Bis-Mal-PEG5
Description
Properties
Molecular Formula |
C26H38N4O11 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32) |
InChI Key |
WZWKCNBSIHNWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis-Maleimide-PEG5: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation and drug development. Its structure, featuring two maleimide (B117702) groups connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two thiol-containing molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research setting.
Chemical Structure and Properties
This compound is a well-defined, monodisperse compound, which ensures reproducibility in conjugation experiments. The maleimide groups at each end of the molecule exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The PEG linker imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate.[1]
Chemical Structure
Systematic Name: 1,17-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaheptadecane
Molecular Formula: C₂₆H₃₈N₄O₁₁
Molecular Weight: 582.60 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, specific quantitative values for solubility and stability can be batch-dependent and influenced by experimental conditions.
| Property | Value | References |
| Appearance | White to off-white solid or semi-solid | [2] |
| Purity | Typically >95% | [3] |
| Solubility | >10 mg/mL in Water, Chloroform, DMSO | [2] |
| Storage Conditions | Store at -20°C, desiccated. Sensitive to moisture and temperature. | [2] |
| Stability | Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5. Stable for at least 6 months at -20°C. | [4][5] |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a versatile crosslinker for a variety of bioconjugation applications. Its ability to covalently link two thiol-containing molecules is leveraged in protein-protein conjugation, the development of PROTACs, and the synthesis of ADCs.
Protein-Protein Crosslinking
This compound can be used to create stable conjugates of two different proteins or peptides that each possess a free thiol group. This is particularly useful for studying protein-protein interactions, creating bispecific antibodies or fusion proteins, and immobilizing proteins onto surfaces.[6][7]
Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The this compound linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, both of which can be engineered to contain a thiol group for conjugation.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound can be utilized in the synthesis of ADCs. ADCs consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells. By reducing the interchain disulfide bonds of an antibody, free thiol groups can be generated for conjugation with a thiol-reactive linker like this compound, which is also attached to a cytotoxic payload.[9][]
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: General Protein-Protein Conjugation using this compound
This protocol outlines a two-step procedure for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine residue.
Materials:
-
Protein A (with at least one free thiol)
-
Protein B (with at least one free thiol)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A and Protein B in separate tubes containing degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP to each protein solution and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP by dialysis or using a desalting column equilibrated with Conjugation Buffer.
-
-
Reaction of Protein A with this compound:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the this compound stock solution to the prepared Protein A solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Protein A-Mal-PEG5-Mal Intermediate:
-
Remove excess, unreacted this compound from the reaction mixture using a desalting column or SEC. The activated Protein A will elute in the void volume or earlier fractions.
-
-
Conjugation with Protein B:
-
Immediately add the purified Protein A-Mal-PEG5-Mal intermediate to the prepared Protein B solution. Aim for a 1:1 molar ratio of Protein A to Protein B.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Protein A-PEG5-Protein B Conjugate:
-
Purify the final conjugate from unreacted proteins and quenching reagent using SEC. The higher molecular weight conjugate will elute earlier than the individual proteins.[11]
-
Protocol 2: Synthesis of a PROTAC using a this compound Linker
This protocol describes a general method for synthesizing a PROTAC by conjugating a thiol-containing target protein ligand and a thiol-containing E3 ligase ligand with this compound.
Materials:
-
Thiol-containing target protein ligand
-
Thiol-containing E3 ligase ligand
-
This compound
-
Reaction Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or a similar aprotic solvent
-
Base (optional): Diisopropylethylamine (DIPEA)
-
Purification system: Preparative High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction of Target Protein Ligand with this compound:
-
Dissolve the thiol-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the reaction solvent.
-
If the reaction is slow, a small amount of a non-nucleophilic base like DIPEA (0.1-0.2 equivalents) can be added.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Addition of E3 Ligase Ligand:
-
Once the formation of the mono-conjugated intermediate is confirmed, add the thiol-containing E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.
-
-
Purification of the PROTAC:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure PROTAC molecule.[12]
-
Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Ligation
This protocol outlines the conjugation of a cytotoxic drug to an antibody using a maleimide-containing linker, a strategy adaptable for this compound if the drug is first functionalized with a thiol group and the other maleimide end is capped. A more direct approach involves a heterobifunctional Maleimide-PEG-NHS ester linker, but this protocol focuses on the thiol-maleimide chemistry relevant to this compound.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Reducing agent: Dithiothreitol (DTT) or TCEP
-
Thiol-reactive drug-linker construct (e.g., a drug functionalized with a maleimide group)
-
Reduction Buffer: Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA
-
Purification system: Hydrophobic Interaction Chromatography (HIC) or SEC[13][14][15][16][17]
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in Reduction Buffer at a concentration of approximately 10 mg/mL.
-
Add a calculated amount of DTT (typically 5-10 fold molar excess over antibody) to achieve the desired degree of reduction (number of free thiols per antibody).
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange into Conjugation Buffer using a desalting column.[9]
-
-
Conjugation:
-
Adjust the reduced antibody concentration to 2.5 mg/mL with cold Conjugation Buffer.
-
Prepare the thiol-reactive drug-linker in a suitable solvent (e.g., DMSO/acetonitrile).
-
Add the drug-linker solution to the cold-reduced antibody solution with gentle mixing (typically a 5-10 fold molar excess of drug-linker over available thiol groups).
-
Incubate on ice for 1 hour.[9]
-
-
Purification of the ADC:
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.
PROTAC Mechanism of Action
References
- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 2. nanocs.net [nanocs.net]
- 3. medkoo.com [medkoo.com]
- 4. nanocs.net [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. fgsc.net [fgsc.net]
- 7. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. goldbio.com [goldbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Bis-Maleimide-PEG5 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of Bis-Maleimide-PEG5, a homobifunctional crosslinker widely utilized in bioconjugation. This document details the underlying chemistry, reaction kinetics, stability considerations, and experimental protocols relevant to its use in creating precisely defined bioconjugates for therapeutic and research purposes.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The functionality of Bis-Maleimide-PEG5 is predicated on the highly efficient and selective reaction between its terminal maleimide (B117702) groups and free sulfhydryl (thiol) groups. This reaction, a Michael addition, is a cornerstone of bioconjugation for its reliability and mild reaction conditions.[1]
The core reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond.[] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This process is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.[][4] However, at pH values above 7.5, the reactivity of maleimides towards primary amines increases, which can lead to undesired side products.[3]
The homobifunctional nature of Bis-Maleimide-PEG5, possessing two maleimide groups, allows it to act as a crosslinker, covalently connecting two thiol-containing molecules. This can be used to link two proteins, a protein to a peptide, or to cyclize a peptide or protein by reacting with two cysteine residues within the same molecule.
The Role of the PEG5 Linker
The pentaethylene glycol (PEG5) spacer is a critical component that imparts several advantageous properties to the crosslinker and the final bioconjugate:
-
Increased Hydrophilicity: The PEG5 linker significantly enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. This can help prevent aggregation.
-
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-known for its low toxicity and immunogenicity. Its inclusion in the linker can help to reduce the potential for an adverse immune response to the conjugate.
-
Flexibility and Defined Spacer Length: The PEG5 chain provides a flexible spacer of a defined length, which allows for precise control over the distance between the two conjugated molecules. This can be crucial for maintaining the biological activity of the conjugated proteins or for optimizing the geometry of the final construct.
Quantitative Data on Reaction Parameters and Stability
The efficiency and stability of the bioconjugation are influenced by several factors. The following tables summarize key quantitative data.
| Parameter | Condition | Result | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction; highly selective for thiols. | [3][4] |
| > 7.5 | Increased reactivity with primary amines (e.g., lysine). | [3] | |
| Reaction Time | 30 minutes | Reaction with small peptides can reach over 80% efficiency. | [5] |
| 1-2 hours | Typical incubation time for protein conjugations. | [3] | |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | Optimal ratios for high conjugation efficiency with peptides and nanobodies. | [5] |
Table 1: Key Parameters for Thiol-Maleimide Conjugation.
The stability of the resulting thiosuccinimide linkage is a critical consideration, particularly for therapeutic applications. The primary mechanism of degradation is a retro-Michael reaction, which is essentially the reverse of the conjugation reaction.[6] This can lead to the premature release of the conjugated molecules.
| Linkage | Condition | Half-life/Stability | Reference(s) |
| Thiosuccinimide | In plasma | Can have significant payload shedding (50-75%) within 7-14 days. | [6][7] |
| Hydrolyzed Thiosuccinimide | Post-conjugation hydrolysis | Ring-opened structure is resistant to retro-Michael reaction, leading to a more stable conjugate. | [8] |
| Maleamic Methyl Ester-based | In albumin solution (25 mg/mL) at 37°C | ~3.8% payload shedding after 14 days. | [6] |
Table 2: Stability of Thiol-Maleimide and Related Linkages.
Experimental Protocols
The following protocols provide a general framework for using Bis-Maleimide-PEG5 for bioconjugation. Optimization will be required for specific applications.
Preparation of Thiol-Containing Proteins
For proteins that do not have accessible free cysteine residues, reduction of existing disulfide bonds is necessary.
Materials:
-
Protein solution (e.g., antibody at 5-10 mg/mL)
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 1 mM EDTA)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Desalting column
Procedure:
-
Prepare the protein in the Reduction Buffer.
-
Add the reducing agent to the protein solution. A 10-20 fold molar excess of TCEP per antibody is a common starting point.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C.[10]
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).
Protein-Protein Crosslinking using Bis-Maleimide-PEG5
Materials:
-
Two different thiol-containing protein solutions (Protein A and Protein B)
-
Bis-Maleimide-PEG5
-
Conjugation Buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)
-
Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Prepare a stock solution of Bis-Maleimide-PEG5 in an organic solvent like DMSO.
-
In a stepwise conjugation, first react Protein A with a sub-stoichiometric amount of Bis-Maleimide-PEG5 (e.g., 0.5 equivalents) to favor the formation of a singly-reacted intermediate (Protein A-Mal-PEG5-Mal).
-
Incubate for 1-2 hours at room temperature.
-
Purify the Protein A-Mal-PEG5-Mal intermediate from unreacted Bis-Maleimide-PEG5 and Protein A, for example, by SEC.
-
Add the purified intermediate to Protein B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.
-
Purify the final cross-linked product (Protein A-PEG5-Protein B) from unreacted components and homodimers using an appropriate chromatography method like SEC or IEX.
Stability Enhancement and Considerations
To mitigate the instability of the thiosuccinimide linkage due to the retro-Michael reaction, the succinimide (B58015) ring can be hydrolyzed to form a stable, ring-opened maleamic acid thioether.[11] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation.[12] However, care must be taken as higher pH can also promote side reactions or protein denaturation.
Conclusion
Bis-Maleimide-PEG5 is a versatile and powerful tool for bioconjugation, enabling the creation of well-defined cross-linked molecules for a wide range of applications in research and drug development. A thorough understanding of the underlying thiol-maleimide chemistry, the influence of reaction conditions, and the stability of the resulting linkage is paramount for the successful design and synthesis of robust and effective bioconjugates. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable crosslinking reagent.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
The Role of Bis-Mal-PEG5 in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking reagent that has become an invaluable tool in the field of biochemistry and drug development. Its structure, featuring two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) chain, allows for the covalent and specific linkage of molecules containing thiol (sulfhydryl) groups. The maleimide moieties react with thiols via a Michael addition reaction, forming a stable thioether bond.[1] This specificity, combined with the beneficial properties of the PEG linker, makes this compound a versatile reagent for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the formation of hydrogels for tissue engineering and drug delivery.[2][3][4]
The PEG5 spacer is hydrophilic and flexible, which can enhance the solubility and stability of the resulting bioconjugate, minimize steric hindrance, and potentially reduce the immunogenicity of the conjugated molecules.[1] This technical guide provides an in-depth overview of the core applications of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its effective utilization.
Core Properties and Reactivity
The utility of this compound is rooted in the specific and efficient reaction between its terminal maleimide groups and thiols, typically found in the cysteine residues of proteins and peptides.
Thiol-Maleimide Conjugation
The reaction proceeds optimally at a near-neutral pH range of 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable thioether linkage. While the reaction is highly specific for thiols within this pH range, at pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues.[1]
The stability of the resulting thioether bond is a critical consideration. The succinimide (B58015) ring formed upon conjugation can undergo hydrolysis, leading to a ring-opened structure that is more stable and resistant to a retro-Michael reaction, which would otherwise lead to cleavage of the conjugate.[5][6]
Table 1: General Properties and Reactivity of Bis-Maleimide-PEG Linkers
| Property | Value/Characteristic | Reference(s) |
| Reactive Groups | Maleimide (x2) | [1] |
| Target Functional Group | Thiol (Sulfhydryl) | [1] |
| Optimal Reaction pH | 6.5 - 7.5 | [1] |
| Bond Formed | Thioether | [1] |
| Bond Stability | Generally stable; succinimide ring can undergo hydrolysis to a more stable form. | [5][6] |
| Spacer | 5-unit Polyethylene Glycol (PEG5) | [2] |
| Solubility | Soluble in water and many organic solvents. | [7] |
Key Applications in Biochemistry
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[8] this compound can be used as a linker to conjugate a thiol-containing drug to an antibody. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide groups of the linker-drug construct.[9] The PEG linker in this context can improve the solubility of the ADC, particularly when hydrophobic drugs are used, and can influence the drug-to-antibody ratio (DAR).[10]
Caption: Workflow for ADC synthesis using a this compound linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound can serve as this linker, connecting two thiol-containing ligands. The length and flexibility of the PEG5 linker are crucial for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[11]
Caption: PROTAC-mediated protein degradation pathway.
Hydrogel Formation
This compound can be used to form hydrogels by crosslinking with thiol-containing polymers or peptides.[4] These hydrogels have applications in tissue engineering, controlled drug release, and 3D cell culture. The mechanical properties of the hydrogel, such as stiffness, can be tuned by varying the concentration of the PEG-maleimide and the thiol crosslinker.[3][12] The biocompatibility of PEG makes these hydrogels particularly suitable for biomedical applications.
Table 2: Factors Influencing the Mechanical Properties of Maleimide-PEG Hydrogels
| Factor | Effect on Hydrogel Properties | Reference(s) |
| Polymer Concentration | Increasing concentration generally increases stiffness (storage modulus). | [3][12] |
| Crosslinker Ratio | The ratio of maleimide to thiol groups affects the crosslinking density and thus the mechanical properties. | [3] |
| PEG Chain Length | Longer PEG chains between crosslinks can lead to a lower crosslinking density, resulting in higher swelling and lower stiffness. | [13] |
| pH of Formation | Affects the rate of the thiol-maleimide reaction and can influence the final network structure. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
Materials:
-
Protein A with at least one free thiol group
-
Protein B with at least one free thiol group
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-2 mM EDTA
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free thiols, pre-incubate with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the mixed protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the crosslinked protein conjugate from unreacted proteins and excess crosslinker using an SEC column equilibrated with a suitable buffer.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species and by mass spectrometry to confirm the identity of the crosslinked product.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) with a Thiol-Containing Drug
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing cytotoxic drug
-
This compound
-
Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.2
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Reduction: Incubate the mAb (e.g., at 10 mg/mL) with a 10-fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using a desalting column.
-
Drug-Linker Preparation: In a separate reaction, conjugate the thiol-containing drug to one of the maleimide groups of this compound. This may require specific reaction conditions depending on the drug's properties. Purify the drug-linker intermediate.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of the purified drug-linker intermediate (dissolved in a minimal amount of organic co-solvent) to the reduced antibody solution.
-
Incubation: Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
Purification: Purify the resulting ADC from unreacted drug-linker and unconjugated antibody using SEC or HIC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC.[14]
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Conclusion
This compound is a powerful and versatile tool for biochemists and drug development professionals. Its ability to specifically and efficiently crosslink thiol-containing molecules, combined with the advantageous properties of the PEG5 spacer, has led to its widespread use in the development of advanced therapeutics like ADCs and PROTACs, as well as in the creation of functional biomaterials such as hydrogels. A thorough understanding of its reaction chemistry, optimization of conjugation protocols, and comprehensive characterization of the resulting conjugates are essential for its successful application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis-Maleimide-PEG5 Linkers for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used to enhance solubility and provide flexibility. This guide focuses on the Bis-Maleimide-PEG5 (Bis-Mal-PEG5) linker, a thiol-reactive linker with significant potential in the synthesis of covalent and other specialized PROTACs.
Core Principles of the this compound Linker in PROTACs
The this compound linker is characterized by a central polyethylene glycol chain of five ethylene (B1197577) glycol units, flanked by two maleimide (B117702) groups. This structure imparts several key properties:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.
-
Flexibility and Length: The PEG5 chain provides a specific length and flexibility that can be crucial for the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Thiol-Reactivity: The maleimide groups are highly reactive towards thiol groups (sulfhydryl groups) found in cysteine residues of proteins. This allows for the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand, or even directly to the proteins themselves if they possess accessible cysteine residues. This is particularly useful for the development of covalent PROTACs.
PROTAC Synthesis Utilizing a Bis-Maleimide-PEG Linker: A Representative Example
Due to the limited availability of specific published data for a PROTAC utilizing a this compound linker, we present a representative synthesis strategy for a covalent Bruton's Tyrosine Kinase (BTK) degrader, adapted to incorporate a bis-maleimide linker. This example is based on the principles of covalent PROTAC design and synthesis.
Conceptual Synthesis Workflow
The synthesis of a PROTAC using a this compound linker typically involves a modular approach. The general strategy is to first synthesize or obtain the target protein ligand and the E3 ligase ligand with appropriate functional groups that can react with the maleimide moieties of the linker. In the case of covalent PROTACs targeting a cysteine residue on the POI, one maleimide group of the linker will react with a thiol-containing warhead, while the other will be conjugated to the E3 ligase ligand.
Quantitative Data for a Representative Covalent BTK Degrader
| Parameter | Value | Cell Line | Reference |
| DC50 | 6.6 nM | MOLM-14 | [1] |
| Dmax | >90% | MOLM-14 | [1] |
| BTK IC50 | 1.9 nM | Biochemical Assay | [1] |
| CRBN Binding IC50 | 3 µM | NanoBRET Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a Covalent PROTAC using a Bis-Maleimide-PEG Linker (Representative)
This protocol describes the conceptual steps for synthesizing a covalent PROTAC targeting a cysteine residue on the POI.
Materials:
-
POI ligand with a free thiol group (Warhead-SH)
-
E3 ligase ligand with a free thiol group (E3 Ligand-SH)
-
Bis-Maleimide-PEG5
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the Warhead-SH (1.0 equivalent) and Bis-Maleimide-PEG5 (1.1 equivalents) in DMF.
-
First Conjugation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by LC-MS to confirm the formation of the intermediate (Warhead-Mal-PEG5-Mal).
-
Purification of Intermediate: Once the reaction is complete, purify the intermediate using preparative HPLC.
-
Second Conjugation: Dissolve the purified intermediate (1.0 equivalent) and the E3 Ligand-SH (1.2 equivalents) in a mixture of DMF and PBS (pH 7.4).
-
Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC product by LC-MS.
-
Final Purification: Purify the final PROTAC using preparative HPLC to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: NanoBRET Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the formation of the ternary complex induced by a PROTAC.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc-tagged POI and HaloTag-tagged E3 ligase
-
Transfection reagent
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Live Cell Reagent
-
PROTAC of interest
-
White, solid-bottom 96-well plates
-
Luminometer capable of dual-filtered luminescence measurement
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc-POI and HaloTag-E3 ligase plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag NanoBRET 618 Ligand and Nano-Glo Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathways in PROTAC-Mediated Degradation
PROTACs exert their effects by inducing the degradation of a target protein, which in turn modulates the signaling pathways in which the protein is involved. For a covalent BTK degrader, the primary signaling pathway affected is the B-cell receptor (BCR) signaling pathway.
By inducing the degradation of BTK, a covalent PROTAC effectively blocks the downstream signaling cascades that are crucial for B-cell proliferation and survival. This makes BTK-targeting PROTACs a promising therapeutic strategy for B-cell malignancies.
Conclusion
The Bis-Maleimide-PEG5 linker represents a valuable tool in the synthesis of PROTACs, particularly for the development of covalent degraders that can offer enhanced potency and selectivity. While specific, publicly available data for PROTACs utilizing this exact linker is currently limited, the principles of its application can be understood through representative examples of covalent PROTACs. The experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating thiol-reactive linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of functional groups like maleimides, will be paramount in developing the next generation of highly effective protein-degrading therapeutics.
References
The Pivotal Role of Bis-Maleimide-PEG5 in Engineering Homogeneous and Stable Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The sophisticated architecture of an ADC comprises a monoclonal antibody (mAb) for precise targeting, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's stability, pharmacokinetic profile, and overall therapeutic index. Among the advanced linker technologies, Bis-Maleimide-PEG5 has emerged as a key enabler for the development of next-generation ADCs with enhanced homogeneity and stability. This technical guide provides an in-depth exploration of the core functionalities, applications, and methodologies associated with Bis-Maleimide-PEG5 in the landscape of ADC development.
The defining feature of a Bis-Maleimide-PEG5 linker is its bifunctional nature, possessing two maleimide (B117702) groups at either end of a discrete polyethylene (B3416737) glycol (PEG) chain composed of five repeating units. This unique structure facilitates a specialized conjugation strategy known as disulfide re-bridging. In this approach, the interchain disulfide bonds of the antibody, which are crucial for its structural integrity, are first reduced to yield free sulfhydryl (thiol) groups. The bis-maleimide linker then reacts with two corresponding thiol groups, effectively re-bridging the disulfide bond while covalently attaching the linker-payload moiety. This method offers significant advantages over traditional conjugation techniques that often result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and potential disruption of the antibody's structure.[1]
The incorporation of a discrete PEG5 spacer further enhances the physicochemical properties of the resulting ADC. The PEG moiety imparts hydrophilicity, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic properties of the ADC.[2] The defined length of the PEG5 chain allows for precise control over the spatial separation between the antibody and the payload, which can be critical for optimal biological activity.
Core Principles and Mechanism of Action
The primary role of Bis-Maleimide-PEG5 in ADC development is to enable the site-specific conjugation of payloads to antibodies through the re-bridging of native disulfide bonds. This process leads to the formation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 when all four interchain disulfides of an IgG1 antibody are targeted.[3]
The mechanism involves a two-step process:
-
Reduction of Antibody Disulfide Bonds: The interchain disulfide bonds of the monoclonal antibody are selectively reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This process exposes pairs of free sulfhydryl groups.
-
Disulfide Re-bridging with Bis-Maleimide-PEG5: The Bis-Maleimide-PEG5 linker, pre-conjugated to the cytotoxic payload, is then introduced. Each bis-maleimide moiety reacts with a pair of sulfhydryl groups, forming stable thioether bonds and re-establishing a covalent bridge between the antibody chains.[4]
This re-bridging strategy maintains the overall structural integrity of the antibody, which is often compromised in traditional cysteine-based conjugation methods that leave disulfide bonds permanently broken.[1] The resulting ADC is more stable, both in terms of its structure and the linkage of the payload.[3]
Advantages of the Disulfide Re-bridging Approach
-
Homogeneity: Produces ADCs with a well-defined DAR, leading to a more consistent product with predictable properties.[5][6]
-
Stability: The re-bridged disulfide and the thioether bonds formed are more stable than the thiosuccinimide linkage in traditional maleimide conjugation, reducing premature drug release in circulation.[3][7]
-
Preservation of Antibody Structure: By re-establishing a covalent linkage, the native structure of the antibody is better preserved, which is crucial for maintaining its antigen-binding affinity and overall function.
-
Improved Pharmacokinetics: The hydrophilic PEG5 spacer can enhance solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[2]
Quantitative Data on Disulfide-Bridged ADCs
The use of bis-maleimide linkers for disulfide re-bridging has been shown to yield ADCs with consistent and predictable characteristics. While specific data for a PEG5 linker is not extensively published, the following tables summarize representative data for ADCs constructed using similar bis-maleimide and next-generation maleimide (NGM) re-bridging technologies, which are directly applicable to a Bis-Maleimide-PEG5 linker.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ||
| Theoretical Maximum DAR (IgG1) | 4 | [3] |
| Achieved DAR (Trastuzumab-MMAE) | ~4 (78% conversion) | [3] |
| Achieved DAR (Trastuzumab-Doxorubicin) | Controllable (1, 2, 3, or 4) | [5] |
| Homogeneity | ||
| Unconjugated Antibody Remaining | <1% | [7] |
| Percentage of DAR 4 Species | High (major product) | [7] |
| Stability | ||
| Serum Stability | Stable in serum over 5 days | [7] |
Table 1: Summary of Quantitative Data for Disulfide-Bridged ADCs.
| ADC Construct | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| Trastuzumab-bisAlk-vc-MMAE | Antigen-selective cell killing | Potent and well-tolerated | [7] |
| FabTRA-bisAlk-vc-MMAE | Antigen-selective cell killing | Efficacious | [7] |
| Trastuzumab-NGM-Doxorubicin | Fully active by ELISA | Significant delay in tumor growth | [8] |
Table 2: Efficacy Data for Representative Disulfide-Bridged ADCs.
Experimental Protocols
The following section provides a detailed, generalized protocol for the preparation and characterization of an ADC using a Bis-Maleimide-PEG5 linker for disulfide re-bridging.
Protocol 1: Preparation of a Disulfide Re-bridged ADC
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bis-Maleimide-PEG5-Payload conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 20 mM Sodium Phosphate, 5 mM EDTA, pH 7.4)
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
-
Reduction of Disulfide Bonds:
-
Add a calculated molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or by buffer exchange via TFF, equilibrating with the reaction buffer.
-
-
Conjugation Reaction:
-
To the reduced antibody solution, add the Bis-Maleimide-PEG5-Payload conjugate. A typical molar excess of the linker-payload is 1.5 to 2-fold per disulfide bond.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload, excess reagents, and aggregates using size-exclusion chromatography (SEC) or TFF.
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law.
2. Analysis of Homogeneity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the purified ADC sample. A single, sharp peak corresponding to the monomeric ADC indicates high purity.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under non-reducing and reducing conditions can be used to confirm the covalent attachment of the payload and the integrity of the antibody chains.
3. Assessment of Stability:
-
Plasma Stability Assay: The ADC is incubated in plasma (human or mouse) at 37°C for various time points. The amount of intact ADC and released payload is quantified over time, typically by ELISA or LC-MS, to determine the stability of the conjugate.
4. In Vitro Potency Assay:
-
The cytotoxic activity of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines. A standard cell viability assay (e.g., MTS or CellTiter-Glo) is used to determine the IC50 value of the ADC.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis via disulfide re-bridging.
Conclusion
The use of Bis-Maleimide-PEG5 linkers in antibody-drug conjugates represents a significant advancement in the field of targeted cancer therapy. The disulfide re-bridging strategy facilitated by these linkers enables the production of homogeneous and stable ADCs with a controlled drug-to-antibody ratio. This approach not only enhances the developability and manufacturing consistency of ADCs but also has the potential to improve their therapeutic window by ensuring a more predictable pharmacokinetic and safety profile. The inclusion of the PEG5 spacer further contributes to the favorable physicochemical properties of the conjugate. As the demand for more effective and safer cancer treatments continues to grow, the principles and methodologies outlined in this guide underscore the critical role of innovative linker technologies like Bis-Maleimide-PEG5 in the future of ADC development.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Crucial Role of Spacer Arm Length in Bioconjugation: A Technical Guide to Bis-Mal-PEG5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise linkage of molecules is paramount to efficacy and stability. Homobifunctional crosslinkers, such as Bis-Maleimide-PEG5 (Bis-Mal-PEG5), are instrumental in this arena, particularly in the development of antibody-drug conjugates (ADCs) and the study of protein-protein interactions. This technical guide delves into the core of this compound, with a specific focus on its spacer arm length and the profound implications for experimental design and therapeutic outcomes.
Core Properties of this compound
This compound is a chemical crosslinker featuring two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) chain. The maleimide moieties provide high reactivity and specificity towards thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins and peptides. The PEG spacer imparts desirable physicochemical properties, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[1][2]
Quantitative Data Summary
The defining characteristic of a crosslinker is the distance it establishes between the conjugated molecules, a direct function of its spacer arm length. While direct manufacturer specifications for this compound can vary, a close estimation can be derived from structurally similar compounds. For instance, a discrete PEG3 (dPEG®3) linker is reported to have a spacer arm length of 30 Å. Extrapolating from this, the spacer arm length of this compound is estimated to be approximately 40-50 Å.
| Property | Value | Source/Method |
| Estimated Spacer Arm Length | ~ 40 - 50 Å | Extrapolation from Bis-MAL-dPEG®3 data[3] |
| Estimated Molecular Weight | ~ 550 - 600 g/mol | Based on related Bis(NHS)PEG5 structures[4][5] |
| Reactive Groups | Maleimide (x2) | Chemical Structure |
| Target Functionality | Thiols (Sulfhydryls) | Chemical Reactivity[6] |
Visualizing the Structure and Linkage
The structure of this compound is central to its function. The following diagram illustrates the chemical structure and highlights the extended spacer arm that dictates the spatial relationship between conjugated molecules.
References
An In-Depth Technical Guide to the Reactivity of Bis-Maleimide-PEG5 with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical applications of Bis-Maleimide-PEG5 (Bis-Mal-PEG5) as a homobifunctional crosslinking agent. With a focus on its reactivity towards thiol groups, this document details the underlying chemistry, optimal reaction conditions, potential challenges, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their research and development endeavors, particularly in the fields of protein-protein interaction studies, antibody-drug conjugate (ADC) development, and hydrogel formation.
Core Principles of this compound Reactivity
This compound is a chemical crosslinker featuring two maleimide (B117702) groups at the termini of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The reactivity of this molecule is centered around the high specificity of the maleimide groups for thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides.
The fundamental reaction mechanism is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether bond. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible linker of a defined length between the two conjugated molecules.
Reaction Kinetics and pH Dependence
The reaction between a maleimide and a thiol is highly efficient and proceeds rapidly under mild conditions. The rate of this reaction is significantly influenced by the pH of the reaction buffer. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5 .
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic.
-
Above pH 7.5: The reaction becomes less specific. At higher pH, the deprotonated form of primary amines (e.g., the epsilon-amino group of lysine) can compete with thiols in reacting with the maleimide group. Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid derivative.
At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.
Quantitative Data Summary
The efficiency and kinetics of the this compound crosslinking reaction are dependent on several factors. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. pH 7.0 is often optimal. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, requiring longer incubation times. |
| Reaction Time | 30 minutes to 2 hours (at RT) | Can be extended to overnight at 4°C. Reaction progress should be monitored. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. For smaller molecules like peptides, a lower excess (e.g., 2:1) may be sufficient, while for larger proteins or nanoparticles, a higher excess (e.g., 5:1 to 20:1) might be necessary to overcome steric hindrance.[1] |
Table 2: Stability and Side Reactions of Maleimide Conjugates
| Issue | Description | Mitigation Strategies |
| Maleimide Hydrolysis | The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it unreactive to thiols. | Prepare aqueous solutions of this compound immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF. |
| Retro-Michael Reaction (Thiol Exchange) | The formed thioether bond can be reversible in the presence of other thiols (e.g., glutathione (B108866) in vivo), leading to payload migration in ADCs. | After conjugation, the thiosuccinimide ring can be hydrolyzed under controlled conditions (e.g., slightly elevated pH or temperature) to form a stable ring-opened structure that is not susceptible to thiol exchange. |
| Thiazine (B8601807) Rearrangement | For peptides or proteins with an N-terminal cysteine, the conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[2] | Perform the conjugation at a lower pH (e.g., 6.5) to minimize this side reaction.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for Crosslinking Two Thiol-Containing Proteins
This protocol describes a general procedure for crosslinking two different proteins, each containing at least one accessible cysteine residue.
Materials:
-
Protein A (with free thiol)
-
Protein B (with free thiol)
-
Bis-Maleimide-PEG5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA. Degas the buffer before use.
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the proteins have disulfide bonds that need to be reduced to expose thiols, treat with a 10-fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the desired stoichiometric ratio in the conjugation buffer.
-
Add the this compound stock solution to the protein mixture to achieve the desired final molar excess of the crosslinker (e.g., 10-fold molar excess over the total thiol concentration). The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration that is in large excess to the initial amount of this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Crosslinked Product:
-
Purify the crosslinked conjugate from unreacted proteins, excess crosslinker, and quenching reagent using a size-exclusion chromatography (SEC) column.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.
-
Confirm the identity and purity of the crosslinked product by mass spectrometry.
-
Quantification of Conjugation Efficiency using Ellman's Reagent
This protocol allows for the determination of the number of free thiols before and after conjugation to estimate the efficiency of the reaction.
Materials:
-
Protein samples (before and after conjugation)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (0.1 M phosphate buffer, pH 8.0)
-
Cysteine solution of known concentrations for standard curve.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of cysteine standards of known concentrations in the reaction buffer.
-
To a set volume of each standard, add a small volume of the Ellman's Reagent solution.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the cysteine concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dilute the protein samples (before and after conjugation) in the reaction buffer.
-
To the same volume as the standards, add the same volume of Ellman's Reagent solution.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free thiols in your "before" and "after" conjugation samples.
-
The conjugation efficiency can be estimated by the decrease in the concentration of free thiols.
-
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: Workflow for crosslinking two thiol-containing proteins with this compound.
Signaling Pathway Application: Probing Protein-Protein Interactions in a Kinase Cascade
This compound can be a valuable tool to study transient or weak protein-protein interactions within signaling pathways. By introducing cysteine mutations at specific locations in interacting proteins, one can use this compound to covalently trap the interaction for subsequent analysis. For example, in a generic MAP kinase cascade, one could probe the interaction between a MAP Kinase Kinase (MEK) and its substrate, a MAP Kinase (ERK).
Caption: Using this compound to study the interaction between MEK and ERK in a kinase cascade.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-Maleimide-PEG5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a homobifunctional crosslinker pivotal in bioconjugation. Understanding and optimizing the aqueous solubility of this reagent is critical for the successful development of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced biotherapeutics. This document provides a comprehensive overview of the factors influencing its solubility, methodologies for its determination, and practical guidance for its use in aqueous buffer systems.
Understanding the Solubility of PEGylated Compounds
Polyethylene glycol (PEG) is renowned for its ability to confer hydrophilicity to molecules. The incorporation of a PEG5 spacer in the Bis-Maleimide linker is intentionally designed to enhance its solubility in aqueous media.[1][2][3] Generally, PEGs are highly soluble in water and common aqueous buffers such as Phosphate-Buffered Saline (PBS).[4] This property is crucial as most bioconjugation reactions are performed in aqueous environments to maintain the native conformation and activity of biomolecules like proteins and antibodies.
Factors Influencing the Solubility of this compound
The dissolution of this compound in an aqueous buffer is a dynamic process governed by a range of physicochemical parameters. A thorough understanding of these factors is essential for optimizing conjugation protocols and ensuring reproducible results.
References
An In-Depth Technical Guide to Bis-Mal-PEG5: A Homobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Bis-Mal-PEG5 is a homobifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the molecular weight, formula, and physicochemical properties of this compound. It details a general experimental protocol for its application in PROTAC synthesis and illustrates the targeted degradation pathway of Bromodomain-containing protein 4 (BRD4), a key target in oncology research.
Physicochemical and Technical Properties
The properties of this compound are summarized in the table below, compiled from various chemical suppliers. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.
| Property | Value | Source |
| Molecular Weight | 582.60 g/mol | MedchemExpress[1] |
| Chemical Formula | C₂₆H₃₈N₄O₁₁ | MedchemExpress |
| Purity | Typically ≥98% | BroadPharm[2][3] |
| Appearance | White to off-white solid | Inferred from similar PEG compounds |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm[2] |
| Storage Conditions | Store at -20°C for long-term stability | MedchemExpress, BroadPharm[1][2][3] |
| Reactive Groups | Maleimide (B117702) (at both ends) | |
| Reactive Towards | Sulfhydryl groups (thiols) |
Application in PROTAC Synthesis: A General Protocol
This compound serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The dual maleimide groups react specifically with free thiol groups, commonly found in cysteine residues of proteins or engineered into ligands. The following is a generalized protocol for the synthesis of a PROTAC using this compound.
Materials:
-
POI ligand with a free thiol group
-
E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands) with a free thiol group
-
This compound
-
Anhydrous, amine-free solvents (e.g., DMF or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4)
-
Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Analytical equipment for purification and characterization (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Preparation of Ligands: Ensure both the POI ligand and the E3 ligase ligand are purified and possess a free thiol group for conjugation. If necessary, previously protected thiol groups should be deprotected.
-
Reaction Setup: Dissolve a 1:1 molar ratio of the POI ligand and the E3 ligase ligand in the chosen reaction buffer.
-
Linker Addition: Dissolve this compound in a compatible anhydrous solvent (like DMF or DMSO) and add it to the ligand mixture. A slight molar excess of the linker may be used to ensure complete conjugation of the ligands.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by HPLC or LC-MS.
-
Quenching: Once the reaction is complete, add a quenching reagent to react with any unreacted maleimide groups on the linker.
-
Purification: Purify the resulting PROTAC molecule using preparative HPLC to remove unreacted ligands, linker, and any side products.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS to verify the molecular weight and NMR for structural confirmation.
Targeted Protein Degradation Pathway: The BRD4 Example
PROTACs synthesized with linkers like this compound have been effectively used to target the degradation of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a key regulator of oncogene expression and is a prominent target in cancer therapy. The degradation of BRD4 via a PROTAC disrupts downstream signaling pathways that promote cell proliferation.
The logical workflow for BRD4 degradation by a PROTAC is as follows: The PROTAC, consisting of a BRD4 ligand and an E3 ligase ligand connected by the this compound linker, enters the cell. Inside the cell, it forms a ternary complex with BRD4 and an E3 ubiquitin ligase (commonly Cereblon or VHL). This proximity, induced by the PROTAC, allows the E3 ligase to polyubiquitinate BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process effectively removes BRD4 from the cell, leading to the downregulation of its target genes, such as c-Myc, and subsequently inhibiting cancer cell growth.
Conclusion
This compound is a valuable tool in the development of PROTACs, offering a reliable method for linking targeting and E3 ligase-recruiting moieties. Its defined length and hydrophilic nature contribute to the favorable pharmacokinetic properties of the resulting degraders. The successful application of such linkers in targeting proteins like BRD4 underscores the potential of the PROTAC technology in developing novel therapeutics for cancer and other diseases. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
Spectroscopic Characterization of Bis-Maleimide-PEG5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a homobifunctional crosslinker crucial in bioconjugation and drug development.[1][2] The information herein is intended to assist researchers in the characterization and quality control of this compound and its conjugates. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy, along with detailed experimental protocols for acquiring these data.
Introduction to this compound
This compound is a crosslinking reagent featuring two maleimide (B117702) groups at each end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide moieties react specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides, to form stable thioether bonds.[2] This reactivity, combined with the hydrophilic and flexible nature of the PEG chain, makes this compound a valuable tool for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] Accurate characterization of this linker is paramount to ensure the quality, consistency, and efficacy of the final bioconjugate.
Spectroscopic Properties
The following sections summarize the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound and confirming the presence of both the maleimide and PEG components.[3][4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Maleimide Protons (HC=CH) | ~6.7-6.8 (singlet) | ~134 |
| PEG Backbone (-CH₂CH₂O-) | ~3.5-3.7 (multiplet) | ~70 |
| Methylene adjacent to N | ~3.8 | Not specified |
| Methylene adjacent to ether | ~3.6 | Not specified |
| Maleimide Carbonyl (C=O) | Not applicable | ~170 |
Note: Predicted chemical shifts are based on data for similar maleimide and PEG-containing compounds and may vary slightly depending on the solvent and instrument used.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and purity of this compound.[9][10][11] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[9][10]
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₃₈N₄O₁₁ |
| Average Molecular Weight | 582.60 g/mol |
| Monoisotopic Mass | 582.2541 g/mol |
| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for quantifying maleimide groups and monitoring conjugation reactions. The maleimide group has a characteristic absorbance that diminishes upon reaction with a thiol.[12][13][14]
Table 3: UV-Vis Spectroscopic Data for this compound
| Functional Group | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Maleimide | ~300-302 | ~620 | Aqueous buffer (e.g., PBS pH 7.4) |
Note: The absorbance of the maleimide group can be used to determine the concentration of this compound in solution. The relatively low extinction coefficient means that this method is best suited for solutions that are not highly dilute.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound. It is a valuable tool for confirming the presence of the characteristic PEG and imide functionalities.[15][16][17]
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2870 | C-H stretch | PEG backbone |
| ~1700 | C=O stretch | Imide (Maleimide) |
| ~1100 | C-O-C stretch | PEG backbone |
| ~950 and ~840 | C-C-O group vibrations | PEG backbone |
Note: The strong C-O-C stretching band around 1100 cm⁻¹ is a hallmark of the PEG structure.[17][18]
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For ¹H NMR in D₂O, a suppression of the residual water signal may be necessary. DMSO-d₆ can be advantageous as it often allows for the observation of exchangeable protons.[19]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative ratios of protons from the maleimide and PEG moieties.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation :
-
ESI-MS : Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.
-
MALDI-TOF MS : Co-crystallize a small amount of the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, for accurate mass measurements.[9]
-
Data Acquisition :
-
Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or other adducted ions ([M+Na]⁺, [M+K]⁺).
-
Calibrate the instrument to ensure high mass accuracy.
-
For PEGylated molecules, charge state deconvolution may be necessary to determine the neutral mass.[9] Post-column addition of amines can help in reducing charge state complexity.[20][21]
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Scan the sample over a wavelength range of at least 250-400 nm.
-
Use the same buffer as the sample solvent for the blank.
-
The absorbance at ~302 nm can be used to quantify the maleimide concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.[13]
-
FTIR Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. This is often the simplest method for solid samples.[15][22]
-
Thin Film : Dissolve the sample in a volatile solvent, cast it onto an IR-transparent window (e.g., KBr or NaCl), and allow the solvent to evaporate.[15]
-
KBr Pellet : Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.[15][16]
-
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or the ATR crystal).
-
Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-MAL-dPEG®₃ - Amerigo Scientific [amerigoscientific.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 14. rsc.org [rsc.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sciex.com [sciex.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Bis-Mal-PEG5 as a Homobifunctional Crosslinker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking agent that plays a pivotal role in modern bioconjugation strategies. Its architecture, featuring two maleimide (B117702) groups connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers specific reactivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity, combined with the advantageous properties of the PEG linker, makes this compound a valuable tool for creating stable, well-defined bioconjugates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols to facilitate its effective use in research and drug development.
Core Concepts and Properties
This compound is characterized by its two terminal maleimide groups, which selectively react with thiols via a Michael addition reaction to form stable thioether bonds.[1] This reaction is highly efficient and proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), minimizing the risk of protein denaturation.[1]
The integrated PEG5 spacer is a key feature that imparts several beneficial properties to the crosslinker and the resulting conjugate. The hydrophilic and flexible nature of the PEG chain can enhance the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic molecules.[2] Furthermore, the PEG spacer reduces the potential for aggregation and can minimize steric hindrance between the conjugated molecules, helping to preserve their biological activity.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~550 g/mol | Varies slightly by manufacturer |
| Spacer Arm Length | ~28 Å | Calculated based on PEG unit length |
| Reactive Groups | Maleimide | [1] |
| Target Specificity | Sulfhydryls (Cysteine) | [1] |
Table 2: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| N-ethylmaleimide and Cysteine | 14 | pH 4.95, 25°C | [3] |
| Cyclopropenyl ketone and Glutathione | 595 ± 30 | pH 7.4, RT | [4] |
| Carbonylacrylic reagent and Cysteine | 40.2 | Not specified | [5] |
Note: The reaction rates are influenced by factors such as pH, temperature, and the specific structures of the maleimide and thiol-containing compounds.
Table 3: Stability of Thioether Adducts
| Adduct Type | Half-life | Conditions | Reference |
| Maleimide-thiol adducts | 20 - 80 hours | In the presence of glutathione, physiological pH and temperature | [6][7] |
| Ring-opened maleimide-thiol adducts | > 2 years | Physiological conditions | [8] |
Note: The stability of the thioether bond can be influenced by the surrounding chemical environment. Under certain conditions, a retro-Michael reaction can lead to dissociation, though the bond is generally considered stable. Hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened product.[8]
Table 4: Impact of PEGylation on Protein Thermal Stability
| Protein | PEG Modification | Change in Thermal Midpoint (TM) | Reference |
| CT-322 | 40 kDa branched PEG | + ~6°C | [9] |
| dAb | 20 kDa linear PEG | + 5.4°C (at pH 4.0) | [9] |
| dAb | 40 kDa branched PEG | + 8.1°C (at pH 4.0) | [9] |
| Green Fluorescent Protein | PEG 600 and 4,000 g/mol | Stabilization observed at 75°C | [10] |
Note: This table illustrates the general stabilizing effect of PEGylation. The specific impact of the shorter PEG5 chain in this compound will be less pronounced but still contributes to improved stability.
Mandatory Visualizations
Caption: Logical workflow for selecting a homobifunctional crosslinker.
Caption: Experimental workflow for protein-protein crosslinking with this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a maleimide linker.
Caption: General workflow for PROTAC synthesis using a bifunctional PEG linker.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking with this compound
Materials:
-
Purified proteins to be crosslinked
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Cysteine or β-mercaptoethanol
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
SDS-PAGE reagents and equipment
-
HPLC system with a size-exclusion column
-
Mass spectrometer
Methodology:
-
Protein Preparation:
-
Dissolve the purified proteins in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker over the protein (typically 10- to 50-fold). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted maleimide groups are capped.
-
-
Analysis:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products. Run a non-crosslinked control for comparison. The crosslinking efficiency can be estimated by densitometry of the protein bands.[11][12]
-
Size-Exclusion HPLC: Purify and/or analyze the crosslinked products using a size-exclusion HPLC column to separate crosslinked complexes from unreacted proteins.
-
Mass Spectrometry: For detailed characterization, the crosslinked protein bands can be excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and pinpoint the interacting residues.[13][14]
-
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Chemistry
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-reactive linker-payload construct with a maleimide group
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.0-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.0
-
Reducing Agent: TCEP or DTT
-
Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Methodology:
-
Antibody Reduction:
-
Exchange the antibody into the reduction buffer.
-
Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP per antibody) to partially reduce the interchain disulfide bonds. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column.
-
-
Conjugation:
-
Dissolve the maleimide-containing linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a molar excess (e.g., 1.5-fold excess over available thiols).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and unreacted antibody using chromatography. Size-exclusion chromatography (SEC) is often used to remove small molecules, while hydrophobic interaction chromatography (HIC) can separate ADCs with different DARs.
-
-
Characterization:
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: PROTAC Synthesis Using a Bifunctional PEG Linker
Materials:
-
Target protein ligand (warhead) with a reactive handle (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a reactive handle
-
Bifunctional PEG linker (e.g., Amine-PEG-Maleimide or Carboxy-PEG-Maleimide)
-
Appropriate coupling reagents (e.g., HATU, HOBt for amide bond formation)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Methodology:
-
Modular Synthesis Strategy: PROTACs are typically synthesized in a stepwise manner.
-
First Coupling Reaction:
-
React the warhead with one end of the bifunctional PEG linker. For example, if the warhead has a carboxylic acid and the linker is Amine-PEG-Maleimide, use standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the warhead-linker intermediate by chromatography.
-
-
Second Coupling Reaction:
-
The purified intermediate now has a free reactive group at the other end of the PEG linker (in this example, a maleimide).
-
If the E3 ligase ligand contains a free thiol, it can be directly reacted with the maleimide group of the warhead-linker intermediate in a buffer at pH 6.5-7.5.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the structure and purity of the PROTAC using NMR, high-resolution mass spectrometry, and analytical HPLC.
-
-
Functional Validation:
-
Assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase using biophysical techniques such as surface plasmon resonance (SPR) or fluorescence polarization.[15][16][17]
-
Evaluate the PROTAC's ability to induce the degradation of the target protein in a relevant cell line using techniques like Western blotting or targeted proteomics.
-
Conclusion
This compound is a versatile and effective homobifunctional crosslinker for a range of bioconjugation applications. Its specific reactivity towards cysteine residues allows for the controlled and stable linkage of biomolecules. The integrated PEG5 spacer provides significant advantages in terms of solubility, stability, and reduced steric hindrance of the final conjugate. By understanding the principles of maleimide-thiol chemistry and following optimized experimental protocols, researchers can successfully employ this compound to advance their studies in protein-protein interactions, antibody-drug conjugate development, and the design of novel therapeutics like PROTACs. The careful selection of reaction conditions and thorough characterization of the resulting bioconjugates are paramount to achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 4. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of polyethylene glycol on the thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Maleimide Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based chemistry is a cornerstone of modern bioconjugation, enabling the precise and stable covalent linkage of molecules to proteins, peptides, and other biomolecules. This guide provides a comprehensive technical overview of the core principles of maleimide (B117702) chemistry, offering insights into its mechanism, specificity, and stability, alongside detailed experimental protocols and applications in therapeutic and diagnostic development.
The Core Chemistry: Michael Addition to Thiols
The primary reaction exploited in maleimide bioconjugation is the Michael addition of a thiol group (sulfhydryl) to the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule to a cysteine residue on a protein or a synthetically introduced thiol group.[1][][3][4]
The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5.[1][5][6] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6] This high degree of selectivity allows for the specific modification of cysteine residues, which are often less abundant than other nucleophilic residues like lysine, enabling site-specific labeling.[7]
dot
Caption: Michael addition of a thiol to a maleimide.
Key Reaction Parameters and Quantitative Data
The efficiency and specificity of maleimide conjugation are governed by several critical parameters. Careful control of these factors is essential for reproducible and high-yield bioconjugation.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[1][5][6] |
| Temperature | 4°C - 25°C | Reactions are typically performed at room temperature for faster kinetics or at 4°C for sensitive proteins.[8] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide reagent is generally used to drive the reaction to completion.[8][9] |
| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of extraneous thiols (e.g., DTT). TCEP is a suitable reducing agent as it does not contain a thiol.[5][10][11] |
| Solvent | Aqueous buffer, with organic co-solvents (DMSO, DMF) for hydrophobic maleimides | Co-solvents can aid in the dissolution of poorly soluble maleimide reagents.[9][10][11] |
Stability and Side Reactions
While the thioether bond formed is generally stable, two primary side reactions can impact the integrity of the conjugate: hydrolysis of the maleimide ring and the retro-Michael reaction.
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[4] This reaction opens the ring to form a non-reactive maleamic acid derivative, which can no longer participate in conjugation. Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the recommended pH range.[1][4]
Retro-Michael Reaction: The thioether linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[12][13] This can be a concern for in vivo applications, where the presence of other thiols, such as glutathione, can lead to an exchange reaction and loss of the conjugated payload.[13] Strategies to overcome this include the use of self-hydrolyzing maleimides, which, after conjugation, undergo intramolecular hydrolysis of the succinimide (B58015) ring to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[12][14][15]
dot
Caption: Potential side reactions in maleimide chemistry.
Detailed Experimental Protocol: Protein Labeling with a Maleimide Dye
This protocol provides a general procedure for the conjugation of a maleimide-activated fluorescent dye to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-activated fluorescent dye
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)
-
Anhydrous DMSO or DMF for dissolving the maleimide dye
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10][11]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[8][11]
-
Incubate the mixture for 20-30 minutes at room temperature after flushing the vial with an inert gas.[8]
-
-
Maleimide Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[8] Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the maleimide dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[8] It is recommended to add the dye solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
For immediate use, store the purified conjugate at 2-8°C, protected from light.[8] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[8]
-
dot
Caption: Generalized experimental workflow for protein labeling.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide chemistry is in the construction of Antibody-Drug Conjugates (ADCs).[1][][16] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.
Maleimide-containing linkers are frequently used to attach the cytotoxic payload to the antibody.[1][] This is often achieved by engineering cysteine residues at specific sites on the antibody. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized linker-drug, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[4] This site-specific conjugation is crucial for the safety, efficacy, and pharmacokinetic properties of the ADC.[18] Several FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Kadcyla® (ado-trastuzumab emtansine), utilize maleimide-based linkers.[12][19]
dot
Caption: Conceptual structure of an Antibody-Drug Conjugate.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. communities.springernature.com [communities.springernature.com]
- 13. d-nb.info [d-nb.info]
- 14. creativepegworks.com [creativepegworks.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Application of Bis-Maleimide-PEG5 in Modern Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Bis-Maleimide-PEG5 (Bis-Mal-PEG5) has emerged as a critical tool for researchers, offering a homobifunctional crosslinking strategy with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of PEGylation strategies utilizing this compound, detailing its core applications, experimental considerations, and the underlying chemical principles.
Introduction to this compound and PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles.[1] This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulating half-life, while potentially reducing their immunogenicity.[1][2][3]
This compound is a homobifunctional crosslinker, featuring a maleimide (B117702) group at each end of a five-unit PEG chain.[4] The maleimide groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues.[4][5] This specificity allows for the targeted crosslinking of proteins or the conjugation of thiol-containing molecules. The PEG5 spacer provides a hydrophilic and flexible bridge, which can help to maintain the biological activity of the conjugated molecules and improve the overall pharmacokinetic profile of the resulting conjugate.[6][7]
Core Applications of this compound
The unique properties of this compound make it a versatile reagent for a range of bioconjugation applications, including:
-
Intramolecular and Intermolecular Protein Crosslinking: this compound can be used to link different protein subunits together or to create intramolecular crosslinks to stabilize protein structure.[8] A key application is the stabilization of antibody fragments by crosslinking the interchain disulfide bonds after their reduction.[8]
-
Antibody-Drug Conjugate (ADC) Development: While heterobifunctional linkers are more common in ADC development, homobifunctional linkers like this compound can be employed in specific strategies, for instance, to link two drug molecules to a carrier or to create more complex ADC architectures. The PEG spacer in these constructs helps to improve the solubility and stability of the final ADC.[7][9]
-
Peptide and Oligonucleotide Modification: Thiolated peptides or oligonucleotides can be effectively crosslinked or conjugated to other molecules using this compound.
-
Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of biocompatible hydrogels for applications in drug delivery and tissue engineering.[10]
Chemical Principles and Reaction Mechanisms
The core of this compound chemistry lies in the reaction between the maleimide group and a thiol group. This reaction, a Michael addition, proceeds readily at a neutral or slightly basic pH (typically 6.5-7.5) to form a stable thioether bond.[1][5]
Caption: Reaction of a thiol group with one of the maleimide moieties of this compound.
A critical aspect of maleimide-thiol chemistry is the stability of the resulting thioether linkage. While generally stable, the bond can undergo a retro-Michael reaction, leading to deconjugation.[11] However, subsequent hydrolysis of the succinimide (B58015) ring can occur, forming a stable succinamic acid derivative that is no longer susceptible to this reversal.[11]
Caption: Competing pathways for the initial thiol-maleimide adduct.
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific molecules of interest.
General Protocol for Protein Crosslinking with this compound
This protocol outlines the basic steps for crosslinking a protein containing accessible thiol groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. The buffer should be free of thiols.
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent for dissolving this compound.
-
Reducing agent (e.g., DTT, TCEP) if disulfide bonds need to be reduced to generate free thiols.
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography, dialysis).[5]
Procedure:
-
Protein Preparation:
-
If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
Adjust the protein concentration in a thiol-free buffer at pH 7.0-7.5.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the crosslinked protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.[5]
-
Analyze the reaction products using SDS-PAGE to visualize the formation of crosslinked species (dimers, multimers).
-
Further characterization can be performed using techniques such as mass spectrometry to confirm the identity of the crosslinked products.
-
Caption: A generalized workflow for crosslinking proteins using this compound.
Data Presentation
The efficiency of a crosslinking reaction with this compound can be influenced by several factors, including the molar ratio of the crosslinker to the protein, reaction time, and pH. The following table provides a hypothetical summary of how quantitative data from optimization experiments could be presented.
| Molar Ratio (this compound:Protein) | Reaction Time (hours) | pH | Monomer (%) | Dimer (%) | Aggregate (%) |
| 5:1 | 2 | 7.2 | 60 | 35 | 5 |
| 10:1 | 2 | 7.2 | 30 | 65 | 5 |
| 20:1 | 2 | 7.2 | 15 | 75 | 10 |
| 10:1 | 4 | 7.2 | 25 | 70 | 5 |
| 10:1 | 2 | 6.5 | 45 | 50 | 5 |
| 10:1 | 2 | 8.0 | 28 | 62 | 10 |
Note: The data in this table is illustrative and will vary depending on the specific protein and reaction conditions.
Conclusion
Bis-Maleimide-PEG5 is a valuable and versatile tool in the field of bioconjugation. Its ability to specifically and efficiently crosslink thiol-containing molecules, combined with the beneficial properties of the PEG spacer, makes it a powerful reagent for protein stabilization, ADC development, and the creation of novel biomaterials. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are crucial for achieving successful and reproducible results in the laboratory. As the demand for sophisticated biotherapeutics continues to grow, the strategic application of well-defined crosslinkers like this compound will undoubtedly play a significant role in advancing drug development and biomedical research.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional PEG5 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG5 Linkers
Heterobifunctional linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different molecules.[1] Among these, linkers incorporating a discrete polyethylene (B3416737) glycol (PEG) spacer with five repeating ethylene (B1197577) glycol units (PEG5) have gained prominence.[2] These linkers possess two distinct reactive functional groups at their termini, enabling the specific and sequential conjugation of diverse molecular entities such as proteins, peptides, antibodies, and small molecule drugs.[1]
The PEG5 moiety imparts several advantageous properties to the resulting bioconjugates. Its hydrophilicity can enhance the solubility of hydrophobic molecules and reduce aggregation.[3][4] PEG is also known for its biocompatibility and low immunogenicity, which can improve the pharmacokinetic profile of therapeutic conjugates.[3][4] The well-defined length of the PEG5 linker provides precise spatial control between the conjugated molecules, a critical factor for optimizing the biological activity and stability of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]
Core Properties and Advantages of PEG5 Linkers
The integration of a PEG5 spacer in bioconjugation strategies offers a range of benefits that are crucial for the development of effective therapeutics and research tools.
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[3][4] |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, minimizing the potential for adverse immune responses to the linker itself.[3][4] |
| Defined Length | The precise length of the PEG5 spacer allows for exact control over the distance between the two conjugated molecules, which is critical for optimizing biological function.[5] |
| Flexibility | The PEG chain provides flexibility, which can facilitate the interaction of the conjugated molecules with their respective targets. |
| Reduced Steric Hindrance | The spacer arm can minimize steric hindrance between the conjugated molecules, preserving their individual activities.[6] |
Quantitative Data for Common Heterobifunctional PEG5 Linkers
The selection of a specific heterobifunctional PEG5 linker is often guided by its physical and chemical properties. The following table summarizes key quantitative data for some commonly used PEG5 linkers.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG5-Maleimide | NHS Ester | Maleimide | ~486.5 | ~29.1 |
| Azido-PEG5-NHS Ester | Azide | NHS Ester | - | - |
| Alkyne-PEG5-NHS Ester | Alkyne | NHS Ester | - | - |
| m-PEG5-amine | Methoxy | Amine | - | - |
| m-PEG5-acid | Methoxy | Carboxylic Acid | 352.38 | - |
| Thiol-PEG5-thiol | Thiol | Thiol | 314.46 | - |
| PEG5-Tos | Tosyl | Hydroxyl | - | - |
| PEG5-Ms | Mesyl | Hydroxyl | 272.3 | - |
Note: The exact molecular weight and spacer arm length can vary slightly depending on the specific chemical structure of the end groups and the supplier. Data is compiled from various commercial and literature sources.
Applications in Bioconjugation
Heterobifunctional PEG5 linkers are pivotal in the construction of complex bioconjugates for therapeutic and diagnostic applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen. The linker's role is critical for the stability, efficacy, and safety of the ADC. PEG5 linkers can enhance the solubility and pharmacokinetic profile of the ADC, and may permit a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][7]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG5 linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The linker is a crucial component, and PEG5 linkers are frequently used to provide the optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
Caption: Mechanism of action for a PROTAC employing a PEG5 linker.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG5 linkers.
Synthesis of an Alkyne-PEG5-Iodo Linker
This protocol describes a general method for synthesizing a heterobifunctional PEG5 linker which can be further modified.[1]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Silica (B1680970) gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[1]
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[1]
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and DCM.
-
Dry the organic layer and concentrate to yield alkyne-PEG5-I.[1]
-
Bioconjugation using an NHS-PEG5-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a commercially available NHS-PEG5-maleimide linker.[1]
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
NHS-PEG5-maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Reaction of Antibody with NHS-PEG5-Maleimide:
-
Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess linker by SEC or dialysis.[1]
-
-
Conjugation of the Maleimide-Activated Antibody:
-
Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.
-
Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.[1]
-
Caption: A general experimental workflow for a two-step bioconjugation using an NHS-PEG5-Maleimide linker.
Characterization of PEGylated Proteins
HPLC Analysis:
High-performance liquid chromatography (HPLC) is a key technique for assessing the purity and determining the drug-to-antibody ratio (DAR) of ADCs.[7]
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Column: TSKgel G3000SWxl or equivalent.
-
Mobile phase: Phosphate (B84403) buffer with NaCl.
-
Detection: UV at 280 nm.
-
Purpose: Separates the monomeric ADC from aggregates and fragments.[7]
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Column: TSKgel Butyl-NPR or equivalent.
-
Mobile phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer.
-
Detection: UV at 280 nm.
-
Purpose: Separates ADC species with different DARs based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
Mass spectrometry is used to confirm the molecular weight of the conjugate and to determine the DAR.
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Intact mass analysis of the ADC can provide the molecular weight of the conjugate. The mass difference between the unconjugated antibody and the ADC can be used to calculate the average DAR.[1]
-
For more detailed analysis, the ADC can be deglycosylated and/or reduced to separate the light and heavy chains before MS analysis.
-
-
Peptide Mapping:
-
The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
This method can identify the specific amino acid residues that are conjugated to the drug-linker, providing information on the site-specificity of the conjugation.[1]
-
Conclusion
Heterobifunctional PEG5 linkers are versatile and powerful tools in the field of bioconjugation. Their unique combination of hydrophilicity, biocompatibility, and defined length makes them highly suitable for the development of advanced therapeutics such as ADCs and PROTACs. The experimental protocols provided in this guide offer a foundation for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers, enabling researchers to harness their full potential in drug development and scientific discovery.
References
- 1. enovatia.com [enovatia.com]
- 2. sciex.com [sciex.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG5-Ms, 65883-12-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking with Bis-Mal-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking reagent that covalently links two protein molecules through sulfhydryl (-SH) groups. The reagent features two maleimide (B117702) groups at either end of a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically react with the thiol groups of cysteine residues under neutral pH conditions to form stable thioether bonds. The PEG spacer enhances the solubility of the crosslinker and the resulting protein conjugate, reduces the potential for aggregation, and minimizes steric hindrance.[1][2]
This technology is invaluable for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and developing antibody-drug conjugates (ADCs) and other targeted therapeutics. By covalently linking interacting proteins, transient or weak interactions can be captured for identification and characterization.
Principle of Reaction: The crosslinking reaction is a Michael addition where the thiol group of a cysteine residue acts as a nucleophile, attacking the double bond of the maleimide group. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3] At pH values above 7.5, reactivity towards primary amines can occur.
Key Applications
-
Elucidation of Protein-Protein Interactions (PPIs): Stabilizing transient interactions to identify novel binding partners and map interaction interfaces.
-
Structural Biology: Stabilizing multi-protein complexes for analysis by techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography.
-
Drug Development: Formation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.
-
Biomaterials: Creation of hydrogels for cell encapsulation and tissue engineering.[2][4]
Data Presentation: Recommended Reaction Parameters
The optimal conditions for crosslinking with this compound should be empirically determined for each specific protein system. The following tables provide recommended starting ranges based on typical maleimide-based crosslinking protocols.
Table 1: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. Above pH 7.5, non-specific reactions with amines can occur.[3] |
| Temperature | 4 - 25 °C | Lower temperatures (4°C) can be used for overnight incubations to maintain protein stability. Room temperature (25°C) allows for shorter reaction times.[3][5] |
| Incubation Time | 30 minutes - 2 hours | Shorter times are typically sufficient at room temperature. Monitor reaction progress to optimize.[3][5] |
| Buffer Composition | Amine-free and thiol-free buffers (e.g., PBS, HEPES, MES) | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the reaction. |
Table 2: Recommended Molar Ratios and Concentrations
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations can increase the efficiency of intermolecular crosslinking but may also lead to aggregation. |
| Crosslinker-to-Protein Molar Excess | 2x - 20x | Start with a 10x molar excess and optimize. The optimal ratio depends on the number of available cysteine residues and the desired degree of crosslinking.[5] |
| Quenching Agent Concentration | 10 - 50 mM | A small molecule thiol (e.g., cysteine, 2-mercaptoethanol) is added to consume unreacted maleimide groups.[3] |
Experimental Protocols
Protocol 1: Crosslinking of Two Purified Proteins
This protocol describes the crosslinking of two proteins, each containing at least one accessible cysteine residue.
Materials:
-
Protein A (with accessible cysteine)
-
Protein B (with accessible cysteine)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Cysteine solution in water
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
If the proteins have intramolecular disulfide bonds that need to be reduced to free up cysteine residues, treat with a 10-fold molar excess of a reducing agent like TCEP. Note: Do not use DTT as it needs to be removed before adding the maleimide crosslinker.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the desired molar ratio in a microcentrifuge tube.
-
Add the this compound stock solution to the protein mixture to achieve a final 10-fold molar excess of the crosslinker over the total protein concentration.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.
-
For detailed analysis of the crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry (LC-MS/MS).[6][7]
-
Protocol 2: Analysis of Crosslinked Proteins by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Following the crosslinking reaction and quenching, precipitate the protein sample using a method such as acetone (B3395972) precipitation to remove interfering buffer components.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
-
Reduction and Alkylation:
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate all free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea (B33335) concentration to less than 1 M.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire fragmentation spectra of the peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., XlinkX, pLink) to search the fragmentation data against a protein sequence database to identify the crosslinked peptides. This will reveal which cysteine residues on which proteins were linked by this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for protein crosslinking using this compound.
Example Signaling Pathway: SHP2 Regulation
This compound can be used to study the interactions of key signaling proteins like SHP2 (PTPN11), a protein tyrosine phosphatase involved in multiple signaling pathways that regulate cell growth, proliferation, and differentiation.[8][9][10] For instance, crosslinking could be used to stabilize the interaction between SHP2 and its binding partners, such as receptor tyrosine kinases (RTKs) or adaptor proteins like Grb2-associated binder (GAB).
Caption: Simplified SHP2 signaling pathway, a target for crosslinking studies.
References
- 1. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
Application Notes and Protocols for Bis-Mal-PEG5 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[4]
Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties.[5][6] The Bis-Mal-PEG5 linker is a specific type of PEG linker featuring a 5-unit polyethylene glycol chain flanked by two maleimide (B117702) groups. Maleimide groups are highly reactive towards thiol (sulfhydryl) groups, typically found in cysteine residues, forming stable thioether bonds.[7] This specificity makes this compound a valuable tool for specific conjugation strategies in PROTAC development, particularly for modular or cysteine-directed approaches.
Application of this compound: A Modular Approach for Cysteine-Directed PROTACs
While traditional PROTAC synthesis often involves a linear, step-by-step assembly of the final molecule, the bifunctional nature of this compound lends itself to a modular, convergent synthesis strategy. This approach is particularly useful when the protein of interest and/or the E3 ligase ligand possess accessible cysteine residues, either naturally or through site-directed mutagenesis.
The core application of this compound is to act as a covalent crosslinker between a POI-binding moiety and an E3 ligase-recruiting moiety, both of which are engineered to contain a reactive cysteine. This strategy allows for the rapid assembly of a PROTAC from two pre-synthesized, cysteine-containing components.
Conceptual Framework for this compound Application:
-
Component Preparation: Synthesize or express and purify the POI-binding ligand (e.g., a small molecule inhibitor derivative or a peptide) with an accessible cysteine residue. Similarly, prepare the E3 ligase ligand (e.g., a VHL or CRBN ligand derivative) with a strategically placed cysteine.
-
Conjugation: The this compound linker is then used to covalently link these two components in a single reaction step through Michael addition. The two maleimide groups react with the thiol groups on the respective ligands.
-
Purification and Evaluation: The resulting PROTAC is purified and then subjected to a series of biochemical and cellular assays to determine its efficacy.
This modular approach can accelerate the optimization of linker length and composition by allowing for the testing of various bis-maleimide linkers with different PEG lengths.
Data Presentation: Comparative Efficacy of PEG-Linker Based PROTACs
As specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following tables present representative data from studies on PROTACs with other PEG linkers. This data is intended to provide a comparative baseline for the expected performance metrics when developing a novel PROTAC.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Composition | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | ERα Degradation (DC50, nM) |
| PEG3 | 12 | 25 | >1000 |
| PEG4 | 16 | 23 | 19 |
| PEG5 | 20 | 28 | 98 |
Data adapted from studies on ERα-targeting PROTACs to illustrate the non-linear relationship between linker length and degradation potency. Optimal degradation is often achieved within a specific length range.
Table 2: Performance Metrics for a BTK-Targeting PROTAC with a PEG Linker
| Parameter | Value |
| Target Protein | Bruton's Tyrosine Kinase (BTK) |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Linker | PEG-based |
| BTK Degradation (DC50) | <10 nM |
| Maximum Degradation (Dmax) | >95% |
| Cell Line | MOLM-14 |
This table summarizes typical high-potency degradation data for a kinase-targeting PROTAC.[8]
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Directed PROTAC using this compound (Modular Approach)
This protocol describes a general method for conjugating a cysteine-containing POI ligand to a cysteine-containing E3 ligase ligand using this compound.
Materials:
-
Cysteine-containing POI ligand
-
Cysteine-containing E3 ligase ligand
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC)
Procedure:
-
Reduction of Thiols:
-
Dissolve the cysteine-containing POI and E3 ligase ligands in the reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to each solution to ensure the cysteine residues are in their reduced thiol form.
-
Incubate at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
In a new reaction vessel, combine the reduced POI ligand and E3 ligase ligand at a 1:1 molar ratio.
-
Dissolve this compound in a minimal amount of DMF or DMSO and add it to the ligand mixture. A slight molar excess (1.1 to 1.5-fold) of the E3 ligase ligand relative to the POI ligand can be used to drive the initial reaction, followed by the addition of the second component. A step-wise addition of the ligands to the this compound linker can also be employed to control the formation of the heterobifunctional PROTAC over homodimers.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine in a 10-fold molar excess over the initial amount of this compound.
-
-
Purification:
-
Purify the resulting PROTAC conjugate using RP-HPLC or SEC to separate it from unreacted ligands, linker, and any homodimeric byproducts.
-
Collect fractions and confirm the identity and purity of the final PROTAC molecule by mass spectrometry (e.g., LC-MS).
-
-
Storage:
-
Lyophilize the purified PROTAC and store it at -20°C or -80°C.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with RIPA buffer.
-
Add Laemmli sample buffer to an equal amount of protein from each sample and boil at 95°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Visualizations
Caption: Modular synthesis workflow for a cysteine-directed PROTAC using this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bis-Maleimide-PEG5 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking reagent that contains two maleimide (B117702) groups at the ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically and efficiently react with sulfhydryl (thiol) groups to form stable thioether bonds. This reagent is particularly useful for crosslinking two thiol-containing molecules, such as proteins, peptides, or other biomolecules, to study protein-protein interactions, create antibody-drug conjugates (ADCs), or develop novel bioconjugates. The hydrophilic PEG spacer enhances solubility and can reduce aggregation of the conjugated molecules.
This document provides a detailed guide for using this compound for conjugation, including experimental protocols, data presentation, and visualizations of the workflow and reaction chemistry.
Chemical Reaction and Signaling Pathway
The fundamental reaction for this compound conjugation is the Michael addition of a thiol group to the maleimide double bond. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other amino acid residues like amines.
Caption: this compound crosslinks two thiol-containing molecules.
The reaction proceeds in two steps, with each maleimide group reacting with a thiol from a different molecule, resulting in a crosslinked conjugate.
Caption: Thiol-Maleimide Conjugation Reaction.
Quantitative Data Summary
The efficiency of a this compound crosslinking reaction can be assessed by analyzing the reaction products using SDS-PAGE followed by densitometry. The table below presents representative data from a crosslinking experiment between two different thiol-containing proteins (Protein A, ~50 kDa and Protein B, ~30 kDa). The percentages represent the relative abundance of each species as determined by the intensity of the corresponding bands on a Coomassie-stained SDS-PAGE gel.
| Product | Expected Molecular Weight (kDa) | Molar Ratio (this compound:Protein) | Reaction Time (hours) | Crosslinking Yield (%) |
| Unreacted Protein A | ~50 | 10:1 | 2 | 15 |
| Unreacted Protein B | ~30 | 10:1 | 2 | 20 |
| Protein A Homodimer | ~100 | 10:1 | 2 | 25 |
| Protein B Homodimer | ~60 | 10:1 | 2 | 10 |
| Protein A - Protein B Heterodimer | ~80 | 10:1 | 2 | 30 |
Note: Yields are illustrative and can vary depending on the specific proteins, their concentrations, and reaction conditions. Optimization is recommended for each specific application.
Experimental Protocols
This section provides a detailed methodology for a typical this compound crosslinking experiment between two different thiol-containing proteins.
Materials
-
Bis-Maleimide-PEG5 (store at -20°C, protected from moisture)
-
Thiol-containing Protein A
-
Thiol-containing Protein B
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, or other amine-free and thiol-free buffer such as HEPES.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-Cysteine or 2-Mercaptoethanol (B42355)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
-
SDS-PAGE equipment and reagents
-
Densitometer for quantitative analysis
Experimental Workflow
Caption: this compound Conjugation Workflow.
Step-by-Step Protocol
-
Preparation of Protein Solutions a. Dissolve Protein A and Protein B in the conjugation buffer to a final concentration of 1-10 mg/mL. b. If the proteins contain disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. c. Remove the excess TCEP using a desalting column equilibrated with conjugation buffer. It is crucial to remove the reducing agent as it will compete with the protein's thiols for the maleimide groups.
-
Preparation of this compound Stock Solution a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use as maleimides are susceptible to hydrolysis.
-
Crosslinking Reaction a. Combine the thiol-containing proteins (Protein A and Protein B) in the desired molar ratio in the conjugation buffer. b. Add the this compound stock solution to the protein mixture to achieve a final 10- to 20-fold molar excess of the crosslinker over the total protein concentration. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction a. To stop the crosslinking reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to ensure all unreacted maleimide groups are quenched.
-
Purification of the Conjugate a. Remove the excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[1] b. The choice of purification method will depend on the size difference between the conjugated product and the starting materials.
-
Analysis and Quantification a. Analyze the purified conjugate and the reaction mixture by SDS-PAGE under non-reducing conditions. b. Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue). Unreacted monomers, homodimers, and the desired heterodimer will appear as distinct bands. c. Quantify the relative intensity of each band using a densitometer or gel imaging software to determine the crosslinking yield.[2][3][4]
Stability of the Conjugate
The thioether bond formed between the maleimide and thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the release of the conjugated molecules.[1] The stability of the succinimidyl thioether linkage can be influenced by the local chemical environment and pH.[5][6] Studies have shown that hydrolysis of the succinimide (B58015) ring to a ring-opened structure can occur, which results in a more stable conjugate that is resistant to thiol exchange.[7] This hydrolysis is favored at a more basic pH. For applications requiring long-term stability in a thiol-rich environment, post-conjugation treatment at a slightly elevated pH (e.g., pH 8.5-9.0) can be considered to promote this stabilizing ring-opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 3. A protocol for recombinant protein quantification by densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Maleimide Reaction Conditions for Bis-Mal-PEG5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing thiol-maleimide conjugation reactions using Bis-Maleimide-PEG5. This document outlines the fundamental chemistry, optimal reaction conditions, potential side reactions, and detailed experimental protocols for the successful conjugation of thiol-containing molecules, such as proteins and peptides, with the homobifunctional Bis-Mal-PEG5 linker.
Introduction to Thiol-Maleimide Chemistry
The reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1] The underlying mechanism is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[1] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] This specificity makes it an ideal method for site-selectively modifying cysteine residues in proteins and peptides.[1]
This compound is a homobifunctional crosslinker containing two maleimide groups separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous buffers.[3] The two maleimide groups allow for the crosslinking of two thiol-containing molecules or the intramolecular cyclization of a molecule with two thiol groups.
Optimizing Reaction Conditions
The success of the thiol-maleimide conjugation is highly dependent on several key experimental parameters. Careful control of these factors is crucial for maximizing the yield of the desired conjugate while minimizing side reactions.
Summary of Key Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic for an efficient reaction while minimizing the competing reaction with amines.[1] Above pH 7.5, the maleimide ring is susceptible to hydrolysis.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically performed at room temperature for 1-2 hours or overnight at 4°C for more sensitive molecules.[4][5] |
| Buffer | Phosphate-Buffered Saline (PBS), Tris, HEPES (10-100 mM) | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).[6] Degassing the buffer is recommended to prevent oxidation of thiols. |
| Stoichiometry | 10-20 fold molar excess of this compound | A molar excess of the maleimide reagent is often used to drive the reaction to completion.[4][5][7] For crosslinking two different molecules, a 1:1:1 stoichiometry might be initially attempted. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.[5] |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly specific, several side reactions can occur under suboptimal conditions.
-
Hydrolysis of Maleimide: At pH values above 7.5, the maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative that is unreactive towards thiols.[1] To minimize this, it is crucial to maintain the reaction pH within the optimal range of 6.5-7.5 and use freshly prepared maleimide solutions.[1]
-
Reaction with Amines: Above pH 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes more competitive.[8]
-
Reversibility of the Thioether Bond: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, although it is generally considered stable under physiological conditions.[1][8]
-
Thiazine (B8601807) Rearrangement: With unprotected N-terminal cysteines, a side reaction can lead to the formation of a thiazine impurity, which can complicate purification and characterization.[9] Performing the conjugation at a more acidic pH (around 5) can prevent this, but the overall reaction rate will be slower.[9]
Experimental Protocols
General Protocol for Crosslinking a Thiol-Containing Protein with this compound
This protocol provides a general guideline for the crosslinking of a protein containing free cysteine residues using this compound. Optimization may be required for specific applications.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 (thiol-free)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol (B42355)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the maleimide reagent.
-
Degas the protein solution by bubbling with an inert gas like nitrogen or argon.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[6] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[6]
-
Visualizing the Process and Chemistry
Thiol-Maleimide Reaction Mechanism
Caption: Michael addition reaction of a thiol and a maleimide.
Experimental Workflow for Protein Crosslinking
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Bis-Mal-PEG5 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC.
Bis-Mal-PEG5 is a homobifunctional crosslinker featuring a five-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two maleimide (B117702) groups. This linker is designed for the covalent and stable crosslinking of thiol groups, typically from reduced interchain disulfide bonds within an antibody, to a thiol-containing cytotoxic payload. The PEG spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile. The bismaleimide (B1667444) functionality allows for the creation of covalently stabilized ADCs with a defined drug-to-antibody ratio (DAR).
These application notes provide a comprehensive overview, detailed protocols, and expected data for the use of this compound in the development of ADCs.
Principle of Bis-Maleimide Conjugation
The core of the conjugation chemistry lies in the Michael addition reaction between the maleimide groups of the this compound linker and thiol (sulfhydryl) groups. In the context of ADC development, the interchain disulfide bonds of the antibody are first reduced to expose free thiol groups. The bismaleimide linker then reacts with these thiols and a thiol-containing payload to form stable thioether bonds. This process can result in the covalent cross-linking of the antibody's heavy and light chains, enhancing the overall stability of the ADC. The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,17-bis(maleimido)-3,6,9,12,15-pentaoxaheptadecane |
| Molecular Formula | C24H34N2O9 |
| Molecular Weight | 510.54 g/mol |
| Spacer Arm Length | ~21.7 Å |
| Reactive Groups | Maleimide (reacts with sulfhydryls) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Store at -20°C, desiccated |
Table 2: Representative Data for an ADC Constructed with a Bismaleimide Linker
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 |
| LC-MS | Confirms DAR and identifies species | |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% |
| In Vitro Plasma Stability | LC-MS | >90% intact ADC after 7 days in human plasma |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assay (e.g., MTT, XTT) | Low nanomolar range on antigen-positive cells |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Dithiothreitol (DTT) solution (e.g., 100 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
To initiate the reduction, add a calculated amount of the reducing agent (TCEP or DTT) to the mAb solution. A typical starting molar excess is 2-5 equivalents of reducing agent per mole of antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
After incubation, immediately purify the reduced antibody using a desalting column equilibrated with Reaction Buffer to remove the excess reducing agent.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's reagent or other suitable methods.
Protocol 2: Preparation of Drug-Linker Intermediate (if necessary)
If the cytotoxic payload does not already contain a thiol group, it needs to be modified to introduce one. This protocol is highly dependent on the specific payload chemistry.
Protocol 3: Conjugation of this compound to Reduced Antibody and Thiolated Payload
This protocol describes the crosslinking reaction to form the ADC.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Thiol-containing cytotoxic payload
-
This compound linker dissolved in an organic solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0
-
Quenching solution: N-acetylcysteine or L-cysteine solution (e.g., 100 mM in water)
-
Purification system (e.g., SEC, HIC)
Procedure:
-
In a reaction vessel, add the reduced antibody solution.
-
In a separate tube, prepare a solution of the this compound linker and the thiol-containing payload in DMSO. A typical starting molar excess is 5-10 fold of the linker-payload mixture over the antibody.
-
Add the linker-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubate the reaction at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.
-
To quench the reaction, add an excess of the quenching solution (e.g., 20-fold molar excess over the linker) and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted linker, payload, and quenching reagent using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Use a HIC column with a non-linear gradient of decreasing salt concentration to separate ADC species with different DARs.
-
Calculate the average DAR by integrating the peak areas of the different species.
2. Purity and Aggregation Analysis by SEC:
-
Use an SEC column to separate the monomeric ADC from aggregates and fragments.
-
The purity is determined by the percentage of the main monomer peak.
3. In Vitro Plasma Stability Assay:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), analyze the samples by LC-MS to determine the amount of intact ADC.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium and add the test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Simplified intrinsic apoptosis pathway induced by a microtubule inhibitor payload.
References
Application Notes and Protocols for Labeling Cysteine Residues with Bis-Mal-PEG5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinking reagent that contains two maleimide (B117702) groups at the ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically react with sulfhydryl (thiol) groups of cysteine residues to form stable thioether bonds. This reagent is particularly useful for covalently crosslinking proteins or other molecules containing cysteine residues, enabling the study of protein-protein interactions, the stabilization of protein complexes, and the creation of antibody-drug conjugates (ADCs). The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.
The reaction between a maleimide and a thiol group is highly specific and efficient at neutral to slightly acidic pH (6.5-7.5).[1] This specificity allows for targeted labeling of cysteine residues, which are often less abundant on protein surfaces compared to amine-containing residues like lysine (B10760008).
Applications
-
Probing Protein-Protein Interactions (PPIs): this compound can be used to capture and identify interacting proteins, including transient or weak interactions. By crosslinking proteins that are in close proximity, it provides distance constraints for structural modeling of protein complexes.[2]
-
Stabilizing Protein Complexes: The covalent linkage formed by this compound can stabilize protein dimers or higher-order oligomers for structural and functional studies.
-
Antibody-Drug Conjugates (ADCs): In drug development, bismaleimide (B1667444) linkers are utilized to conjugate cytotoxic drugs to antibodies, targeting the payload specifically to cancer cells.[1]
-
PEGylation: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and in vivo half-life.[1]
Chemical Reaction
The fundamental reaction involves the Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring, forming a stable thioether linkage.
Caption: Covalent bond formation between cysteine and this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with this compound
This protocol outlines the general steps for crosslinking two proteins containing accessible cysteine residues.
Materials:
-
Purified proteins of interest (Protein A and Protein B) with at least one accessible cysteine residue each.
-
Bis-Maleimide-PEG5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
SDS-PAGE materials.
Procedure:
-
Protein Preparation:
-
Dissolve the purified proteins in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[6]
-
If the proteins have intramolecular disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][7] Note: Dithiothreitol (DTT) should be avoided as it contains a thiol group that will react with the maleimide. TCEP is compatible with maleimide chemistry.
-
If a reducing agent was used, it must be removed prior to adding the crosslinker. This can be achieved using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] Vortex to ensure it is fully dissolved.
-
-
Crosslinking Reaction:
-
Combine equimolar amounts of Protein A and Protein B in the reaction buffer.
-
Add the this compound stock solution to the protein mixture to achieve a final molar ratio of crosslinker to total protein typically ranging from 10:1 to 20:1. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][3]
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked protein complex.
-
The gel can be stained with Coomassie Blue or a similar protein stain.
-
Caption: Workflow for protein crosslinking with this compound.
Protocol 2: Quantification of Crosslinking Efficiency by Densitometry
This protocol describes how to quantify the percentage of crosslinked protein from an SDS-PAGE gel.[3][4]
Procedure:
-
Image Acquisition:
-
After electrophoresis, stain the gel with Coomassie Blue and acquire a high-quality digital image using a gel documentation system or a scanner. Save the image in a lossless format like TIFF.[8]
-
-
Image Analysis with ImageJ/Fiji:
-
Open the gel image in ImageJ or Fiji.
-
Convert the image to 8-bit grayscale.
-
Use the "Gels" analysis tool. Select the first lane and draw a rectangle around it.
-
Select the next lane (Ctrl+2) and move the rectangle over it. Repeat for all lanes.
-
Plot the lane profiles (Ctrl+3). This will generate a densitometric trace for each lane.
-
Use the "Wand" tool to select and measure the area under each peak, which corresponds to the protein bands (monomers and the crosslinked complex).
-
-
Calculation of Crosslinking Efficiency:
-
The crosslinking efficiency can be calculated as follows:
-
Efficiency (%) = (Intensity of Crosslinked Band / (Intensity of Crosslinked Band + Intensity of Monomer Bands)) * 100
-
-
Data Presentation:
| Sample | Monomer A Intensity (Arbitrary Units) | Monomer B Intensity (Arbitrary Units) | Crosslinked Complex Intensity (Arbitrary Units) | Crosslinking Efficiency (%) |
| Negative Control (No Crosslinker) | 150,000 | 145,000 | 0 | 0 |
| Test Sample | 75,000 | 72,000 | 155,000 | 51.5 |
| Example Calculation | (155,000 / (155,000 + 75,000 + 72,000)) * 100 |
Note: The values in the table are for illustrative purposes only.
Application Example: Studying Protein Dimerization in a Signaling Pathway
This compound can be employed to investigate the dimerization of signaling proteins, which is a critical step in many cellular communication pathways. For instance, the activation of many receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or cytokine receptors that signal through the JAK/STAT pathway involves ligand-induced dimerization.[1][6][9][10][]
The following diagram illustrates a generalized signaling pathway where this compound could be used to study the dimerization of a receptor or a downstream signaling protein.
Caption: Using this compound to study receptor dimerization.
By treating cells with this compound, researchers can covalently trap the dimerized state of the receptor or other signaling proteins like STAT3, which also dimerizes upon activation.[9][12] The crosslinked complexes can then be isolated and identified, confirming the interaction and allowing for further characterization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no crosslinking | Inaccessible cysteine residues. | If possible, introduce cysteine residues at desired locations via site-directed mutagenesis. |
| Cysteine residues are oxidized (forming disulfide bonds). | Reduce the protein with TCEP prior to the crosslinking reaction. Ensure buffers are degassed to minimize re-oxidation.[6] | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 7.0 and 7.5 for optimal maleimide reactivity. | |
| Hydrolysis of the maleimide groups. | Prepare the this compound stock solution immediately before use. Avoid prolonged exposure to aqueous environments before adding to the protein. | |
| High levels of non-specific aggregation | Protein concentration is too high. | Optimize the protein concentration; lower concentrations can reduce intermolecular aggregation. |
| Crosslinker concentration is too high. | Perform a titration of the this compound concentration to find the optimal ratio that maximizes specific crosslinking while minimizing aggregation. | |
| Non-specific reactivity. | At pH values above 7.5, maleimides can show some reactivity towards lysine residues. Maintain the recommended pH range. | |
| Multiple bands on SDS-PAGE | Formation of both homo-dimers and hetero-dimers. | This is expected. If only the hetero-dimer is of interest, chromatographic purification steps (e.g., size exclusion or ion exchange chromatography) may be necessary to isolate the desired species. |
| Intramolecular crosslinking. | If a protein has multiple accessible cysteines, intramolecular crosslinks can occur. This may result in a slight shift in mobility on SDS-PAGE. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor receptor (EGFR) signaling regulates global metabolic pathways in EGFR-mutated lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Bis-Maleimide-PEG5 to a Carrier Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 is a homobifunctional crosslinker containing two maleimide (B117702) groups at the ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This reagent is designed for the covalent cross-linking of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[2][3] The maleimide groups selectively react with thiols at a neutral pH (6.5-7.5) to form stable thioether bonds.[4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[5][6]
These application notes provide a detailed protocol for the conjugation of Bis-Maleimide-PEG5 to a carrier protein, a technique frequently employed in the development of antibody-drug conjugates (ADCs), vaccines, and other targeted therapeutics.[5][7]
Principle of Reaction
The conjugation chemistry is based on the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[8] This results in the formation of a stable, covalent thioether linkage.[9] Because Bis-Maleimide-PEG5 possesses two maleimide groups, it can crosslink two thiol-containing molecules or two cysteine residues within the same protein.[]
Materials and Equipment
Reagents
-
Carrier protein with accessible cysteine residues (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))
-
Bis-Maleimide-PEG5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of thiols.[3] Other suitable buffers include HEPES and Tris, also at pH 7.0-7.5.[2]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[3]
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol (B42355)
-
Organic Solvent (if needed to dissolve Bis-Mal-PEG5): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][11]
-
Purification resins (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))[]
Equipment
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Pipettes and tips
-
Spectrophotometer or plate reader
-
Chromatography system (e.g., FPLC or HPLC)[9]
-
Centrifuge
-
Vortex mixer
-
pH meter
Experimental Protocols
Preparation of Carrier Protein
-
Dissolve the carrier protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[3]
-
Optional - Reduction of Disulfide Bonds: If the carrier protein has internal disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[3] Incubate for 30-60 minutes at room temperature.
-
Note: If using DTT, it must be removed prior to the addition of the maleimide reagent, as it contains a free thiol. This can be accomplished by dialysis or using a desalting column. TCEP does not contain a free thiol and does not need to be removed.[3]
-
Preparation of Bis-Maleimide-PEG5 Stock Solution
-
Allow the vial of Bis-Maleimide-PEG5 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Bis-Maleimide-PEG5 (e.g., 10 mM) in anhydrous DMSO or DMF.[3] Vortex briefly to ensure complete dissolution.
Conjugation Reaction
-
Add a 10-20 fold molar excess of the Bis-Maleimide-PEG5 stock solution to the carrier protein solution.[4] The optimal molar ratio should be determined empirically for each specific application.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4] Protect the reaction from light if the conjugate is light-sensitive.
-
Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
The purification method will depend on the size and properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the larger protein conjugate from unreacted Bis-Maleimide-PEG5 and quenching reagent.[]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which may allow for separation of the conjugate from the unconjugated protein using IEX.[][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins from their native counterparts.[][13]
-
Dialysis/Ultrafiltration: These methods can be used to remove small molecule impurities but may not be effective at separating unconjugated protein from the conjugate.[2]
Characterization of the Conjugate
-
SDS-PAGE: To visualize the increase in molecular weight of the carrier protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the degree of PEGylation.[14][15]
-
UV-Vis Spectroscopy: To determine the protein concentration (A280) and potentially the degree of labeling if the conjugated molecule has a distinct absorbance.[3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of Bis-Maleimide-PEG5 to a carrier protein. These values should be optimized for each specific application.
| Parameter | Recommended Range | Reference |
| Carrier Protein Concentration | 1 - 10 mg/mL | [3] |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | [4] |
| Reaction pH | 7.0 - 7.5 | [2][3] |
| Reaction Temperature | 4°C or Room Temperature | [4] |
| Reaction Time | 2 hours to overnight | [4] |
| TCEP Molar Excess (for reduction) | 10x - 100x | [3] |
Visualizations
Caption: Workflow for conjugating this compound to a carrier protein.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient free thiols | Perform optional reduction step with TCEP. |
| Inactive Bis-Maleimide-PEG5 | Use fresh reagent; store properly with desiccant. | |
| Incorrect buffer pH | Ensure pH is between 7.0 and 7.5. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO/DMF below 10%. |
| Protein instability | Optimize buffer conditions (e.g., add stabilizers). | |
| Multiple Conjugated Species | High molar ratio of crosslinker | Optimize the molar ratio of this compound to protein. |
| Non-specific reactions | Ensure reaction pH is not too high (above 7.5). |
Storage
Store the final protein conjugate at 4°C for short-term storage. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 7. purepeg.com [purepeg.com]
- 8. bachem.com [bachem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. biotium.com [biotium.com]
Application Notes and Protocols for Surface Immobilization of Proteins using Bis-Maleimide-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinker that enables the covalent immobilization of proteins onto thiol-modified surfaces. This reagent features two maleimide (B117702) groups at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically and efficiently react with sulfhydryl (thiol) groups via a Michael addition reaction to form stable thioether bonds.[1] The PEG spacer provides a hydrophilic and flexible bridge, which can enhance the solubility and stability of the conjugated protein while minimizing steric hindrance.[1] This makes this compound an invaluable tool for a variety of applications in research and drug development, including the preparation of protein microarrays, biosensors, and antibody-drug conjugates.
The primary advantage of using a maleimide-based crosslinker is the high selectivity for thiol groups, which are typically less abundant on protein surfaces than amine groups, allowing for more site-specific immobilization when cysteine residues are strategically located.[1] The reaction proceeds readily at neutral pH (6.5-7.5), preserving the native structure and function of many proteins.[1]
Principle of Immobilization
The immobilization process using this compound involves a two-step procedure. First, a surface is functionalized with thiol groups. This can be achieved through various methods, such as self-assembled monolayers (SAMs) of thiol-containing silanes or alkanethiols on surfaces like glass or gold. Subsequently, the thiol-activated surface is treated with the this compound crosslinker. One of the maleimide groups reacts with the surface thiols, leaving the other maleimide group available for conjugation to a thiol-containing protein. The protein of interest, which should possess at least one free cysteine residue, is then introduced and covalently immobilized onto the surface.
Key Applications
-
Biosensor Development: Covalent immobilization of antibodies, enzymes, or other receptor proteins onto biosensor chips for detecting specific analytes.[2]
-
Protein Microarrays: Creation of high-density protein arrays for studying protein-protein interactions, screening for drug candidates, and diagnostic applications.
-
Enzyme Immobilization: Attachment of enzymes to solid supports to enhance their stability, facilitate their reuse, and enable their use in continuous flow reactors.[3]
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or liposomes.
Quantitative Data Summary
The following table summarizes representative quantitative data for protein immobilization using thiol-maleimide chemistry. While specific data for this compound is limited in publicly available literature, these values provide a general expectation of performance.
| Parameter | Value | Target Protein/Surface | Notes |
| Immobilization Efficiency | 50% - 90% | Varies | Efficiency is dependent on factors such as protein concentration, pH, and reaction time. |
| Surface Loading Capacity | 100 - 500 ng/cm² | IgG on various surfaces | Surface loading can be influenced by the density of thiol groups on the surface and the size of the protein. |
| Retention of Biological Activity | 70% - 95% | Enzymes | The flexible PEG spacer helps to preserve the native conformation and activity of the immobilized protein. |
| Stability of Immobilized Protein | High | Various | The covalent thioether bond is highly stable, leading to minimal leaching of the protein over time. |
Experimental Protocols
Protocol 1: Immobilization of an Antibody on a Thiol-Functionalized Glass Surface
This protocol describes the steps for immobilizing an antibody onto a glass slide functionalized with thiol groups using this compound.
Materials:
-
Thiol-functionalized glass slides
-
Bis-Maleimide-PEG5
-
Antibody with accessible thiol groups (if necessary, reduce disulfide bonds using a mild reducing agent like TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Surface Activation:
-
Wash the thiol-functionalized glass slides with wash buffer and dry under a stream of nitrogen.
-
Incubate the slides with the 10 mM this compound solution for 1 hour at room temperature with gentle agitation.
-
Wash the slides thoroughly with wash buffer to remove excess crosslinker.
-
-
Antibody Immobilization:
-
Prepare a solution of the antibody in PBS at a concentration of 0.1 - 1 mg/mL. If the antibody requires reduction of disulfide bonds to expose thiol groups, treat with 10 mM TCEP for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column.
-
Incubate the activated glass slides with the antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking:
-
Wash the slides with wash buffer to remove unbound antibody.
-
Incubate the slides with blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
-
Final Wash: Wash the slides with wash buffer and then with deionized water. The slides are now ready for use in immunoassays.
Protocol 2: Immobilization of an Enzyme on a Gold Biosensor Chip
This protocol outlines the procedure for immobilizing a cysteine-containing enzyme onto a gold biosensor chip for kinetic analysis.
Materials:
-
Gold biosensor chip
-
Thiol-functionalizing reagent (e.g., 11-mercaptoundecanoic acid)
-
Bis-Maleimide-PEG5
-
Cysteine-containing enzyme
-
Phosphate Buffered Saline (PBS), pH 7.2
-
EDC/NHS solution for carboxyl activation (if using a carboxyl-terminated thiol)
-
Cysteamine (B1669678) or similar thiol-containing molecule for surface functionalization
-
Blocking agent (e.g., ethanolamine (B43304) or a solution of a non-reactive thiol)
Procedure:
-
Surface Thiolation:
-
Clean the gold chip with ethanol and water, then dry with nitrogen.
-
Immerse the chip in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol overnight to form a self-assembled monolayer (SAM).
-
Rinse the chip with ethanol and water and dry.
-
Activate the terminal carboxyl groups of the SAM by incubating with a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in water for 15 minutes.
-
Rinse with water and immediately react with a 50 mM solution of cysteamine in water for 30 minutes to introduce thiol groups.
-
-
Crosslinker Attachment:
-
Dissolve this compound in PBS to a concentration of 5 mM.
-
Incubate the thiol-functionalized chip with the this compound solution for 1 hour at room temperature.
-
Wash the chip with PBS.
-
-
Enzyme Immobilization:
-
Prepare a 0.5 mg/mL solution of the enzyme in PBS.
-
Incubate the activated chip with the enzyme solution for 2 hours at room temperature.
-
-
Blocking and Quenching:
-
Wash the chip with PBS.
-
Incubate the chip with a 50 mM solution of a non-reactive thiol (e.g., 2-mercaptoethanol) or ethanolamine in PBS for 30 minutes to quench any unreacted maleimide groups.
-
-
Final Wash: Wash the chip with PBS. The biosensor is now ready for analysis.
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Thiol-Maleimide reaction pathway.
References
Application Notes and Protocols for Bis-Maleimide-PEG5: Achieving Optimal Reactivity in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-Maleimide-PEG5 (Bis-Mal-PEG5) for optimal reactivity in bioconjugation experiments. This document outlines the critical buffer conditions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible outcomes in your research.
Introduction
Bis-Maleimide-PEG5 is a homobifunctional crosslinking reagent that contains two maleimide (B117702) groups at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This reagent is designed to covalently link two thiol-containing molecules, such as proteins with accessible cysteine residues, through a stable thioether bond. The maleimide groups specifically and efficiently react with sulfhydryl groups (-SH) under mild conditions, making this compound a valuable tool for various applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the synthesis of PROTACs.[2][3][4] The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous buffers.[5]
The success of a this compound crosslinking experiment is highly dependent on the precise control of reaction conditions. This guide will delve into the key parameters that influence the reactivity and specificity of the maleimide-thiol conjugation.
Optimizing Buffer Conditions for Bis-Maleimide-PEG5 Reactivity
The reaction between a maleimide and a thiol is a Michael addition, and its rate and specificity are significantly influenced by several factors.[6] Careful optimization of the reaction buffer is the most critical step in achieving efficient and specific crosslinking.
pH
The pH of the reaction buffer is the most critical parameter for maleimide-thiol conjugation. The optimal pH range is 6.5 to 7.5 .[7][8]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[7]
-
Above pH 7.5: The reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes a competing side reaction, leading to a loss of specificity.[2] Additionally, the maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[2][8]
At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high selectivity for cysteine residues.[2][8]
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is temperature-dependent.
-
Room Temperature (20-25°C): This is the most common temperature for conjugation reactions, typically proceeding for 30 minutes to 2 hours.[7]
-
4°C: For sensitive proteins that may degrade at room temperature, the reaction can be performed at 4°C. However, the reaction rate is slower, often requiring an overnight incubation (8-16 hours) to achieve high efficiency.[7]
It is highly recommended to perform a time-course experiment to determine the optimal reaction time for your specific system.
Buffer Composition
The choice of buffer is crucial to maintain the desired pH and to avoid interference with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided the pH is maintained within the optimal 6.5-7.5 range.[9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris, can compete with the intended reaction if the pH is not carefully controlled (i.e., kept below 7.5).[10] It is also critical to ensure the buffer is free of any extraneous thiol-containing compounds (e.g., dithiothreitol (B142953) [DTT] or 2-mercaptoethanol) that would compete for reaction with the maleimide groups.
Additives
-
Chelating Agents: The inclusion of a chelating agent like EDTA (1-5 mM) in the reaction buffer is recommended to sequester divalent metal ions that can catalyze the oxidation of thiols to disulfides, which are unreactive with maleimides.
-
Degassing: To prevent thiol oxidation, it is good practice to degas buffers by bubbling with an inert gas like nitrogen or argon, or by applying a vacuum.[9]
Quantitative Summary of Buffer Conditions
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols.[7][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Balances reaction rate and protein stability.[7] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | Dependent on temperature and specific reactants.[7] |
| Buffer Type | PBS, HEPES, Phosphate | Must be free of thiols and primary amines (if pH > 7.5).[9] |
| Additives | 1-5 mM EDTA | Prevents metal-catalyzed thiol oxidation. |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization of molar ratios, concentrations, and incubation times is recommended for each specific application.
Protocol 1: Intermolecular Protein-Protein Crosslinking
This protocol describes the crosslinking of two different thiol-containing proteins (Protein A and Protein B).
Materials:
-
Protein A (with at least one free thiol)
-
Protein B (with at least one free thiol)
-
Bis-Maleimide-PEG5
-
Conjugation Buffer: 1X PBS, 100 mM HEPES, or 100 mM Phosphate buffer, pH 7.0-7.2, containing 1-5 mM EDTA, degassed.[9]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
If the proteins have intramolecular disulfide bonds that need to be reduced to generate free thiols, treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis against the Conjugation Buffer. TCEP does not contain a thiol and therefore does not need to be removed as rigorously as DTT.
-
Prepare a solution containing a mixture of Protein A and Protein B in the Conjugation Buffer at a desired molar ratio (e.g., 1:1). The optimal protein concentration should be determined empirically but is typically in the range of 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein mixture to achieve the desired final concentration. A good starting point is a 2- to 3-fold molar excess of the crosslinker over the total protein concentration.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
(Optional) Add the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.[8]
-
-
Purification and Analysis:
-
Purify the crosslinked product from unreacted proteins and excess reagent using SEC.
-
Analyze the fractions by SDS-PAGE under reducing conditions to identify the crosslinked heterodimer (Protein A-Protein B), as well as any homodimers (Protein A-Protein A and Protein B-Protein B).[3]
-
Protocol 2: Characterization of Crosslinked Products by SDS-PAGE
Materials:
-
Crosslinked reaction mixture
-
SDS-PAGE loading buffer (with and without reducing agent, e.g., DTT or 2-mercaptoethanol)
-
SDS-PAGE gel and running buffer
-
Protein molecular weight standards
-
Coomassie blue or other protein stain
Procedure:
-
Sample Preparation:
-
Take an aliquot of the crosslinking reaction mixture before and after quenching.
-
Prepare two samples for each aliquot: one with non-reducing loading buffer and one with reducing loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto an SDS-PAGE gel along with molecular weight standards.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie blue and destain.
-
Analyze the banding pattern. In the non-reducing lanes, you would expect to see bands corresponding to the uncrosslinked monomers, as well as higher molecular weight bands for the crosslinked dimers (and potentially higher-order oligomers). T[3]he reducing lanes will show only the monomeric proteins as the disulfide bonds within the crosslinked product are broken (note: the thioether bond formed by the maleimide reaction is stable to reducing agents).
-
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
This assay can be used to determine the number of free thiols before and after the conjugation reaction to assess the efficiency of the maleimide reaction.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB) solution
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Spectrophotometer
Procedure:
-
Standard Curve:
-
Prepare a series of known concentrations of a thiol-containing standard (e.g., cysteine) in the Reaction Buffer.
-
Add Ellman's Reagent to each standard and measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dilute the protein sample in the Reaction Buffer.
-
Add Ellman's Reagent and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Use the standard curve to determine the concentration of free thiols in your sample.
-
-
Calculate Conjugation Efficiency:
-
Efficiency (%) = [1 - (Free thiols after conjugation / Free thiols before conjugation)] x 100
-
Application in Studying Signaling Pathways
This compound can be a powerful tool to study protein-protein interactions within signaling pathways, especially for capturing transient or weak interactions.
Conceptual Workflow for Studying a Signaling Complex:
-
Identify Potential Interaction Partners: Based on existing literature or preliminary data (e.g., co-immunoprecipitation), identify two or more proteins in a signaling pathway that are hypothesized to interact.
-
Introduce Cysteine Residues: If the native proteins do not have accessible cysteine residues at the predicted interaction interface, use site-directed mutagenesis to introduce single cysteine mutations at strategic locations.
-
Crosslinking Screen: Perform a crosslinking experiment as described in Protocol 1 using a panel of cells expressing the mutant proteins.
-
Capture and Identify the Complex: The covalent crosslink will stabilize the interaction, allowing for more stringent purification of the signaling complex (e.g., via affinity purification of one of the tagged proteins).
-
Downstream Analysis: The stabilized complex can then be analyzed by mass spectrometry to identify all the components of the complex, or subjected to structural studies like cryo-EM.
Signaling Pathway Application Workflow
Caption: Workflow for applying this compound to study signaling complexes.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | - Suboptimal pH (too low) - Thiol oxidation - Insufficient crosslinker - Short reaction time - Inaccessible thiols | - Adjust buffer pH to 6.5-7.5. - Add EDTA to the buffer and degas solutions. Consider pre-reducing the protein. - Increase the molar excess of this compound. - Increase incubation time or perform the reaction at room temperature instead of 4°C. - Ensure cysteine residues are surface-exposed. If not, consider site-directed mutagenesis. |
| Non-specific Crosslinking | - pH too high (>7.5) - High concentration of crosslinker | - Lower the reaction pH to 6.5-7.2. - Reduce the molar excess of this compound. Perform a titration to find the optimal concentration. |
| Precipitation during Reaction | - Low solubility of the protein or crosslinked product - Inappropriate buffer | - Decrease the protein concentration. - Ensure the buffer composition is suitable for the proteins of interest. |
| Hydrolysis of Maleimide | - Prolonged storage of this compound in aqueous solution - High pH | - Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. <[9]br> - Maintain the reaction pH at or below 7.5. |
By carefully controlling the reaction conditions and following these protocols, researchers can effectively utilize this compound to achieve optimal reactivity and obtain reliable, reproducible results in their bioconjugation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-Mal-PEG19 | BroadPharm [broadpharm.com]
- 6. Optimization of protein crosslinking formulations for the treatment of degenerative disc disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Bis-Mal-PEG5 in Intramolecular Crosslinking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-PEG5 is a homobifunctional crosslinking reagent that contains two maleimide (B117702) groups at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically react with sulfhydryl (thiol) groups on cysteine residues within a protein, forming stable thioether bonds. This reagent is particularly valuable for intramolecular crosslinking studies, providing distance constraints that aid in the elucidation of protein tertiary structure, conformational changes, and the dynamics of protein domains. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous buffers and can help to minimize aggregation of the target protein.
Intramolecular crosslinking with this compound can "freeze" a protein in a specific conformational state, allowing for the study of transient structures or the stabilization of a particular functional state. The defined length of the PEG5 spacer arm acts as a "molecular ruler," providing distance constraints between the crosslinked cysteine residues. This information is invaluable for computational modeling and refining protein structures.
Principle of the Method
The maleimide groups of this compound react with the sulfhydryl groups of cysteine residues via a Michael addition reaction. This reaction is highly specific for thiols at a near-neutral pH range of 6.5-7.5. For intramolecular crosslinking to be favored, the protein concentration should be kept dilute, and the crosslinker-to-protein molar ratio should be optimized to promote reaction between cysteines within the same protein molecule rather than between different protein molecules (intermolecular crosslinking).
The general workflow for an intramolecular crosslinking study using this compound involves:
-
Protein Preparation: Ensuring the protein of interest has accessible cysteine residues for crosslinking. This may involve site-directed mutagenesis to introduce cysteines at specific locations. Disulfide bonds within the protein may need to be reduced to free up sulfhydryl groups.
-
Crosslinking Reaction: Incubation of the protein with an optimized concentration of this compound under controlled conditions (pH, temperature, and time).
-
Quenching: Stopping the reaction by adding a quenching reagent that consumes the unreacted maleimide groups.
-
Analysis: Analyzing the crosslinked products to confirm intramolecular crosslinking and to identify the crosslinked residues. Common analytical techniques include SDS-PAGE and mass spectrometry.
Data Presentation
Table 1: Properties of this compound Crosslinker
| Property | Value |
| Chemical Name | 1,17-Bis(maleimido)-3,6,9,12,15-pentaoxaheptadecane |
| Molecular Formula | C24H34N2O9 |
| Molecular Weight | 598.6 g/mol |
| Spacer Arm Length | ~29.1 Å |
| Reactivity | Thiol-reactive (Sulfhydryl groups of Cysteine) |
| pH of Reaction | 6.5 - 7.5 |
Table 2: Representative Quantitative Data on Maleimide-Thiol Reaction Efficiency
While specific quantitative data for intramolecular crosslinking efficiency with this compound is not extensively published in a comparative format, studies on similar PEG-bismaleimide (PEGbisMal) crosslinkers demonstrate the high reactivity of the maleimide group. The following table summarizes data from a study comparing the efficiency of a PEG bismaleimide (B1667444) crosslinker to a PEG diacrylate crosslinker in reacting with available cysteine residues on the protein Galectin-1. This data highlights the superior efficiency of the maleimide chemistry, which is crucial for achieving effective intramolecular crosslinking.[1]
| Crosslinker | Molar Excess of Crosslinker to Protein | Cysteine Consumption (%) |
| PEGbisMal | 3x | 97.1 ± 4.37 |
| PEGDA | 3x | 78.6 ± 8.08 |
This data is from a study focused on intermolecular crosslinking but is indicative of the high reactivity of the maleimide group, which is advantageous for intramolecular crosslinking.[1]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Crosslinking with this compound
This protocol provides a general guideline for the intramolecular crosslinking of a protein with this compound. Optimization of protein concentration, crosslinker concentration, and reaction time is crucial for each specific protein and application.
Materials:
-
Purified protein containing accessible cysteine residues
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer at a similar pH.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M β-mercaptoethanol, 1 M dithiothreitol (B142953) (DTT), or 1 M L-cysteine in conjugation buffer.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in conjugation buffer to a final concentration of 0.1-1.0 mg/mL. The use of dilute protein solutions helps to favor intramolecular crosslinking over intermolecular crosslinking.[2]
-
If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess of crosslinker over protein. A starting point is a 2 to 20-fold molar excess of the crosslinker to the protein.[3][4] Empirical testing is necessary to determine the optimal ratio that maximizes intramolecular crosslinking while minimizing intermolecular crosslinking and aggregation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Removal of Excess Reagents:
-
Remove excess crosslinker and quenching reagent by dialysis or by using a desalting column.
-
-
Analysis of Crosslinked Products:
-
Analyze the crosslinked protein by SDS-PAGE. Intramolecularly crosslinked proteins will typically show a slight increase in mobility (run faster) compared to the unmodified protein due to a more compact structure. Intermolecularly crosslinked dimers or multimers will appear as higher molecular weight bands.
-
For identification of the crosslinked cysteine residues, the protein band corresponding to the intramolecularly crosslinked species can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (LC-MS/MS).[5]
-
Protocol 2: Optimization of this compound Concentration for Intramolecular Crosslinking
To maximize the yield of intramolecularly crosslinked product and minimize intermolecular crosslinks, it is essential to perform a titration experiment with varying concentrations of this compound.
Procedure:
-
Prepare a series of reactions with a constant protein concentration (e.g., 0.5 mg/mL).
-
Vary the molar excess of this compound over the protein in each reaction (e.g., 1:1, 2:1, 5:1, 10:1, 20:1).
-
Follow the general crosslinking protocol (Protocol 1) for each reaction.
-
Analyze the products of each reaction on an SDS-PAGE gel.
-
Visualize the protein bands (e.g., with Coomassie blue staining).
-
Identify the concentration of this compound that yields the highest amount of the monomeric, intramolecularly crosslinked protein with the least amount of intermolecular dimers or higher-order aggregates.
Visualization of Workflows and Concepts
Caption: A flowchart of the experimental workflow for intramolecular crosslinking.
Caption: A conceptual diagram of using intramolecular crosslinking to study protein conformational changes in signaling.
Application in Signaling Pathway Studies
While specific studies detailing the use of this compound for intramolecular crosslinking in signaling pathways are not abundant, the principle of using thiol-reactive crosslinkers to probe conformational changes is well-established. For instance, disulfide cross-linking strategies have been employed to investigate the activation mechanisms of G protein-coupled receptors (GPCRs) and kinases.[6][7][8] These studies often involve introducing cysteine mutations at strategic locations and then inducing crosslinking to trap the protein in a particular state (e.g., active or inactive).
This compound offers an advantage over simple disulfide bond formation as it provides a longer and more defined spacer, allowing for the capture of distance constraints between residues that are further apart. This can be particularly useful for studying large-scale domain movements that are common in the activation of signaling proteins.
Potential Applications:
-
Kinase Activation Loop Dynamics: Introducing cysteines in and around the activation loop of a kinase and using this compound to crosslink them in the presence and absence of activating signals can provide insights into the conformational changes that accompany kinase activation.
-
GPCR Activation: By introducing cysteines at the intracellular and extracellular faces of a GPCR, this compound can be used to probe the conformational rearrangements that occur upon ligand binding and G-protein coupling.[3][6]
-
Allosteric Regulation: Intramolecular crosslinking can be used to map the propagation of conformational changes from an allosteric binding site to the active site of an enzyme.
Conclusion
This compound is a powerful tool for the study of protein structure and dynamics through intramolecular crosslinking. Its high specificity for cysteine residues and the defined length of its PEG spacer allow for the generation of valuable distance constraint data. The protocols and concepts outlined in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the intricacies of protein conformation and function, with significant potential for application in the study of signaling pathways and drug development. Careful optimization of experimental conditions is paramount to achieving successful and reproducible results.
References
- 1. Site-Specific Cross-Linking of Galectin-1 Homodimers via Poly(ethylene glycol) Bismaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational changes involved in G-protein-coupled-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibition via Small Molecule-Induced Intramolecular Protein Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stoichiometry Calculations in Bis-Mal-PEG5 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a homobifunctional crosslinker that plays a pivotal role in bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. Its structure features two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide moieties react specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds. This specificity, combined with the hydrophilic and flexible nature of the PEG linker, makes this compound an invaluable tool for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
The stoichiometry of the reaction between this compound and a thiol-containing biomolecule is a critical parameter that dictates the efficiency of the conjugation and the properties of the final product. Precise control over the molar ratio of the reactants is essential for achieving the desired degree of labeling (DOL) or drug-to-antibody ratio (DAR), which in turn influences the efficacy, safety, and pharmacokinetic profile of the bioconjugate.[2]
These application notes provide a comprehensive guide to understanding and performing stoichiometric calculations for this compound reactions, complete with detailed protocols and data presentation for common applications.
Reaction Chemistry and Stoichiometry
The core of the this compound conjugation chemistry is the Michael addition reaction between the maleimide group and a thiol. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can exhibit off-target reactivity towards primary amines (e.g., lysine (B10760008) residues) and is also more susceptible to hydrolysis, which renders it inactive.[4]
Key Reaction Parameters:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes the specific reaction between maleimide and thiol groups while minimizing hydrolysis of the maleimide and side reactions with amines.[4] |
| Molar Ratio (this compound : Thiol) | 2:1 to 20:1 | A molar excess of the this compound linker is generally used to drive the reaction to completion and ensure efficient conjugation. The optimal ratio should be determined empirically for each specific application.[5] |
| Solvent | Anhydrous DMSO or DMF for stock solution | This compound is typically dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer to prevent premature hydrolysis.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Milder temperatures (4°C) can help to minimize side reactions and degradation of sensitive biomolecules, though the reaction may proceed more slowly. |
| Reaction Time | 30 minutes to 4 hours | The optimal reaction time depends on the specific reactants, their concentrations, and the temperature. The progress of the reaction can be monitored analytically.[5] |
Applications
Antibody-Drug Conjugate (ADC) Formation
In ADC development, this compound can be used to link a cytotoxic drug to an antibody. The antibody's interchain disulfide bonds are first partially or fully reduced to generate free thiol groups, which then react with the maleimide groups of the drug-linker conjugate. The resulting Drug-to-Antibody Ratio (DAR) is a critical quality attribute of the ADC.[2][6]
Experimental Protocol: Cysteine-Based Antibody Conjugation
This protocol outlines a general procedure for the conjugation of a maleimide-activated drug to a monoclonal antibody (mAb) via reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-drug conjugate
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the this compound-drug conjugate in anhydrous DMSO.
-
Adjust the concentration of the reduced mAb to 2.5 mg/mL with the reaction buffer and cool on ice.[6]
-
Calculate the required volume of the drug-linker stock solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of drug-linker per free thiol).
-
Add the drug-linker solution to the chilled reduced antibody solution with gentle mixing.
-
Incubate the reaction mixture at 4°C for 1-2 hours.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide) to the reaction mixture to quench any unreacted maleimide groups.[6]
-
Incubate for 20 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted drug-linker and quenching reagent using size-exclusion chromatography (SEC).
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).[7][]
-
Quantitative Data Summary for ADC Formation:
| Parameter | Example Value | Reference |
| Antibody Concentration | 2.5 mg/mL | [6] |
| Drug-Linker Molar Excess | 9.5 moles per mole of antibody | [6] |
| Reaction Time | 1 hour | [6] |
| Reaction Temperature | On ice | [6] |
| Quenching Reagent | 20-fold excess of cysteine over maleimide | [6] |
| Achieved DAR | Typically 2-4 | [2] |
PROTAC Formation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand, provided one or both ligands are modified with a thiol group.[9]
Experimental Protocol: PROTAC Synthesis via Thiol-Maleimide Ligation
This protocol describes the synthesis of a PROTAC by conjugating a thiol-containing target protein ligand to a thiol-containing E3 ligase ligand using this compound.
Materials:
-
Thiol-modified target protein ligand
-
Thiol-modified E3 ligase ligand
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Conjugation Step:
-
Dissolve the thiol-modified target protein ligand and a 1.1 molar equivalent of this compound in anhydrous DMSO.
-
Add the reaction buffer to achieve a final DMSO concentration of 10-20%.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-conjugated intermediate.
-
-
Second Conjugation Step:
-
Once the first reaction is complete, add a 1.0 molar equivalent of the thiol-modified E3 ligase ligand to the reaction mixture.
-
Continue to stir at room temperature for an additional 2-4 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Purification and Characterization:
-
Purify the PROTAC using preparative RP-HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Quantitative Data Summary for PROTAC Formation:
| Parameter | Example Value | Reference |
| Reactant Molar Ratio (Ligand 1:this compound) | 1 : 1.1 | N/A (General Practice) |
| Reactant Molar Ratio (Intermediate:Ligand 2) | 1 : 1 | N/A (General Practice) |
| Reaction Time (Step 1) | 1 hour | N/A (General Practice) |
| Reaction Time (Step 2) | 2-4 hours | N/A (General Practice) |
| Reaction Temperature | Room Temperature | N/A (General Practice) |
| Typical Conjugation Efficiency | 58% - 84% | [5] |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: PROTAC mechanism of action for targeted protein degradation.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Bis-Maleimide-PEG5 Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of cross-linking reagent is critical and dictates the specificity of the captured interactions. While amine-reactive cross-linkers are widely used, cysteine-reactive cross-linkers, such as Bis-Maleimide-PEG5, offer a more targeted approach due to the lower abundance and more defined locations of cysteine residues in proteins.
Bis-Maleimide-PEG5 is a homobifunctional cross-linker that contains two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl groups of cysteine residues to form stable thioether bonds. The PEG spacer enhances the water solubility of the cross-linker and the resulting conjugate, which can improve reaction efficiency and reduce sample aggregation.[1][][3] This document provides detailed application notes and protocols for the use of Bis-Maleimide-PEG5 in XL-MS workflows, from experimental design to data analysis.
Core Applications
-
Mapping Protein-Protein Interaction Interfaces: Identify the specific cysteine residues involved in the interface of a protein complex.
-
Probing Protein Conformation and Dynamics: Detect changes in the proximity of cysteine residues upon ligand binding, mutation, or other perturbations.
-
Structural Elucidation of Protein Complexes: Provide distance constraints for computational modeling of protein complex structures.
-
Antibody-Drug Conjugate (ADC) Development: Characterize the conjugation sites and heterogeneity of ADCs where a therapeutic payload is attached via cysteine residues.
Experimental Workflow Overview
The general workflow for a Bis-Maleimide-PEG5 cross-linking experiment coupled with mass spectrometry analysis involves several key stages.
General experimental workflow for this compound cross-linking mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Cross-linking of a Purified Protein Complex
Materials:
-
Purified protein complex (e.g., 1-2 mg/mL)
-
Bis-Maleimide-PEG5
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5 (free of primary amines and thiols)
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Denaturation Buffer: 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer
-
Alkylation Reagent: Iodoacetamide (B48618) (IAM)
-
Protease: Sequencing-grade trypsin
-
Enrichment columns: Size exclusion (SEC) or strong cation exchange (SCX) spin columns[4][5]
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a thiol-free buffer at an appropriate concentration (typically 0.1-2 mg/mL).[6]
-
If targeting native disulfide-bonded cysteines is not intended, consider a mild reduction step with DTT or TCEP to ensure cysteines are available for cross-linking. Be aware that this may disrupt protein structure.[6]
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of Bis-Maleimide-PEG5 in a water-miscible organic solvent like DMSO.
-
Add the Bis-Maleimide-PEG5 stock solution to the protein solution to achieve a final molar excess (e.g., 20- to 50-fold over the protein). The optimal ratio should be determined empirically.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[6]
-
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding denaturation buffer.
-
Reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylate all free cysteine residues with iodoacetamide to prevent disulfide bond scrambling.[6]
-
Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea for trypsin) and perform proteolytic digestion overnight with trypsin at 37°C.[6]
-
Protocol 2: Enrichment of Cross-linked Peptides
Due to the low abundance of cross-linked peptides, an enrichment step is highly recommended to increase the chances of identification.[5][7]
Using Size Exclusion Chromatography (SEC):
-
Resuspend the digested peptide mixture in a mobile phase compatible with SEC (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid).
-
Inject the sample onto an SEC column suitable for peptide separation.
-
Collect fractions corresponding to higher molecular weight species, as cross-linked peptides will be larger than linear peptides.[8]
-
Pool the early-eluting fractions containing the enriched cross-linked peptides.
-
Desalt the pooled fractions using C18 StageTips before LC-MS/MS analysis.
Using Strong Cation Exchange (SCX) Chromatography:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 StageTip.[4]
-
Equilibrate an SCX spin column with a low-salt buffer.[4]
-
Load the desalted peptide sample onto the SCX column.
-
Wash the column to remove singly charged peptides.
-
Elute the cross-linked peptides (which have a higher charge state) using a step gradient of increasing salt concentration.[4][5]
-
Desalt the eluted fractions using C18 StageTips before LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-liquid chromatography system is recommended.[5]
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method. It is beneficial to use a "high-high" strategy where both MS1 and MS2 scans are acquired at high resolution.[9]
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used for fragmentation of cross-linked peptides. Stepped HCD can improve fragment ion coverage.[10]
Data Analysis Workflow:
Data analysis workflow for this compound cross-linked peptides.
Database Searching:
-
Specialized software is required to identify cross-linked peptides from the complex MS/MS spectra. Examples include MeroX, pLink, and XiSearch.
-
The search parameters must be configured to include the mass of the Bis-Maleimide-PEG5 cross-linker and the specific residues it reacts with (cysteine).
-
A target-decoy database search strategy should be employed to estimate the false discovery rate (FDR).[11]
Quantitative Analysis
Quantitative cross-linking mass spectrometry (QXL-MS) can be used to study changes in protein conformation and interaction dynamics.[12][13] This can be achieved through label-free quantification or by using isotopically labeled cross-linkers.
Label-Free Quantification:
The relative abundance of a cross-linked peptide can be compared across different experimental conditions by integrating the area of its precursor ion peak in the MS1 spectra.
Table 1: Hypothetical Quantitative Data for a Protein Complex Under Two Conditions
| Cross-linked Peptide Pair | Protein A Residue | Protein B Residue | Fold Change (Condition 2 vs. 1) | p-value |
| Peptide 1 - Peptide 2 | Cys-54 | Cys-121 | 2.5 | 0.01 |
| Peptide 3 - Peptide 4 | Cys-89 | Cys-205 | 0.8 | 0.35 |
| Peptide 5 - Peptide 6 | Cys-150 | Cys-32 | -3.1 | 0.005 |
Data Presentation and Interpretation
The identified cross-links provide distance constraints that can be used to build or refine structural models of protein complexes. The maximum distance between the Cα atoms of the cross-linked cysteine residues should be consistent with the spacer arm length of the Bis-Maleimide-PEG5 cross-linker.
Table 2: Summary of Identified Cross-links and Structural Consistency
| Cross-link ID | Peptide 1 | Peptide 2 | Cross-linked Residues | Cα-Cα Distance in Model (Å) | Consistent with Linker Length? |
| XL-01 | TACE...R | FGQC...K | Cys-23 - Cys-78 | 25.3 | Yes |
| XL-02 | NVLC...K | YCGE...R | Cys-45 - Cys-112 | 45.1 | No |
| XL-03 | ACDE...R | MTC...K | Cys-91 - Cys-15 | 22.8 | Yes |
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Low cross-linking efficiency | Insufficiently reactive cysteines, suboptimal cross-linker concentration, inappropriate buffer conditions. | Perform a titration of the cross-linker concentration. Ensure the reaction buffer is at the optimal pH and free of interfering substances. Consider a mild reduction step if appropriate.[4] |
| No or few cross-links identified | Low abundance of cross-linked peptides, inefficient enrichment, suboptimal MS parameters. | Implement an enrichment strategy (SEC or SCX). Optimize MS fragmentation energies and acquisition time.[14] |
| Complex MS/MS spectra | Co-fragmentation of multiple precursor ions, presence of modified peptides. | Decrease the isolation window for precursor ion selection. Manually inspect high-quality spectra to aid in identification. |
| High number of false positives | Inappropriate FDR cutoff, incorrect search parameters. | Use a stringent FDR cutoff (e.g., 1-5%). Double-check all search parameters, including cross-linker mass and specificity. |
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing a Multiplexed Quantitative Cross-Linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes. | Semantic Scholar [semanticscholar.org]
- 14. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Troubleshooting & Optimization
Technical Support Center: Bis-Mal-PEG5 and Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Bis-Mal-PEG5 and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A1: The primary cause of inactivation for this compound, and other maleimide (B117702) reagents, is the hydrolysis of the maleimide ring. This reaction opens the ring to form a non-reactive maleamic acid, rendering the compound unable to react with sulfhydryl groups (thiols).[1][2] This hydrolysis is significantly accelerated in aqueous solutions, especially at neutral to alkaline pH.[1][2][3]
Q2: What is the optimal pH for performing a conjugation reaction with a maleimide?
A2: The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2][4] Within this range, the reaction with thiols is highly specific and efficient.[1][4] At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][3]
Q3: What happens if the pH of the reaction is outside the optimal range?
A3:
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly.[1][2] Additionally, the maleimide group begins to react competitively with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[1][2]
-
Below pH 6.5: The rate of the desired thiol-maleimide reaction slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.[3]
Q4: How should I store my this compound reagent?
A4: Proper storage is critical to maintain the reactivity of this compound.
-
Powder: Store the solid reagent at -20°C, desiccated and protected from light.[5]
-
Stock Solutions: Prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][3][4][6] These stock solutions should be stored at -20°C or -80°C and protected from light.[5] Unused stock solutions in DMSO can typically be stored for up to one month at -20°C.[6][7] Crucially, do not store maleimides in aqueous solutions. [1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conjugation Efficiency
If you are observing poor yields in your conjugation reaction, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare aqueous solutions of the maleimide reagent immediately before use.[1] If you suspect your stock solution has been compromised, use a fresh vial of the reagent. Ensure the pH of your reaction buffer is within the optimal 6.5-7.5 range.[3] |
| Thiol Oxidation | Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] Degas your buffers to remove dissolved oxygen.[3] You can also include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze oxidation.[3] |
| Presence of Competing Thiols | Buffers containing thiol compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide.[2] If DTT was used to reduce disulfides, it must be removed (e.g., by a desalting column) before initiating the conjugation.[2][3] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative reducing agent as it does not contain a thiol group and does not need to be removed prior to conjugation.[2][3][6] |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol is critical. A 10 to 20-fold molar excess of the maleimide dye to the protein is often a good starting point for labeling.[6][7] However, the optimal ratio should be determined empirically for your specific application. |
Issue 2: Non-Specific Labeling
If you are observing labeling of non-thiol sites, such as lysine residues, the following is a likely cause:
| Potential Cause | Recommended Solution |
| Reaction pH is too High | At a pH above 7.5, maleimides can react with primary amines.[1][2] Carefully prepare and verify that your reaction buffer is within the recommended pH range of 6.5-7.5 to ensure selectivity for thiols.[3] |
Experimental Protocols
Protocol 1: Preparation of Maleimide Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).[6][7]
-
Vortex the solution briefly to ensure the reagent is fully dissolved.[6][7]
-
Use the solution immediately. For short-term storage, aliquot and store at -20°C, protected from light.[6]
Protocol 2: General Protein-Maleimide Conjugation
-
Prepare the Protein: Dissolve the protein containing free sulfhydryl groups in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH between 7.0 and 7.5.[5][6][7] The buffer must not contain any thiol-containing compounds.[2][6] A typical protein concentration is 1-10 mg/mL.[7][9]
-
(Optional) Disulfide Bond Reduction: If your protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6][7]
-
Conjugation Reaction: Add the freshly prepared maleimide stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[5][7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3][5][6] Gentle mixing during incubation can be beneficial.[3]
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[3]
-
Purification: Remove excess, unreacted maleimide reagent and other reaction components using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).[3][8]
Visual Guides
Below are diagrams illustrating key processes and concepts related to maleimide chemistry.
Caption: Recommended workflow for storing, preparing, and using this compound for conjugation.
Caption: Competing pathways for a maleimide reagent: desired conjugation vs. inactivating hydrolysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting Low Yield in Bis-Maleimide-PEG5 Conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Bis-Maleimide-PEG5 (Bis-Mal-PEG5) conjugation reactions. The following question-and-answer format directly addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my conjugation yield unexpectedly low or nonexistent?
Low conjugation efficiency is a frequent issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause 1: Inactive Bis-Maleimide-PEG5 Reagent
The maleimide (B117702) groups on your this compound linker are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1] This hydrolysis opens the maleimide ring, rendering it incapable of reacting with thiol groups.[1]
-
Solution:
-
Always prepare solutions of this compound fresh in an anhydrous, biocompatible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[2]
-
Avoid storing Bis-Maleimide-PEG5 in aqueous buffers for extended periods. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only a short time.[3]
-
Potential Cause 2: Lack of Available Free Thiols
The conjugation reaction specifically requires free sulfhydryl (-SH) groups on your target molecules (e.g., proteins, peptides). If these groups are oxidized and have formed disulfide bonds (-S-S-), they will not react with the maleimide linker.
-
Solution:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your thiol-containing molecules with a reducing agent to cleave any disulfide bonds.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain thiols itself, meaning it is less likely to interfere with the subsequent maleimide reaction.[4] It is effective over a wide pH range.[4]
-
DTT (Dithiothreitol): A potent reducing agent, but since it contains thiol groups, any excess must be completely removed before adding the this compound linker to prevent it from competing with your target molecule.[4]
-
-
Prevent Re-oxidation:
-
Quantify Free Thiols: Before starting the conjugation, it is highly recommended to quantify the concentration of free thiols in your sample using a method like the Ellman's Assay. This will confirm the success of your reduction step and allow for more accurate stoichiometry.
-
Q2: What are the optimal reaction conditions (pH, Molar Ratio, Temperature, Time)?
Optimizing reaction conditions is critical for maximizing conjugation efficiency and minimizing side reactions.
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5 .[1]
-
Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., on lysine (B10760008) residues) become more prevalent.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Molar Ratio: The ideal molar ratio of Bis-Maleimide-PEG5 to your thiol-containing molecules depends on the nature and size of the molecules being conjugated and whether you are performing an intramolecular or intermolecular crosslinking. An excess of the maleimide reagent is often used to drive the reaction to completion, but a large excess can lead to unwanted side products.
| Application | Recommended Molar Ratio (Maleimide:Thiol) | Notes |
| Small Peptides | 2:1 | For a small peptide like cRGDfK, a lower molar excess was found to be optimal.[4][5][6][7] |
| Larger Proteins (e.g., Nanobodies) | 5:1 | For larger molecules like the 11A4 nanobody, a slightly higher excess may be needed to overcome steric hindrance.[4][5][6][7] |
| General Protein Labeling | 10:1 to 20:1 | This is a common starting point for labeling proteins, but should be optimized for each specific application. |
| Intramolecular Crosslinking | 2:1 to 3:1 | A lower excess is generally recommended to favor intramolecular crosslinking over intermolecular aggregation.[8] |
It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the best conditions for your specific system.
Temperature and Time:
-
Room Temperature (20-25°C): The reaction typically proceeds to completion within 30 minutes to 2 hours.[2]
-
4°C: The reaction can be performed overnight (8-16 hours) at 4°C, which is recommended for sensitive proteins to minimize degradation.[2]
Q3: I am observing unexpected side products or aggregation. What is happening?
Side reactions can compete with the desired conjugation, leading to a heterogeneous product mixture and lower yields of the target conjugate.
Potential Side Reactions:
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1]
-
Hydrolysis of the Thiosuccinimide Product: The thiosuccinimide bond formed can undergo hydrolysis, opening the succinimide (B58015) ring. While this can stabilize the conjugate against the reverse Michael reaction, it can also lead to a heterogeneous product.[9]
-
Retro-Michael Reaction (Thiol Exchange): The maleimide-thiol linkage is potentially reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG linker to other thiol-containing molecules.[10][11]
-
Solution:
Aggregation: For Bis-Maleimide linkers, if the concentration of the thiol-containing molecules is too high, you may favor intermolecular crosslinking, leading to aggregation, rather than the desired intramolecular crosslinking or conjugation to a second distinct molecule.
-
Solution:
-
Optimize the concentration of your reactants. Running the reaction at a lower concentration can favor intramolecular crosslinking.
-
Control the stoichiometry carefully. A large excess of the Bis-Maleimide linker can also lead to aggregation.
-
Q4: How should I purify my final this compound conjugate?
The choice of purification method depends on the size and properties of your final conjugate and the unreacted starting materials. PEGylation significantly increases the hydrodynamic radius of a molecule, which can be exploited for separation.
-
Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating PEGylated proteins from unreacted protein and smaller molecules like the this compound linker.[5]
-
Ion Exchange Chromatography (IEX): The PEG chains can shield the charges on the surface of a protein, altering its binding to an IEX resin. This change in property can be used to separate the PEGylated conjugate from the native protein.[5]
-
Reverse Phase Chromatography (RPC): Often used for the purification of peptides and small proteins, and can be effective for separating PEGylated species, especially at an analytical scale.[5]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing unreacted small molecules and for buffer exchange, although they may not be able to separate unreacted protein from the PEGylated product.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve your protein containing disulfide bonds in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to your desired concentration.[6]
-
Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in the same reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.[6]
-
Quantify Free Thiols (Optional but Recommended): Use the Ellman's Assay (Protocol 3) to confirm the presence of free thiols.
Protocol 2: this compound Conjugation
-
Prepare Thiol-Containing Molecule: Ensure your protein or peptide is in a thiol-free, degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES). The concentration should be optimized for your specific application.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the solution of your thiol-containing molecule(s) to achieve the desired molar ratio (see table above for recommendations). Add the linker dropwise while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of your components are light-sensitive.
-
Quenching (Optional): To quench the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.
-
Purification: Proceed with the purification of your conjugate using an appropriate method such as Size Exclusion Chromatography (Protocol 4).
Protocol 3: Quantification of Free Thiols (Ellman's Assay)
-
Prepare Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[2]
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.[2]
-
Prepare Standards (Optional but Recommended): Prepare a series of known concentrations of a thiol-containing standard like cysteine in the Reaction Buffer.
-
Assay:
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: The concentration of free thiols can be calculated using a standard curve or the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).[2]
Protocol 4: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., PBS) at the recommended flow rate for your column.
-
Sample Preparation: Ensure your reaction mixture is free of particulate matter by centrifuging or filtering (0.22 µm filter).
-
Sample Loading: Load your sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) and/or other relevant wavelengths. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
Visualizations
Caption: General experimental workflow for Bis-Maleimide-PEG5 conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical pathways in Bis-Maleimide-PEG5 conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bis-Mal-PEG5 Thiol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for Bis-Maleimide-PEG5 (Bis-Mal-PEG5) thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound thiol reaction?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3]
Q2: What happens if the pH is too low?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower. This is because the equilibrium between the thiol (-SH) and the more reactive thiolate anion (-S⁻) shifts towards the protonated, less nucleophilic thiol form.[1]
Q3: What are the risks of performing the reaction at a pH above 7.5?
At a pH above 7.5, two main side reactions become more prevalent:
-
Maleimide (B117702) Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive and unable to react with thiols.[1][2] This leads to a lower yield of the desired conjugate.
-
Reaction with Amines: The reactivity of primary amines, such as the epsilon-amino group of lysine (B10760008) residues, towards the maleimide group increases. This can lead to non-specific conjugation and a heterogeneous product mixture.[1][2]
Q4: I am working with a peptide that has an N-terminal cysteine. Are there any special considerations?
Yes. Peptides with an N-terminal cysteine are prone to a side reaction called thiazine (B8601807) rearrangement, especially at neutral or basic pH.[4][5] This involves the N-terminal amine attacking the succinimide (B58015) ring of the conjugate, leading to a stable six-membered thiazine ring. To minimize this side reaction, it is recommended to perform the conjugation at a more acidic pH, for example, pH 5.0, to keep the N-terminal amine protonated and less nucleophilic.[4]
Q5: How can I improve the stability of the final conjugate?
The thiosuccinimide linkage formed during the reaction can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate. To enhance stability, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation is complete. This is typically achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period.[1] The resulting ring-opened product is much more stable.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust to be within the 6.5-7.5 range for optimal reaction kinetics and specificity.[1] |
| Maleimide Hydrolysis: The this compound has been stored in an aqueous buffer for an extended period, especially at neutral or alkaline pH. | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] | |
| Thiol Oxidation: Free thiols on your molecule have oxidized to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent.[1] Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] | |
| Non-specific conjugation | High pH: The reaction is being performed at a pH above 7.5, leading to reaction with primary amines. | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][2] |
| Formation of unexpected byproducts with N-terminal cysteine peptides | Thiazine Rearrangement: The N-terminal amine is reacting with the succinimide ring. | Perform the conjugation at a more acidic pH (e.g., 5.0) to suppress this side reaction.[4][5] Alternatively, if possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.[4] |
Experimental Protocols
Protocol 1: General this compound Thiol Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of your thiol-containing molecule in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[1]
-
-
Reduction of Disulfide Bonds (if necessary):
-
If your protein or peptide contains disulfide bonds that need to be conjugated, add TCEP to the thiol-containing molecule solution to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the thiol-containing molecule solution. A common starting point is a 10-20 fold molar excess of maleimide to thiol.[3][7]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3] Protect from light if either molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to react with any excess this compound.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted reagents and byproducts.[1]
-
Protocol 2: Post-conjugation Hydrolysis for Increased Stability
-
Following the purification of the this compound conjugate, exchange the buffer to a slightly alkaline buffer, such as a phosphate buffer at pH 9.0.
-
Incubate the conjugate solution for a short period (e.g., 30-60 minutes) at room temperature.
-
Monitor the hydrolysis of the thiosuccinimide ring if analytical methods are available.
-
Exchange the buffer back to a neutral storage buffer (e.g., PBS pH 7.4).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Side reactions of maleimide groups in Bis-Mal-PEG5
Welcome to the technical support center for Bis-Mal-PEG5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiol-containing molecules?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction with thiols is highly efficient and chemoselective. At a pH of 7.0, the reaction rate of maleimide (B117702) with thiols is approximately 1,000 times faster than its reaction with amines.[2]
Q2: Can I use buffers containing primary amines, such as Tris or glycine, for the conjugation reaction?
A2: No, it is highly recommended to avoid buffers containing primary amines.[4][5] At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to undesirable side products and a loss of selectivity.[1][2][3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.
Q3: How stable is the maleimide group on this compound in aqueous solutions?
A3: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, rendering the linker unable to react with thiols. It is crucial to prepare aqueous solutions of this compound immediately before use to minimize hydrolysis.[2]
Q4: What is the retro-Michael reaction, and how can I prevent it?
A4: The retro-Michael reaction is the reversal of the thiol-maleimide bond, leading to the dissociation of the conjugate. This can be a significant issue, especially in environments with high concentrations of other thiols, such as glutathione (B108866) in vivo. To prevent this, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed under slightly alkaline conditions (e.g., pH 8.5-9.0) after the initial conjugation.[6][7] The resulting ring-opened product is significantly more stable and not susceptible to the retro-Michael reaction.[6][7]
Q5: What is thiazine (B8601807) rearrangement, and when does it occur?
A5: Thiazine rearrangement is a side reaction that can occur when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine. The N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a stable six-membered thiazine ring. This rearrangement is more prominent at neutral to basic pH.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolyzed this compound | Prepare fresh solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use. Avoid storing the linker in aqueous buffers. |
| Oxidized Thiols | Ensure the thiol groups on your molecule are reduced and available for reaction. If necessary, pre-treat your sample with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT or β-mercaptoethanol as they contain thiols and will compete with your target molecule. |
| Suboptimal pH | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. At pH below 6.5, the reaction rate is significantly slower. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your thiol-containing molecule. A molar excess of the linker may be required, but excessive amounts can lead to intramolecular crosslinking or other side reactions. |
| Incompatible Buffer | Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange into a suitable buffer like PBS before the reaction. |
Problem 2: Formation of Undesired Products (e.g., Aggregates, Intramolecular Crosslinks)
| Possible Cause | Troubleshooting Step |
| High Degree of Crosslinking | Reduce the molar excess of this compound. Adjust the protein concentration; dilute solutions may favor intramolecular crosslinking, while concentrated solutions can promote intermolecular crosslinking and aggregation.[8] |
| Reaction with Amines | Ensure the reaction pH is below 7.5 to minimize the reaction of maleimide groups with primary amines. |
| Non-specific Binding | The PEG chain in this compound generally reduces non-specific binding. However, if issues persist, consider optimizing buffer components, such as adding non-ionic detergents in low concentrations. |
Problem 3: Conjugate Instability (Loss of Payload)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After the conjugation reaction, perform a ring-opening hydrolysis step by adjusting the pH to 8.5-9.0 for a short period. Monitor the hydrolysis by mass spectrometry and then re-neutralize the solution.[6][7] |
| Thiol-Independent Cleavage | In some cases, the thioether bond can be labile under specific analytical conditions, such as high temperatures during SDS-PAGE analysis.[9] Use analytical techniques that do not require harsh conditions to verify conjugate integrity. |
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Reaction with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[1][2][3] |
Table 2: Half-life of Maleimide-Thiol Adducts (Thiosuccinimide) in the Presence of Glutathione (GSH)
Data from model studies with N-ethylmaleimide (NEM) at pH 7.4 and 37°C, which can serve as an estimate for the stability of this compound conjugates.
| Thiol Conjugated to NEM | Half-life of Conversion (hours) |
| 4-mercaptophenylacetic acid (MPA) | 20 - 80 |
| N-acetylcysteine | 20 - 80 |
Note: The stability of the adduct is influenced by the specific thiol it is conjugated to. Ring-opened adducts show no retro-Michael reaction.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation with this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-7.4. Degas the buffer to remove dissolved oxygen, which can promote thiol oxidation.
-
Thiol Reduction (if necessary): If your protein or peptide contains disulfide bonds, reduce them using a 10-100 fold molar excess of TCEP at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the thiol-containing molecule solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. A common starting point is a 10-20 fold molar excess of the maleimide reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagents.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Conjugate Preparation: Following the conjugation reaction and purification (Protocol 1), ensure the conjugate is in a suitable buffer.
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or by careful addition of a mild base.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. Look for an increase in mass corresponding to the addition of one water molecule (18 Da) per maleimide-thiol adduct.
-
Neutralization: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
Visualizations
Caption: Main reaction pathway and potential side reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis-Maleimide-PEG5 Conjugates
Welcome to the technical support center for Bis-Maleimide-PEG5 (Bis-Mal-PEG5) conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound linker won't dissolve in my aqueous reaction buffer. What should I do?
A1: Bis-Maleimide PEG linkers, especially those with shorter PEG chains, can have limited aqueous solubility.[1][2] The recommended procedure is to first dissolve the linker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[3][4] This stock solution can then be added to your aqueous reaction buffer. Most protein solutions will remain stable if the final concentration of the organic solvent is kept below 10%.[2]
Q2: After adding the dissolved this compound linker to my protein solution, the protein precipitated. Why did this happen and how can I prevent it?
A2: Precipitation upon addition of a crosslinker can be attributed to several factors:
-
Local High Concentration: Adding the linker stock solution too quickly can create localized high concentrations of the organic solvent, causing the protein to denature and precipitate. Solution: Add the linker stock solution dropwise while gently vortexing the protein solution.[4]
-
Solvent Incompatibility: The final concentration of the organic solvent (e.g., DMSO, DMF) might be too high for your specific protein, affecting its stability. Solution: Minimize the organic solvent concentration by creating a more concentrated linker stock, if possible. Keep the final solvent concentration below 10%.[2]
-
Intrinsic Properties of the Conjugate: The resulting conjugate may be less soluble than the starting protein, especially if the molecule being conjugated is hydrophobic. The PEG linker itself is intended to increase solubility, but this effect has limits.[5][6] Solution: Optimize the reaction buffer by including solubility-enhancing additives. (See Q3 for details).
Q3: What additives or buffer conditions can help improve the solubility of my final this compound conjugate?
A3: Several additives can be incorporated into the buffer to improve protein and conjugate solubility.[7][]
-
Glycerol (B35011): Often used at 5-10%, glycerol is a common stabilizer that can help keep proteins soluble.[3][9]
-
Sugars: Disaccharides like sucrose (B13894) or trehalose (B1683222) (typically 5-10%) can stabilize proteins.[]
-
Amino Acids: L-arginine and L-serine have been shown to improve protein solubility and reduce aggregation.[10][11]
-
Non-ionic Surfactants: Low concentrations (0.01%-1%) of surfactants like Tween-20 or Triton X-100 can prevent aggregation, but be aware they may interfere with downstream applications or UV absorbance readings.[][12]
-
Salts: Moderate concentrations of salts like NaCl or KCl (e.g., 150 mM) can enhance solubility through ionic stabilization.[]
Q4: What is the optimal pH for a conjugation reaction with a this compound linker?
A4: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[2][13]
-
Below pH 6.5: The reaction rate slows down significantly.
-
Above pH 7.5: The maleimide (B117702) group becomes increasingly susceptible to hydrolysis (reaction with water), which deactivates it.[13][14] Additionally, the maleimide can start to show cross-reactivity with primary amines (e.g., lysine (B10760008) residues).[15][16] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and Tris, provided they do not contain thiol compounds.[3][17]
Q5: How should I store my this compound linker and the final conjugate?
A5:
-
This compound Linker (Powder): Store the solid linker at -20°C in a desiccated, dark environment to protect it from moisture and light.[18][19] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]
-
Linker Stock Solutions: Unused stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light.[3][4] Do not store maleimides in aqueous solutions, as they will hydrolyze.[15]
-
Final Conjugate: For best results, use the purified conjugate immediately. If storage is necessary, it can be kept at 2-8°C in the dark for up to a week.[3][4] For long-term storage, consider adding a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or adding 50% glycerol and storing at -20°C.[3][4]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Yield
If you are experiencing poor reaction efficiency, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Citations |
| Oxidized Thiols | Cysteine residues on the protein may have formed disulfide bonds, which do not react with maleimides. | [17][20] |
| Protocol: Pre-reduce the protein by incubating it with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature. | [3][15] | |
| Maleimide Hydrolysis | The maleimide linker was exposed to moisture or a pH > 7.5, causing it to deactivate. | [13][14] |
| Protocol: Prepare linker stock solutions fresh using anhydrous DMSO or DMF. Ensure the reaction buffer pH is strictly between 6.5 and 7.5. Do not store the linker in aqueous buffers. | [3][15] | |
| Competing Thiols in Buffer | Buffers containing thiol compounds (e.g., DTT, 2-mercaptoethanol) will react with the maleimide linker. | [3][16] |
| Protocol: Use non-thiol buffers like PBS or HEPES. If a reducing agent like DTT was used, it must be removed via a desalting column or dialysis before adding the maleimide linker. | [4][16] | |
| Inaccessible Cysteine Residues | The target cysteine residues on the protein are sterically hindered or buried within the protein's structure. | [15] |
| Protocol: Consider gentle denaturation or conformational changes if applicable to your protein. Alternatively, genetic engineering may be required to introduce a more accessible cysteine residue. |
Problem 2: Precipitate Formation During or After Conjugation
Precipitation indicates a loss of solubility or stability. Use this guide to diagnose and solve the issue.
| Observation Point | Potential Cause | Recommended Solution | Citations |
| During Linker Addition | High local concentration of organic solvent (DMSO/DMF) is denaturing the protein. | Add the linker stock solution slowly and dropwise to the protein solution while gently stirring or vortexing. Use the most concentrated stock solution possible to minimize the final solvent volume. | [2][4] |
| During Incubation | The newly formed conjugate is inherently less soluble than the starting materials. | Perform the reaction at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature). Include solubility-enhancing additives in the reaction buffer (see table below). | [17][20] |
| After Purification/Dialysis | The buffer composition is not suitable for the final conjugate (e.g., pH is near the isoelectric point, low ionic strength). | Ensure the final storage buffer has a pH at least 1 unit away from the conjugate's predicted pI. Maintain adequate ionic strength (e.g., 150 mM NaCl) and consider adding stabilizers like 5% glycerol. | [9] |
Table: Recommended Solubility Enhancing Additives
| Additive | Typical Concentration | Mechanism of Action | Citations |
| Glycerol | 5% - 20% (v/v) | Stabilizes protein structure, prevents aggregation. | [3][9] |
| L-Arginine | 0.2 M - 0.5 M | Suppresses aggregation and increases solubility. | [11] |
| Sucrose / Trehalose | 5% - 10% (w/v) | Stabilizes protein via hydroxyl groups, prevents aggregation. | [] |
| NaCl / KCl | 50 mM - 150 mM | Provides ionic stabilization, enhances solubility. | [] |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | [][12] |
Experimental Protocols & Visualizations
Protocol: General Method for Improving Conjugate Solubility
This protocol outlines a systematic approach to optimizing the solubility of a this compound conjugate.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound linker in fresh, anhydrous DMSO.[3]
-
Prepare your protein (containing free thiol groups) at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, 100 mM HEPES) at pH 7.2.[17][20]
-
Prepare a set of reaction buffers, each containing a different solubility-enhancing additive from the table above.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10:1 to 20:1 molar excess of linker to protein is a common starting point).[3][4] Add the linker dropwise while gently mixing.
-
Incubate the reaction in the dark to prevent light-sensitive degradation. Typical conditions are 2 hours at room temperature or overnight at 4°C for more sensitive proteins.[3][17]
-
-
Purification and Analysis:
-
Remove excess, unreacted linker and analyze the reaction mixture. Methods like gel filtration (desalting columns), HPLC, or FPLC are suitable.[17][20]
-
Monitor the fractions for signs of precipitation.
-
Characterize the purified conjugate to confirm successful conjugation and assess its solubility in the chosen buffer.
-
Diagrams
References
- 1. PEG7 Bis-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do You Reconstitute Maleimide Modified siRNA Oligonucleotides [new.biosyn.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Preventing Aggregation with Bis-Mal-PEG5 Crosslinking
Welcome to the technical support center for Bis-Maleimide-PEG5 (Bis-Mal-PEG5) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing protein aggregation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound crosslinking to minimize aggregation?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions with amines, which can become more prevalent at higher pH.[] A pH below 6.5 will slow down the reaction, while a pH above 7.5 can increase the rate of maleimide hydrolysis and potential cross-reactivity, both of which can contribute to aggregation.[1][]
Q2: My protein precipitates immediately after adding the this compound reagent. What is the likely cause?
A2: This is often due to solvent mismatch or high concentrations of the crosslinker. This compound is typically dissolved in an organic solvent like DMSO or DMF.[4] Adding this stock solution too quickly to an aqueous protein solution can cause the crosslinker to precipitate, leading to protein aggregation. To avoid this, add the crosslinker stock solution dropwise while gently vortexing.[4] Additionally, ensure the final concentration of the organic solvent in the reaction mixture is minimal (ideally under 10%).[4] If the problem persists, consider using a more water-soluble, sulfo-SMCC as an alternative if your experimental design allows.[4]
Q3: How can I confirm that my protein has available free thiols for conjugation?
A3: The presence of free sulfhydryl groups can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[1] It is crucial to ensure that disulfide bonds within your protein are reduced to free thiols prior to conjugation.[1]
Q4: What is the best way to stop the crosslinking reaction?
A4: To quench the reaction, you can add a small molecule containing a free sulfhydryl group, such as cysteine or 2-mercaptoethanol (B42355).[4] This will react with any excess, unreacted maleimide groups on the this compound, preventing further crosslinking or unwanted side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound crosslinking experiments.
Problem 1: Low Crosslinking Efficiency and/or Protein Aggregation
Several factors can lead to poor crosslinking efficiency and the formation of aggregates. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal pH | Maintain a reaction pH between 6.5 and 7.5.[1][2] | Use non-amine containing buffers such as PBS, MES, or HEPES.[4][5] |
| Thiol Oxidation | Reduce disulfide bonds using TCEP or DTT.[1] If using DTT, it must be removed before adding the maleimide reagent.[1] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1] | TCEP is often preferred as it does not need to be removed prior to conjugation.[1] |
| Maleimide Hydrolysis | Prepare the this compound stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[4] Avoid storing the crosslinker in aqueous solutions.[1] | Maleimide groups are susceptible to hydrolysis, which increases with pH.[] |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of this compound to your protein.[6] Start with a range of molar excess values (e.g., 5- to 50-fold molar excess of the crosslinker to the protein).[5] | Over-crosslinking can lead to insolubility and aggregation.[6] |
| High Protein Concentration | Reduce the protein concentration.[7] Optimal concentrations are typically in the range of 1-10 mg/mL or 10-20 µM.[5][7] | High concentrations increase the likelihood of intermolecular crosslinking and aggregation.[7] |
Problem 2: Instability of the Final Conjugate
The stability of the resulting thioether bond can be a concern.
| Potential Cause | Recommended Solution | Key Considerations |
| Retro-Michael Reaction | The thiosuccinimide linkage can undergo a reversible retro-Michael reaction, leading to deconjugation.[2][8] This is more pronounced in the presence of other thiols like glutathione (B108866) in a cellular environment.[8] | Newer strategies involve using maleimides that undergo rapid hydrolysis of the thiosuccinimide ring to form a stable thioether, preventing the reverse reaction.[8][9] |
| Thiazine (B8601807) Rearrangement | If conjugating to an unprotected N-terminal cysteine, a side reaction can lead to a thiazine derivative, complicating purification and product stability.[10] | It is advisable to avoid using N-terminal cysteines for conjugation where a stable succinimidyl thioether linkage is desired.[10] Acetylation of the N-terminal cysteine can also prevent this side reaction.[10] |
Experimental Protocols
General Protocol for this compound Crosslinking
This protocol provides a general workflow. Optimal conditions, such as protein concentration and crosslinker-to-protein molar ratio, should be determined empirically.
1. Reagent Preparation:
- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]
- Prepare your protein in a suitable amine-free and thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5.[4]
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[4]
2. (Optional) Reduction of Disulfide Bonds:
- If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP.
- Incubate at room temperature for 30-60 minutes.[7]
3. Crosslinking Reaction:
- Add the calculated amount of this compound stock solution to the protein solution to achieve the desired molar excess. Add the stock solution slowly with gentle mixing.[7]
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4] Incubating at 4°C may help reduce aggregation for less stable proteins.[7]
4. Quenching the Reaction:
- Stop the reaction by adding a quenching reagent such as cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.[4]
- Incubate for 15-30 minutes at room temperature.
5. Purification and Analysis:
- Promptly purify the conjugate to remove unreacted crosslinker, quenching reagent, and any aggregates. Size-exclusion chromatography (SEC) is a common method.[7]
- Analyze the final conjugate using SDS-PAGE and/or SEC to confirm crosslinking and assess the extent of aggregation.[4]
Visual Guides
Caption: Workflow for this compound protein crosslinking.
Caption: Troubleshooting logic for protein aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Maleimide-Thiol Linkage Stability
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the stability of maleimide-thiol linkages in bioconjugates.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the instability of the maleimide-thiol adduct.
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A: The primary cause of instability is the reversibility of the initial Michael addition reaction that forms the thiosuccinimide linkage. This bond can undergo a retro-Michael reaction , especially in the presence of other thiols like glutathione (B108866) (GSH), which is abundant in plasma.[1][2][3][4] This reversal leads to the original maleimide (B117702) and thiol, allowing for "thiol exchange," where the maleimide-payload is captured by other biomolecules, causing off-target effects and reduced efficacy.[4][5][6][7]
Q2: What are the main degradation pathways for a maleimide-thiol adduct?
A: A thiosuccinimide adduct formed from a maleimide-thiol reaction faces two competing fates in a physiological environment:
-
Retro-Michael Reaction (Deconjugation): An undesirable pathway where the thioether bond breaks, releasing the original thiol and maleimide. This process is reversible and can lead to thiol exchange with other molecules like serum albumin.[1][6][8]
-
Hydrolysis (Stabilization): A desirable pathway where the thiosuccinimide ring is irreversibly opened by water. The resulting succinamic acid thioether is stable and no longer susceptible to the retro-Michael reaction.[1][6][8][9]
The overall stability of the conjugate depends on the relative rates of these two competing reactions.[1]
Q3: Which factors influence the stability of the maleimide-thiol linkage?
A: Several factors can influence the stability:
-
N-Substituent on Maleimide: Maleimides with electron-withdrawing N-substituents (e.g., N-aryl groups) significantly accelerate the rate of stabilizing hydrolysis, leading to more stable conjugates compared to N-alkyl maleimides.[1][6][9]
-
Thiol pKa: Thio-maleimide adducts formed from thiols with higher pKa values tend to be more stable.[10][11]
-
Local Microenvironment: The chemical environment surrounding the linkage can play a role. For instance, nearby basic amino acid residues on a protein can catalyze the hydrolysis of the thiosuccinimide ring, thereby increasing stability.[6][12]
-
pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[3][4] Higher pH can increase the rate of reaction with amines (e.g., lysine) and also accelerate maleimide hydrolysis before it can react with the target thiol.[4] Lower pH conditions can slow the retro-Michael reaction.[10]
Q4: What are "Next-Generation Maleimides" (NGMs)?
A: Next-Generation Maleimides are advanced reagents designed to overcome the instability of traditional maleimide linkers. They often feature modifications that either accelerate the stabilizing hydrolysis reaction or fundamentally prevent the retro-Michael reaction.[13] Examples include dibromomaleimides (DBMs) and diiodomaleimides, which can re-bridge disulfide bonds in antibodies, creating highly stable and homogeneous conjugates.[14][15][16]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem 1: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction and subsequent thiol exchange with plasma proteins like albumin.[6][11] Conventional maleimide-based linkers can show significant degradation, with up to 50% of the conjugate degrading over seven days in plasma.[17]
-
Troubleshooting Steps:
-
Confirm Payload Loss: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your ADC after incubation in plasma at various time points (e.g., 0, 1, 3, 7 days).[1] This will help quantify the decrease in the average drug-to-antibody ratio (DAR).
-
Implement a Stabilization Strategy:
-
Post-Conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide (B58015) ring. Monitor the conversion to the stable, ring-opened form by LC-MS (look for a mass increase of 18 Da).[4][18]
-
Switch to a More Stable Maleimide: Synthesize the ADC using a next-generation maleimide (e.g., dibromomaleimide) or a self-hydrolyzing maleimide that contains a group to catalyze intramolecular hydrolysis.[12][18][19] These reagents create conjugates that are significantly more resistant to deconjugation.[13]
-
-
Perform a Thiol Exchange Assay: To confirm the linker's susceptibility, incubate the ADC with an excess of a small molecule thiol like glutathione (GSH) and monitor the transfer of the payload from the antibody to the GSH using HPLC or LC-MS.[18]
-
Problem 2: I'm observing inconsistent Drug-to-Antibody Ratios (DAR) across different batches.
-
Possible Cause: This can be due to incomplete reaction, side reactions, or instability of the maleimide reagent itself.
-
Troubleshooting Steps:
-
Optimize Reaction pH: Ensure the conjugation reaction is performed in a pH range of 6.5-7.5.[3][18] Buffers should be free of extraneous thiols or primary amines (e.g., Tris).[4]
-
Control Molar Ratio: While a molar excess of the maleimide reagent is needed, a very large excess can lead to non-specific reactions. Optimize the molar ratio for your specific protein. A 10-20 fold molar excess is a common starting point.[4]
-
Ensure Complete Disulfide Reduction: If conjugating to cysteines from reduced interchain disulfides, use an adequate concentration of a reducing agent like TCEP to ensure all target disulfides are fully reduced before adding the maleimide reagent.[18]
-
Check Maleimide Reagent Purity: The maleimide ring can hydrolyze over time, especially when stored in solution. Use fresh or properly stored reagents for each conjugation.
-
Problem 3: My purified conjugate shows aggregation.
-
Possible Cause: The conjugation process itself, particularly if it involves reducing structural disulfide bonds, can compromise the physical stability of the protein.[20] Additionally, the increased hydrophobicity from the attached payload can promote aggregation.
-
Troubleshooting Steps:
-
Analyze by Size Exclusion Chromatography (SEC): Use SEC to quantify the percentage of high molecular weight species (aggregates) in your sample.[21]
-
Optimize Conjugation Conditions: Test different pH values, temperatures, and incubation times. Sometimes, performing the reaction at 4°C overnight instead of room temperature for a shorter period can reduce aggregation.[4]
-
Use Disulfide Re-bridging Technologies: Employ next-generation maleimides that re-bridge the interchain disulfide bonds after reduction. This approach helps maintain the structural integrity of the antibody, leading to more stable conjugates.[13][15]
-
Formulation Screening: Screen different buffer conditions (e.g., pH, excipients) for the final conjugate to find a formulation that maximizes physical stability.
-
Data & Protocols
Quantitative Stability Data
The choice of maleimide has a significant impact on the stability of the final conjugate. N-aryl and other electron-withdrawing maleimides promote rapid ring-opening hydrolysis, which "locks" the conjugate in a stable form.
| Maleimide Type | Key Feature | Half-life of Thiosuccinimide Ring Hydrolysis (pH 7.4, 37°C) | Stability Outcome | Reference |
| N-Alkyl Maleimide | Traditional linker (e.g., in SMCC) | ~27 hours | Prone to retro-Michael reaction and thiol exchange | [6] |
| N-Aryl Maleimide | Electron-withdrawing phenyl group | ~1.5 hours | Rapid hydrolysis outcompetes retro-Michael reaction, leading to a stable conjugate | [6] |
| N-Fluorophenyl Maleimide | Stronger electron-withdrawing group | ~0.7 hours | Even faster hydrolysis and enhanced stability | [6] |
| Self-Hydrolyzing (DPR) | Intramolecular base catalysis | ~25 minutes (unconjugated, 22°C) | Very rapid hydrolysis post-conjugation prevents deconjugation | [6][19] |
| Dibromomaleimide (DBM) | Disulfide re-bridging | Hydrolysis occurs post-bridging (~2 hours) | Forms robustly stable conjugates by preventing retro-Michael reaction | [13] |
Key Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized payload to a thiol-containing protein (e.g., an antibody with reduced disulfides).
-
Protein Preparation:
-
Prepare the protein at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES, pH 7.0-7.5).[4] The buffer must be free of thiols and primary amines.
-
If targeting native cysteines from disulfide bonds, add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.[4]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized payload in a compatible organic solvent (e.g., DMSO).
-
Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a typical starting point.[4]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protecting it from light.[4]
-
-
Purification:
-
Remove unreacted payload and other small molecules using size exclusion chromatography (SEC), dialysis, or a desalting column suitable for the protein's size.[4]
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of an ADC in a biologically relevant matrix.[1]
-
Incubation:
-
Sample Processing (Immunoaffinity Capture):
-
For each time point, capture the ADC from the plasma sample using immunoaffinity beads (e.g., Protein A/G).
-
Wash the beads multiple times with a wash buffer (e.g., PBS) to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).[22]
-
Immediately neutralize the eluted sample with a neutralization buffer.[18]
-
-
Analysis:
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.[18]
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used to monitor changes in DAR.[22]
-
Calculate the percentage of intact conjugate remaining at each time point relative to the day 0 sample.[23]
-
Visual Guides
Maleimide-Thiol Adduct: Competing Stability Pathways
This diagram illustrates the two competing reactions that determine the fate and stability of the thiosuccinimide linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Bis-Mal-PEG5 & Thiol-Maleimide Conjugation
Welcome to the technical support center for Bis-Maleimide-PEG5 and related thiol-maleimide conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of maleimide-based bioconjugation and the stability of the resulting thioether bond.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for my Bis-Mal-PEG5 conjugate?
The retro-Michael reaction is the reversal of the initial Michael addition that forms the bond between the maleimide (B117702) and a thiol (e.g., a cysteine residue on a protein).[1][2][3] In a physiological environment rich in other thiols, such as glutathione (B108866) or albumin in plasma, this reversibility can lead to the deconjugation of your payload.[2][4][5] The released this compound linker-payload can then react with other molecules, leading to off-target toxicity, reduced therapeutic efficacy, and inconsistent experimental results.[2][3][6]
Q2: My final conjugate is unstable and shows premature payload release. What is the primary cause?
The instability of the final conjugate is most often due to the reversibility of the maleimide-thiol linkage, which is susceptible to the retro-Michael reaction.[1][7][8] This process is a known drawback of thiol-maleimide conjugation, where the thiosuccinimide bond can break, leading to the release of the conjugated molecule.[2] The rate of this deconjugation is influenced by factors such as pH, temperature, and the concentration of other thiols in the environment.[9][10][11]
Q3: How does pH affect the stability of the thiol-maleimide linkage and the retro-Michael reaction?
The pH of the reaction and storage environment is critical.
-
Conjugation: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4][7][12] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form.[7] Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues) and are also more susceptible to hydrolysis, which inactivates them for conjugation.[4][12][13]
-
Stability/Instability: Under basic conditions (pH > 8), the thiosuccinimide linkage can undergo rearrangement.[14][15] More importantly, the retro-Michael reaction is retarded at lower pH values.[11][16] Some studies also show that post-conjugation incubation at a slightly alkaline pH (e.g., pH 9) can accelerate the hydrolysis of the succinimide (B58015) ring, which paradoxically leads to a more stable, ring-opened product that is resistant to the retro-Michael reaction.[4][12]
Q4: What are "self-hydrolyzing" or "next-generation" maleimides, and how do they improve stability?
Self-hydrolyzing maleimides are reagents designed to rapidly open the thiosuccinimide ring after conjugation. They often incorporate a basic group, like an amino group, positioned to intramolecularly catalyze this ring-opening hydrolysis at neutral pH.[8][12][17] The resulting ring-opened maleamic acid form is highly stable and not susceptible to the retro-Michael reaction, thereby preventing premature payload release and enhancing the in vivo stability of the conjugate.[12][17][18] Other next-generation maleimides, such as diiodomaleimides (DIM), offer faster conjugation rates and greater hydrolytic stability compared to traditional maleimides, making them suitable for challenging conjugations.[19][20]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive.[7] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting.[4][7] |
| Inaccessible or Oxidized Thiols | Target cysteine residues may be sterically hindered or have formed disulfide bonds, which do not react with maleimides.[4] Perform a reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[21][22] Unlike DTT, excess TCEP does not need to be removed before conjugation.[22] |
| Incorrect Reaction pH | The reaction is significantly slower at pH < 6.5. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[4][7][12] |
| Incorrect Stoichiometry | An incorrect molar ratio of maleimide to thiol can lead to incomplete conjugation.[7] We recommend trying three different molar ratios (e.g., 10:1, 15:1, 20:1 dye:protein) to optimize for your specific protein.[21] |
Problem 2: Premature Conjugate Cleavage (Deconjugation)
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thiosuccinimide linkage is undergoing reversal, especially in the presence of other thiols (e.g., in plasma).[1][3][4] |
| 1. Induce Hydrolysis: After conjugation, incubate the conjugate at a slightly alkaline pH (e.g., 8.0-9.0) to promote the formation of the stable, ring-opened maleamic acid form.[4][12] | |
| 2. Use Next-Generation Maleimides: Employ self-hydrolyzing maleimides or other advanced linkers (e.g., diiodomaleimides, bis-sulfones) that form more stable bonds and are resistant to thiol exchange.[6][12] | |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring, which can complicate purification and characterization.[14][15][23] |
| 1. Acidic Conditions: Perform the conjugation and subsequent purification/storage at a slightly acidic pH (around 5.0) to prevent the rearrangement by protonating the N-terminal amine.[14][15][23] | |
| 2. N-terminal Acetylation: Acetylation of the N-terminal cysteine can also prevent the formation of the thiazine impurity.[15][23] |
Visualizing the Chemistry: Reaction Pathways and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting.
Caption: Competing fates of a thiol-maleimide conjugate.
Caption: Troubleshooting workflow for conjugate instability.
Quantitative Data Summary
The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide structure and the experimental conditions. The following tables summarize key quantitative data from comparative studies.
Table 1: Stability of Maleimide Conjugates in Plasma or Thiol Solution
| Linker / Conjugate Type | Conditions | Time | % Intact Conjugate | Reference(s) |
| Conventional Maleimide-based ADC | Human Plasma | 7 days | ~50% | [24] |
| Thiosuccinimide-containing ADCs | In Plasma | 7-14 days | 25-50% | [25] |
| N-alkyl Maleimide Conjugate | Mouse Serum | ~8 days | 30-40% | [26] |
| N-aryl Maleimide Conjugate | Mouse Serum | ~8 days | 90-100% | [26] |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | ~70% | [25] |
| Mono-sulfone-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | >95% | [25] |
| "Bridging" Disulfide ADC | Human Plasma | 7 days | >95% | [24] |
Table 2: Half-life (t½) of Maleimide Hydrolysis
| Maleimide Derivative | Conditions | Hydrolysis Half-life (t½) | Reference(s) |
| Dibromomaleimide (DBM) | pH 7.4 | 17.9 minutes | [19] |
| N-phenyl maleimide | Physiological pH | ~55 minutes | [26] |
| N-fluorophenyl maleimide | Physiological pH | 28 minutes | [26] |
| N-alkyl thiosuccinimide (post-conjugation) | pH 7.4, 37°C | 27 hours | [26] |
| N-aryl thiosuccinimide (post-conjugation) | pH 7.4, 37°C | 1.5 hours | [26] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general framework for conjugating a maleimide-functionalized molecule (e.g., this compound) to a protein containing cysteine residues.
-
Reagent Preparation:
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a desired molar excess (a starting point of 10-20x molar excess of maleimide is recommended).[21]
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent using size exclusion chromatography (e.g., Zeba™ Spin desalting columns), dialysis, or HPLC.[7]
-
-
Storage:
-
For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.[21]
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%), add glycerol (B35011) to 50%, and store at -20°C.[21][27]
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a thiol-maleimide conjugate in plasma.
-
Materials and Reagents:
-
Purified conjugate
-
Human or mouse plasma, pre-warmed to 37°C
-
Quenching solution (e.g., 3-fold excess of cold acetonitrile (B52724) with 0.1% formic acid)
-
Analysis system: HPLC or LC-MS
-
-
Procedure:
-
Spike the purified conjugate into the pre-warmed plasma to a final concentration relevant to your application (e.g., 100 µg/mL).[3][25]
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.[3][25]
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of the cold quenching solution to precipitate plasma proteins and stop the reaction.[25]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant for analysis.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact conjugate remaining.[3]
-
Integrate the peak area corresponding to the intact conjugate at each time point.
-
-
Data Interpretation:
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. resources.tocris.com [resources.tocris.com]
- 22. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 23. pharmiweb.com [pharmiweb.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 27. biotium.com [biotium.com]
Technical Support Center: Quenching Excess Bis-Mal-PEG5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of quenching excess Bis-Maleimide-PEG5 after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction after conjugation with Bis-Mal-PEG5?
A1: Quenching is a critical step to neutralize any unreacted maleimide (B117702) groups on the this compound linker. If left unquenched, these reactive groups can lead to undesirable side reactions, such as the formation of aggregates through cross-linking of the conjugated molecules or reactions with other thiol-containing molecules in downstream applications, potentially affecting the stability and biological activity of the final conjugate.
Q2: What are the common reagents used to quench excess maleimide?
A2: Small molecule thiols are typically used to quench excess maleimides. Common quenching reagents include:
Q3: How do I choose the right quenching reagent for my experiment?
A3: The choice of quenching reagent can depend on your specific application and downstream processing steps.
-
Cysteine and N-acetylcysteine are often preferred as they are mild and less likely to interfere with the stability of the conjugate.[1][2]
-
2-Mercaptoethanol (BME) and Dithiothreitol (DTT) are strong reducing agents. While effective at quenching, they can also reduce disulfide bonds within your protein if used in high concentrations or for prolonged periods, which may alter the protein's structure and function.[4] Therefore, their use should be carefully considered and optimized.
Q4: Can the reducing agent used for disulfide bond reduction (e.g., TCEP) also act as a quenching agent?
A4: No, in fact, reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can react with maleimides and should be removed before adding the maleimide linker to prevent interference with the conjugation reaction.[3][4][5][6][7] This is a key reason why quenching with a separate thiol-containing reagent after the conjugation is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency despite quenching. | Premature quenching: The quenching reagent was added too early, stopping the conjugation reaction before it could go to completion. | Ensure the conjugation reaction has proceeded for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C) before adding the quenching reagent.[1][3] |
| Suboptimal pH: The pH of the reaction buffer was not within the ideal range of 6.5-7.5 for the maleimide-thiol reaction.[4][8][9][10] | Optimize the pH of your conjugation buffer. At pH values above 7.5, the maleimide group can react with primary amines or undergo hydrolysis.[8][10] | |
| Precipitation observed after adding the quenching reagent. | High concentration of quenching reagent: A very high concentration of the quenching reagent might affect the solubility of your conjugate. | Use the recommended concentration range for the quenching reagent (see table below). If precipitation persists, consider buffer exchange or dialysis immediately after quenching. |
| Instability of the conjugate: The conjugate itself may be prone to aggregation. | Ensure that your reaction buffer conditions are optimal for your protein's stability. Including additives like 5-10 mM EDTA can help by chelating metal ions that can catalyze oxidation.[8][10] | |
| Loss of biological activity of the final conjugate. | Reduction of essential disulfide bonds: The quenching reagent (especially DTT or BME) may have reduced critical disulfide bonds in your protein. | Use a milder quenching reagent like cysteine or N-acetylcysteine. If a stronger reducing agent is necessary, optimize the concentration and incubation time to minimize its effect on the protein structure. |
| Inconsistent results between batches. | Incomplete quenching: Insufficient quenching can lead to batch-to-batch variability due to ongoing side reactions. | Ensure a sufficient molar excess of the quenching reagent is used and that the quenching reaction is allowed to proceed for the recommended time. |
| Oxidation of thiols: Free thiols on the quenching reagent or your molecule can oxidize, rendering them unreactive. | Prepare quenching reagent solutions fresh and use degassed buffers to minimize oxidation.[3][11] |
Experimental Protocols & Data
Quantitative Data on Quenching Reagents
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Key Considerations |
| Cysteine | 10-50 mM[8][10] | 15 minutes[1][8][10] | Room Temperature[1][8][10] | Mild and generally compatible with most proteins. |
| N-acetylcysteine | 1 mM[1] | 15 minutes[2] | Room Temperature[2] | Another mild and effective option. |
| 2-Mercaptoethanol (BME) | - | - | - | Strong reducing agent; may reduce disulfide bonds. |
| Dithiothreitol (DTT) | - | - | - | Strong reducing agent; must be removed before conjugation and used with care for quenching.[4] |
Note: The optimal concentration and incubation time may need to be determined empirically for your specific system.
General Protocol for Quenching Excess this compound
-
Complete Conjugation: Allow the conjugation reaction between your molecule and this compound to proceed to completion under optimized conditions (typically 1-2 hours at room temperature or overnight at 4°C).[1][3]
-
Prepare Quenching Reagent: Prepare a fresh stock solution of your chosen quenching reagent (e.g., a 1 M stock of L-cysteine in a suitable buffer).
-
Add Quenching Reagent: Add the quenching reagent to the reaction mixture to achieve the desired final concentration (e.g., a final concentration of 10-50 mM for cysteine).[8][10]
-
Incubate: Incubate the mixture for approximately 15-30 minutes at room temperature to ensure all excess maleimide groups are reacted.[1][3][8]
-
Purification: Proceed with the purification of your conjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration to remove the quenched linker and excess quenching reagent.[1][3]
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. lumiprobe.com [lumiprobe.com]
Technical Support Center: Bis-Mal-PEG5 Characterization and Side Product Identification
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Bis-Maleimide-PEG5 in their experiments. Find answers to frequently asked questions and troubleshooting advice for common challenges encountered during conjugation reactions and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Bis-Mal-PEG5 and what is its primary application?
This compound is a homobifunctional crosslinker containing two maleimide (B117702) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is to covalently link two thiol-containing molecules, such as proteins, peptides, or other biomolecules with accessible cysteine residues, through a stable thioether bond.[1][3] The PEG spacer enhances the solubility and can reduce steric hindrance of the resulting conjugate.[2]
Q2: What are the optimal reaction conditions for a this compound conjugation?
For efficient and specific conjugation to thiols, the reaction should be performed in a buffer with a pH between 6.5 and 7.5.[3][4] In this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as maleimide hydrolysis or reaction with amines.[3][4] A 10- to 20-fold molar excess of the this compound reagent over the thiol-containing molecule is a common starting point for optimization.[4]
Q3: My conjugation efficiency with this compound is low. What are the potential causes?
Low conjugation efficiency can arise from several factors:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[5][6] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[5]
-
Thiol Oxidation: The thiol groups on your biomolecule may have formed disulfide bonds, which are unreactive towards maleimides.[7] Ensure that your protein or peptide is fully reduced prior to conjugation. The use of reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) is recommended as it typically does not need to be removed before adding the maleimide reagent.[5]
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. Optimization of the molar ratio is often necessary for specific applications.[4]
Q4: What are the common side products I might encounter when using this compound?
Several side products can be generated during a this compound conjugation reaction:
-
Hydrolyzed this compound: One or both maleimide rings can hydrolyze to form maleamic acid, rendering the reagent incapable of reacting with thiols.[8][9]
-
Mono-conjugated Species: Incomplete reaction where only one maleimide group of the this compound has reacted with a thiol-containing molecule.
-
Intramolecular Crosslinking: If the target molecule contains multiple thiol groups, the this compound can react with two thiols on the same molecule.
-
Reaction with other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues, although this reaction is significantly slower than the reaction with thiols at neutral pH.[3][10]
-
Thiazine (B8601807) Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, leading to the formation of a thiazine derivative.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Presence of hydrolyzed this compound or mono-conjugated species. | Optimize reaction time and molar ratio of this compound to the target molecule. Ensure the reaction is performed at the optimal pH of 6.5-7.5.[3][4] |
| Formation of intramolecularly crosslinked product. | If intermolecular crosslinking is desired, consider using a lower concentration of the target molecule to favor intermolecular reactions. | |
| Reaction with non-thiol nucleophiles. | Maintain the reaction pH below 7.5 to ensure specificity for thiol groups.[3] | |
| Mass spectrometry shows a mass increase of +18 Da on the expected product. | Hydrolysis of the succinimide (B58015) ring in the thioether product. | While the thioether bond is stable, the succinimide ring can undergo hydrolysis over time, especially under basic conditions, leading to a ring-opened structure.[8][12] This can sometimes be desirable to increase the stability of the linkage against retro-Michael reactions.[12] |
| Loss of product during storage or subsequent experimental steps. | Reversibility of the thiol-maleimide linkage (retro-Michael reaction). | The thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[9][13] Hydrolysis of the succinimide ring can help stabilize the conjugate.[12] Storing the conjugate at a slightly acidic pH and lower temperatures can also minimize this effect. |
Experimental Protocols
Protocol for Characterizing this compound and its Conjugates by RP-HPLC and Mass Spectrometry
This protocol outlines a general method for analyzing the reaction mixture of a this compound conjugation to identify the desired product and potential side products.
1. Sample Preparation: a. Quench the conjugation reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide. b. If necessary, purify the reaction mixture to remove excess reagents using size-exclusion chromatography (SEC) or dialysis.[14]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Column: C18 or C8 analytical column. b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of the conjugate. e. Detection: UV detection at 220 nm and 280 nm. f. Analysis: Analyze the chromatogram for the appearance of new peaks corresponding to the conjugated product and any potential side products. Unconjugated protein, unreacted this compound, and hydrolyzed this compound should elute at different retention times.[15][16]
3. Mass Spectrometry (MS): a. Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[17][18] b. Analysis: i. Determine the molecular weight of the main product peak from the HPLC to confirm the successful conjugation of this compound. ii. Analyze other peaks to identify potential side products based on their mass. For example, a mass increase of 18 Da on the this compound reagent or the final conjugate can indicate hydrolysis.[8]
Expected Masses of this compound and Potential Side Products
| Compound | Description | Expected Mass Change |
| This compound | Unreacted Reagent | MW of this compound |
| Mono-hydrolyzed this compound | One maleimide ring opened | MW of this compound + 18 Da |
| Di-hydrolyzed this compound | Both maleimide rings opened | MW of this compound + 36 Da |
| Mono-adduct | One thiol molecule conjugated | MW of Thiol + MW of this compound |
| Di-adduct (Desired Product) | Two thiol molecules conjugated | 2 x MW of Thiol + MW of this compound |
| Hydrolyzed Mono-adduct | Succinimide ring of the conjugate is opened | MW of Mono-adduct + 18 Da |
| Hydrolyzed Di-adduct | One or both succinimide rings of the conjugate are opened | MW of Di-adduct + 18 or 36 Da |
Visualizations
Caption: Reaction scheme for this compound conjugation.
Caption: Workflow for identifying this compound side products.
Caption: Maleimide group reactivity and hydrolysis pathways.
References
- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 2. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. interchim.fr [interchim.fr]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. enovatia.com [enovatia.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Non-specific binding of Bis-Mal-PEG5 and how to reduce it
Welcome to the technical support center for Bis-Mal-PEG5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the non-specific binding of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of a five-unit polyethylene (B3416737) glycol (PEG) spacer with a maleimide (B117702) group at each end. The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form stable thioether bonds. This linker is frequently used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug or an E3 ligase ligand).
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound primarily arises from two sources:
-
Reaction with primary amines: At a pH above 7.5, the maleimide groups can react with primary amines, such as the side chain of lysine (B10760008) residues on proteins. This leads to unintended conjugation and non-specific labeling.
-
Hydrolysis of the maleimide group: In aqueous solutions, especially at alkaline pH, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. While this inactivates the maleimide and prevents further reaction, it can complicate purification and analysis.
Q3: What is the optimal pH for conjugation reactions with this compound?
The optimal pH range for a thiol-maleimide conjugation reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly specific and rapid. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, thus minimizing non-specific binding.
Q4: Can any buffer be used for the conjugation reaction?
No, the choice of buffer is critical. It is important to use a buffer that does not contain free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide groups. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and Tris-free buffers, maintained within the optimal pH range of 6.5-7.5. It is also advisable to degas the buffer to prevent the oxidation of thiols.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Binding | Reaction pH is too high (>7.5), leading to reaction with amines. | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. |
| Insufficient blocking of non-specific binding sites on surfaces or other proteins. | Use a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk in subsequent application steps (not during the conjugation reaction itself). Consider using a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers. | |
| Excess unreacted this compound. | After the conjugation reaction, quench any unreacted maleimide groups by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol. | |
| Low or No Conjugation | Hydrolyzed this compound. | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage in aqueous buffers. |
| Oxidized thiols on the target protein. | Reduce the protein with a 10-100 fold molar excess of a disulfide-reducing agent like TCEP for 30 minutes at room temperature before adding this compound. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to conjugation. | |
| Interfering substances in the buffer. | Perform a buffer exchange to a non-amine, non-thiol buffer like PBS or HEPES at pH 7.0-7.5. | |
| Precipitation During Reaction | Poor solubility of the conjugate. | The PEG linker in this compound generally improves solubility. However, if precipitation occurs, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture. |
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide chemistry, which is applicable to this compound.
Table 1: Effect of pH on Maleimide Hydrolysis
| pH | Half-life of Maleimide Group | Implication for Non-Specific Binding |
| 6.5 - 7.5 | Relatively stable | Optimal range for specific thiol conjugation with minimal hydrolysis. |
| > 8.0 | Rapidly decreases | Increased hydrolysis leads to inactive linker and potential for reaction with amines, increasing non-specific binding. |
| < 6.5 | Very stable | Slower reaction rate with thiols, potentially requiring longer incubation times. |
This data is generalized from studies on maleimide hydrolysis kinetics. The exact half-life will depend on buffer composition and temperature.
Table 2: Comparison of Blocking Agents for Reducing Non-Specific Protein Adsorption
| Blocking Agent | Typical Concentration | Reduction in Non-Specific Binding | Notes |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | High | A common and effective blocking agent. Not suitable for detecting phosphoproteins due to endogenous phosphorylation. |
| Non-Fat Dry Milk | 3-5% (w/v) | High | Cost-effective, but may contain phosphoproteins that can interfere with phosphoprotein detection. |
| Polyethylene Glycol (PEG) | 0.5-2% (w/v) | Moderate to High | The PEG component of this compound itself helps reduce non-specific binding. Additional PEG can be used as a blocking agent.[1] |
| Tween-20 | 0.05-0.1% (v/v) | Moderate | A non-ionic detergent often used in wash buffers to reduce hydrophobic interactions. |
Effectiveness can vary depending on the specific assay and protein of interest.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
This protocol outlines a general workflow for crosslinking two proteins, each containing a free thiol group.
-
Protein Preparation:
-
If your proteins have disulfide bonds, reduce them to free thiols by incubating with a 10-fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column if necessary, though it is generally not required.
-
Ensure the final protein solutions are in a thiol-free buffer at pH 6.5-7.5.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Combine the two protein solutions in a microcentrifuge tube.
-
Add the this compound stock solution to the protein mixture. A typical starting molar ratio is a 10- to 20-fold excess of the crosslinker to the protein with the lower concentration. Optimization may be required.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching Reaction:
-
Add a quenching solution, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the properties of your proteins.
-
Protocol 2: Serum Stability Assay for a this compound Conjugate
This protocol is for assessing the stability of a conjugate in serum, which is a key indicator of potential non-specific binding and linker stability in a biological environment.[2]
-
Incubation:
-
Dilute the purified this compound conjugate to a final concentration of 100 µg/mL in fresh serum (e.g., human or mouse serum).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis (ELISA-based):
-
Coat an ELISA plate with an antibody that captures the target protein of the conjugate.
-
Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add the serum samples containing the conjugate in a serial dilution and incubate.
-
Wash the plate and add a detection antibody that recognizes the payload or the other protein in the conjugate.
-
Use a standard colorimetric detection method to quantify the amount of intact conjugate remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in serum.
-
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: A flowchart outlining the key steps to minimize non-specific binding during a this compound conjugation experiment.
Caption: Diagram illustrating the synthesis of a PROTAC using this compound and its subsequent mechanism of action in targeted protein degradation.
References
Technical Support Center: Bis-Maleimide-PEG5 Reactions
Welcome to the technical support center for Bis-Maleimide-PEG5 (Bis-Mal-PEG5) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of reducing agents and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Bis-Maleimide-PEG5 reaction?
A1: The optimal pH for the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4] Above pH 7.5, the reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, which can lead to non-specific labeling and loss of selectivity.[1][2][3][4][6] Additionally, at alkaline pH, the maleimide group is more susceptible to hydrolysis into a non-reactive maleamic acid, which will prevent conjugation.[1][2][4][7]
Q2: Why is a reducing agent necessary before conjugation with this compound?
A2: In many proteins, particularly antibodies, cysteine residues exist in their oxidized form as disulfide bonds (-S-S-), which are crucial for their structure.[5][8][9] Maleimide linkers, including this compound, react specifically with free thiol groups (-SH).[5][8][9] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[5][8]
Q3: What are the key differences between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) as reducing agents?
A3: The primary difference between DTT and TCEP lies in their chemical structure and its impact on the maleimide reaction.
-
DTT (Dithiothreitol): DTT is a potent, thiol-containing reducing agent.[8] Because it contains thiol groups, it will compete with the thiols on your protein for reaction with the maleimide, significantly reducing conjugation efficiency.[1][5] Consequently, it is critical to remove all excess DTT after reduction and before adding the this compound linker, typically by using a desalting column or dialysis.[1][8][10] DTT's reducing activity is also optimal at a pH above 7.[8][11]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a non-thiol-containing reducing agent, making it a more compatible choice for maleimide conjugation workflows.[1][8][12] In theory, it does not need to be removed before the addition of the maleimide reagent.[1][10][11] TCEP is also effective over a wider pH range (1.5-8.5) and is more resistant to air oxidation than DTT.[8][11][13] However, it's important to note that some studies have shown that TCEP can react with maleimides, albeit more slowly than thiols, which can still lead to a reduction in labeling efficiency.[5][12][14]
Q4: Can the thioether bond formed between the maleimide and the thiol be reversed?
A4: Yes, the succinimide (B58015) thioether bond formed is susceptible to a retro-Michael reaction, which can lead to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in vivo.[15][16] This can compromise the stability and therapeutic efficacy of an antibody-drug conjugate (ADC).[17] To mitigate this, the conjugate can be treated to hydrolyze the succinimide ring, forming a stable ring-opened product that is no longer susceptible to this reversal.[15][16][17][18] This hydrolysis is accelerated by electron-withdrawing groups on the maleimide and can be intentionally promoted post-conjugation.[17][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Ineffective Reduction of Disulfide Bonds: The concentration of the reducing agent was too low, or the incubation time was too short. | Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is common) and/or extend the reduction incubation time (e.g., 30-60 minutes at room temperature).[9][10] |
| Presence of Thiol-Containing Reducing Agent (DTT): Residual DTT from the reduction step is competing with the protein's thiols for the maleimide. | Thoroughly remove DTT after reduction using a desalting column, dialysis, or size-exclusion chromatography before adding the this compound.[1][8][10] | |
| Hydrolysis of Maleimide: The maleimide groups on the this compound have hydrolyzed to an unreactive maleamic acid due to improper storage or reaction conditions (e.g., pH > 7.5). | Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF.[10] Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[1][2] Store maleimide reagents in a dry environment.[18] | |
| Re-oxidation of Thiols: The reduced thiol groups on the protein have re-formed disulfide bonds before the addition of the maleimide linker. | Include a chelating agent like EDTA (1-10 mM) in your buffers to prevent metal-catalyzed oxidation.[1][3][10] Handle the reduced protein promptly and consider flushing solutions with an inert gas like nitrogen or argon. | |
| Reaction with TCEP: The TCEP reducing agent is reacting with the maleimide linker, reducing its availability for conjugation. | While TCEP is generally preferred, consider minimizing its concentration or using an in-situ quenching method with a water-soluble azide (B81097) to remove TCEP before adding the maleimide.[12] | |
| Protein Precipitation | Over-Conjugation: The addition of too many PEG linkers has altered the protein's net charge and solubility. | Reduce the molar excess of the this compound reagent used in the reaction. A 10-20 fold molar excess is a common starting point, but this should be optimized.[4][10] |
| Solvent Incompatibility: The protein is precipitating due to the concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the this compound. | Use a minimal amount of organic solvent to dissolve the linker. Many proteins may precipitate if the final concentration of DMSO or DMF exceeds 10-15%.[3] | |
| Non-Specific Binding | Reaction with Amines: The reaction pH is too high (above 7.5), causing the maleimide to react with primary amines (e.g., lysine residues) in addition to thiols. | Strictly maintain the reaction buffer pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[1][2][6] |
| Impure Reagents: The protein or linker preparations contain impurities that are causing side reactions. | Ensure high purity of both the protein and the this compound reagent. Purify the protein sample before the reduction step. |
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Non-thiol phosphine-based | Thiol-containing |
| Effective pH Range | 1.5 - 8.5[8][11][13] | > 7.0[8][11] |
| Air Oxidation | Resistant[11][13] | Susceptible |
| Interference with Maleimide | Low, but can react slowly[5][12] | High, competes directly for reaction[1][5] |
| Removal Before Conjugation | Generally not required, but can improve yield[1][11] | Mandatory[1][8][10] |
| Common Molar Excess | 10-100 fold over disulfide bonds[9] | 10-100 fold over disulfide bonds[10] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5[1][2][3][4] | Optimal for selective and efficient reaction with thiols; minimizes amine reactivity and maleimide hydrolysis.[2][4] |
| Temperature | 4°C or Room Temperature (20-25°C)[4] | 4°C is used for sensitive proteins to minimize degradation; room temperature provides faster kinetics.[4] |
| Reaction Time | 1-2 hours at Room Temp; Overnight at 4°C[3][4][10] | Allows the reaction to proceed to completion. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (starting point)[4][10] | A molar excess drives the reaction to completion. This should be optimized for the specific application. |
| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris)[9] | Prevents competition with the target thiol groups. |
| Additives | 1-10 mM EDTA[3][10] | Chelates divalent metals to prevent re-oxidation of thiols. |
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein (e.g., an antibody) to generate free thiols for conjugation.
Using TCEP (Recommended):
-
Prepare your protein solution (1-10 mg/mL) in a suitable degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[10]
-
Prepare a fresh stock solution of TCEP-HCl.
-
Add TCEP to the protein solution to a final concentration that provides a 10-100 fold molar excess over the number of disulfide bonds to be reduced.[9]
-
Incubate the reaction at room temperature for 30-60 minutes.[10]
-
The reduced protein solution can often be used directly in the conjugation step without removing the TCEP.[1][10] For maximum efficiency, TCEP can be removed via a desalting column.
Using DTT:
-
Prepare your protein solution as described above.
-
Add DTT to the protein solution to a final concentration providing a 10-100 fold molar excess.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
Crucially, remove all excess DTT using a desalting column or buffer exchange before proceeding to the conjugation step.[1][10]
Protocol 2: Bis-Maleimide-PEG5 Conjugation
-
Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[10]
-
To the reduced protein solution from Protocol 1, add the this compound stock solution to achieve the desired molar ratio (e.g., a 10-20 fold molar excess of maleimide over protein).[4] Add the linker solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[10][20] Protect the reaction from light if using a fluorescently-labeled PEG.
-
To quench the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to react with any excess maleimide.[6][10] Incubate for 15-30 minutes.
-
Purify the resulting conjugate from unreacted linker and quenching agent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[10]
Visualizations
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. agscientific.com [agscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Disulfide reduction using TCEP reaction [biosyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. benchchem.com [benchchem.com]
Storage and handling conditions for Bis-Mal-PEG5 to maintain activity
Technical Support Center: Bis-Mal-PEG5
This technical support guide provides detailed information on the storage and handling of Bis-Maleimide-PEG5 (this compound) to ensure its optimal performance and stability in your research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the activity of this compound, it is crucial to store it under the correct conditions. The compound should be stored at -20°C immediately upon receipt.[1][2][3][4][5][6][7] It is also highly recommended to store it under desiccated conditions to protect it from moisture.[8]
Q2: How should I handle the this compound vial when taking it out of storage?
A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[8] This prevents condensation of moisture inside the vial, which can lead to hydrolysis of the maleimide (B117702) groups and reduce the reactivity of the crosslinker.
Q3: What is the shelf life of this compound?
A3: The shelf life of this compound can vary depending on the supplier and storage conditions. For similar PEGylated linkers, a shelf life of 6 months is suggested when stored at -80°C, and 1 month when stored at -20°C, protected from light.[9] Always refer to the product-specific documentation for precise information.
Q4: In which solvents can I dissolve this compound?
A4: this compound is typically soluble in a variety of organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][4][5] The hydrophilic PEG spacer also enhances its solubility in aqueous solutions.[4][5][10] When preparing stock solutions, it is advisable to use anhydrous (dry) solvents to minimize hydrolysis.[8]
Q5: Is it recommended to store this compound in solution?
A5: It is generally not recommended to store this compound in solution for extended periods. For optimal activity, fresh solutions should be prepared for each experiment. If a stock solution must be prepared, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for short-term use.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of maleimide groups: The maleimide rings may have hydrolyzed due to exposure to moisture.[11] | Ensure the reagent is brought to room temperature before opening to prevent condensation.[8] Use anhydrous solvents for reconstitution. Prepare solutions fresh before each use. |
| Incorrect buffer pH: The reaction between maleimides and thiols is most efficient at a pH of 6.5-7.5.[11][12] At pH values above 7.5, maleimides can also react with primary amines, leading to non-specific conjugation.[12] | Use a buffer within the optimal pH range of 6.5-7.5 for the conjugation reaction. | |
| Insufficient free thiols: The protein or molecule to be conjugated may not have a sufficient number of available free sulfhydryl (-SH) groups. | If applicable, reduce disulfide bonds in the protein using a reducing agent like TCEP and subsequently remove the reducing agent before adding the this compound.[11] | |
| Precipitation of the conjugate | Hydrophobicity of the conjugated molecule: The resulting conjugate may have reduced solubility compared to the starting materials. | The PEG spacer in this compound is designed to increase the solubility of the conjugate.[5][10] However, if precipitation occurs, you may need to optimize the buffer conditions or the degree of conjugation. |
| Non-specific binding | Reaction with primary amines: At a pH above 7.5, maleimides can lose their specificity for thiols and react with primary amines.[12] | Maintain the reaction pH between 6.5 and 7.5 to ensure specific conjugation to sulfhydryl groups.[11][12] |
Storage and Handling Conditions Summary
| Parameter | Condition | Reason |
| Temperature | -20°C for long-term storage.[1][2][3][4][5][6][7] | To maintain the chemical integrity and activity of the reagent. |
| Light | Protect from light.[9] | To prevent potential photodegradation. |
| Moisture | Store in a desiccated environment.[8] | The maleimide groups are susceptible to hydrolysis.[11] |
| Handling | Equilibrate vial to room temperature before opening.[8] | To prevent moisture condensation inside the vial. |
| In Solution | Prepare fresh solutions for each use. Avoid long-term storage in solution. | To prevent hydrolysis and degradation of the reactive groups. |
Experimental Workflow & Diagrams
A typical experimental workflow for protein-protein conjugation using this compound involves the activation of one protein with a thiol-containing linker, followed by reaction with the this compound, and subsequent conjugation to a second thiol-containing protein.
Caption: General workflow for protein-protein conjugation using this compound.
The reactivity of the maleimide group is central to the utility of this compound. It specifically reacts with sulfhydryl groups to form a stable thioether bond.
Caption: Reaction of a maleimide group with a thiol group.
References
- 1. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]
- 2. Bis-PEG5-acid, 439114-13-3 | BroadPharm [broadpharm.com]
- 3. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
- 4. Bis-Mal-PEG19 | BroadPharm [broadpharm.com]
- 5. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 6. Bis-Mal-Lysine-PEG4-TFP ester, 1426164-53-5 | BroadPharm [broadpharm.com]
- 7. Mal-amido-PEG5-NHS, 1315355-92-0 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. vectorlabs.com [vectorlabs.com]
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system for targeted protein degradation, are critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are predominantly utilized due to their hydrophilicity, biocompatibility, and the ease of modulating their length. This guide provides an objective comparison of how different PEG linker lengths impact PROTAC efficacy, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental workflows.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not a passive component but an active contributor to its overall performance. The length, rigidity, and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1][2]
Data Presentation: Comparing PEG Linker Lengths and PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [1][3][4][5]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[3]
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][3][6]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1-targeting PROTACs, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[3][6]
Table 3: Comparison of BRD4-targeting PROTACs with Different PEG Linkers (Hypothetical Data based on trends) [7]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This representative data highlights that a PEG5 linker can offer an optimal balance for BRD4 degradation.[7]
Table 4: Impact of Linker Length on Pharmacokinetic Properties (General Trends) []
| Linker Length | Metabolic Stability | Cell Permeability |
| Short | Generally higher | Can be lower due to rigidity |
| Optimal | Balanced | Optimized for ternary complex |
| Long | Generally lower | Can be reduced due to high MW |
As the length of the linker increases, the metabolic stability of the PROTAC molecule tends to decrease.[]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[2]
Fluorescence Polarization (FP) Assay for Binary Binding
This assay measures the binding affinity of the PROTAC to its target protein or the E3 ligase.
Materials:
-
Fluorescently labeled tracer (a ligand for the protein of interest)
-
Binding partner (purified target protein or E3 ligase)
-
PROTAC compounds
-
Assay buffer
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the PROTAC compounds in assay buffer. Prepare a solution of the fluorescent tracer and the binding partner at optimized concentrations.
-
Mixing: In a microplate, combine the fluorescent tracer, the binding partner, and the serially diluted PROTAC compounds. Include controls with tracer and buffer only (for minimum polarization) and tracer with binding partner only (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the PROTAC results in a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (IC50 or Kd).[9][10][11]
AlphaLISA Assay for Ternary Complex Formation
This proximity-based assay is used to detect and quantify the formation of the ternary complex.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., FLAG-tagged)
-
PROTAC compounds
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and PROTAC compounds in the assay buffer.
-
Ternary Complex Formation: In a microplate, mix the target protein, E3 ligase, and varying concentrations of the PROTAC. Incubate to allow the formation of the ternary complex.
-
Addition of Beads: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible microplate reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal.
-
Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.[10][12][13]
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship between PEG linker length and PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A systematic approach to linker design, exploring a range of lengths, is essential for identifying the optimal configuration for a specific target protein and E3 ligase pair. By employing the robust experimental protocols outlined in this guide, researchers can effectively compare the degradation efficiency of different linker constructs, leading to the rational design and development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
A Researcher's Guide to Thiol-Thiol Crosslinking: Alternatives to Bis-Mal-PEG5
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and stable crosslinking of thiol groups is paramount. Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a widely utilized homobifunctional crosslinker, valued for its defined PEG spacer and high reactivity towards sulfhydryl groups. However, the stability of the resulting thioether bond in certain biological environments and the specific requirements of different applications have driven the development of a diverse array of alternative crosslinking strategies. This guide provides an objective comparison of various alternatives to this compound for thiol-thiol crosslinking, supported by experimental data and detailed methodologies to facilitate informed decision-making in your research.
Core Concepts in Thiol-Thiol Crosslinking
Thiol-thiol crosslinking predominantly relies on the reaction of a sulfhydryl group (-SH) from a cysteine residue with an electrophilic functional group on the crosslinker. The choice of the reactive group, the nature of the spacer arm, and the overall architecture of the crosslinker dictate the efficiency, stability, and reversibility of the resulting linkage.
Comparison of Thiol-Reactive Chemistries
The most common reactive moieties for targeting sulfhydryl groups are maleimides, haloacetyls, and pyridyl disulfides. Each possesses distinct reactivity profiles, leading to different bond stabilities and specificities.
| Reactive Group | Reaction Mechanism | Resulting Bond | Key Advantages | Key Disadvantages |
| Maleimide (B117702) | Michael Addition | Thioether | High reactivity and specificity at pH 6.5-7.5.[1] | Susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols.[2][3] |
| Haloacetyl (Iodo/Bromo) | Nucleophilic Substitution | Thioether | Forms a very stable, irreversible thioether bond. | Slower reaction rate compared to maleimides; can react with other nucleophiles at higher pH.[4] |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | Disulfide | Cleavable with reducing agents (e.g., DTT, TCEP). | Less stable in reducing environments compared to thioether bonds.[5] |
Quantitative Performance Data
A direct, head-to-head quantitative comparison of various thiol-thiol crosslinkers under identical conditions is not extensively available in the literature. However, data from various studies provide valuable insights into their relative performance.
Table 1: Reaction Kinetics of Thiol-Reactive Groups
| Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Notes |
| Maleimide | ~10² - 10⁴ | 7.0-7.5 | Reaction rate is approximately 1,000 times faster with thiols than with amines at pH 7.[1][6] |
| Bromoacetyl | ~10¹ - 10² | 6.5 | Reaction rate is 2-3 orders of magnitude slower than maleimides at this pH.[4][7] |
| Pyridyl Disulfide | Variable (exchange reaction) | 7.0 | Rate constants for thiol-disulfide exchange are in the range of 3-11 M⁻¹s⁻¹ for model peptides at pH 7.0.[8] |
Table 2: Stability of Crosslinked Products
| Crosslinker Type | Linkage | Half-life in presence of Glutathione (GSH) | Notes |
| Maleimide-based | Thioether | 20 - 80 hours[2][9] | Stability can be significantly increased by ring-opening hydrolysis of the succinimide (B58015) ring (t½ > 2 years).[3][10] |
| Pyridyl Disulfide-based | Disulfide | Minutes to hours | Highly susceptible to cleavage in the reducing environment of the cell. |
| Haloacetyl-based | Thioether | High (considered irreversible) | The thioether bond is very stable and not prone to thiol exchange.[11] |
Homobifunctional Thiol-Thiol Crosslinker Alternatives to this compound
Beyond the reactive group, the spacer arm plays a crucial role in determining the distance between the crosslinked thiols and influencing the properties of the conjugate.
Non-Cleavable Crosslinkers
These crosslinkers form stable bonds that are not readily broken under physiological conditions.
-
Bismaleimidoethane (BMOE) and its longer analogs, 1,4-bismaleimidobutane (BMB) and 1,6-bismaleimidohexane (BMH) , offer shorter, more rigid hydrocarbon spacers compared to the PEG spacer of this compound.[1] This can be advantageous for applications requiring a defined distance constraint.
Cleavable Crosslinkers
Cleavable crosslinkers contain a linkage within their spacer arm that can be broken by a specific stimulus, allowing for the release of the crosslinked molecules.
-
Dithiobis(maleimidoethane) (DTME) is a maleimide-based crosslinker with a central disulfide bond. This allows for cleavage of the crosslink using reducing agents like DTT or TCEP, making it a cleavable counterpart to BMOE.
Emerging Alternatives: "Click Chemistry" for Thiol-Thiol Crosslinking
While traditionally used for other bioorthogonal reactions, some "click chemistry" reagents have shown utility in thiol crosslinking, offering high efficiency and specificity.
-
Dibenzocyclooctyne (DBCO)-based crosslinkers: While the primary reaction of DBCO is with azides (SPAAC), it can also undergo a thiol-yne reaction with sulfhydryl groups.[12] This reaction is generally slower than the reaction with azides but can be a useful alternative.
-
Trans-cyclooctene (TCO)-based crosslinkers: TCOs are highly reactive with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is one of the fastest known bioorthogonal reactions.[13][14][15] While their direct, widespread use for thiol-thiol crosslinking is less common, their high reactivity makes them an area of active research.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Thiol Crosslinking with Bismaleimide (B1667444) Crosslinkers (e.g., BMOE)
Materials:
-
Sulfhydryl-containing proteins
-
Bismaleimide crosslinker (e.g., BMOE)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. Avoid buffers with extraneous thiols.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or Cysteine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the sulfhydryl-containing proteins in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the bismaleimide crosslinker in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Crosslinking Reaction: Add a 2- to 10-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: General Procedure for Thiol-Thiol Crosslinking with a Pyridyldithiol Crosslinker
This protocol describes a two-step process where one protein is first modified with a heterobifunctional pyridyldithiol crosslinker (e.g., SPDP) to introduce a pyridyldithiol group, which then reacts with a thiol on a second protein. For homobifunctional crosslinking, a similar principle applies where both ends of the crosslinker are pyridyldithiol groups.
Materials:
-
Protein 1 (to be modified) and Protein 2 (containing a free thiol)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Reaction Buffer A (for amine reaction): PBS, pH 7.2-8.0
-
Reaction Buffer B (for thiol reaction): PBS, pH 7.0-7.5
-
Reducing Agent (optional, for cleaving): 50 mM DTT
Procedure:
-
Modification of Protein 1:
-
Dissolve Protein 1 in Reaction Buffer A.
-
Dissolve SPDP in DMSO to a 20 mM stock solution.
-
Add a 20-fold molar excess of SPDP to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SPDP using a desalting column equilibrated with Reaction Buffer B.
-
-
Crosslinking to Protein 2:
-
Dissolve Protein 2 in Reaction Buffer B.
-
Mix the SPDP-modified Protein 1 with Protein 2.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the crosslinked conjugate by size-exclusion chromatography.
-
(Optional) Cleavage: To cleave the disulfide bond, incubate the conjugate with 50 mM DTT for 30 minutes at room temperature.
Visualizing Crosslinking Concepts
To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Relationship between different homobifunctional thiol-thiol crosslinkers and their key properties.
Caption: A generalized experimental workflow for thiol-thiol crosslinking.
Caption: Decision tree for selecting a suitable thiol-thiol crosslinking strategy.
Conclusion
The selection of an appropriate thiol-thiol crosslinker extends beyond the well-established this compound. A thorough understanding of the underlying chemistry, reactivity, and stability of the various alternatives is crucial for the success of bioconjugation experiments. While maleimide-based crosslinkers offer high reactivity, the stability of the resulting thioether bond can be a concern in certain in vivo applications. Haloacetyls provide a more stable linkage, albeit with slower reaction kinetics. Pyridyldithiol-based crosslinkers are the gold standard for applications requiring cleavability. The emerging field of click chemistry also presents exciting new possibilities for highly efficient and orthogonal thiol conjugations. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the optimal crosslinking strategy to advance their scientific endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
A Head-to-Head Comparison of Bis-Mal-PEG5 and SMCC Linkers for Antibody-Drug Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, is a key determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and overall performance. This guide provides a comprehensive comparison of two commonly employed linker types: the hydrophilic Bis-Maleimide-PEG5 (Bis-Mal-PEG5) and the more hydrophobic Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their impact on conjugation efficiency, stability, and in vivo efficacy, this document aims to provide the necessary data to make informed decisions for specific therapeutic applications.
Executive Summary of Key Differences
Hydrophilic PEGylated linkers like this compound and hydrophobic linkers such as SMCC represent two distinct strategies in ADC design. The primary difference lies in the polyethylene (B3416737) glycol (PEG) spacer in this compound, which imparts hydrophilicity. This structural difference has significant consequences for the properties and performance of the resulting ADC.
| Feature | This compound | SMCC |
| Hydrophilicity | High | Low |
| ADC Solubility | Increased, reduced risk of aggregation.[1][2][3] | Can lead to aggregation, particularly with hydrophobic drugs.[4] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are often achievable without inducing aggregation.[3][4][5] | Limited DAR to avoid aggregation and maintain solubility.[6] |
| In Vivo Half-Life | Can be significantly extended.[4][6][7] | Generally results in a shorter half-life compared to PEGylated ADCs.[4][6][7] |
| Plasma Stability | High, forms a stable thioether bond.[8] | High, as it is a non-cleavable linker forming stable amide and thioether bonds.[9][10] |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation.[6][7] | Potential for off-target toxicity due to the hydrophobicity of the conjugate. |
| Immunogenicity | Generally low.[5] | Can potentially be immunogenic. |
In-Depth Performance Comparison
Pharmacokinetics and In Vivo Efficacy
Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of ADCs. The inclusion of a PEG linker can lead to a significant extension of the conjugate's half-life.[4][6][7] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. For instance, in a preclinical model, a small-sized ADC utilizing a cleavable 20kDa PEG linker led to the complete eradication of tumors, whereas the non-PEGylated counterpart only slowed tumor growth.[4]
| ADC Construct | Plasma Half-life Extension (compared to SMCC-linked) | In Vivo Tumor Growth Inhibition | Reference |
| ZHER2-SMCC-MMAE | - | Slowed tumor growth | [6][7] |
| ZHER2-PEG4K-MMAE | 2.5-fold | Improved tumor therapeutic ability | [6][7] |
| ZHER2-PEG10K-MMAE | 11.2-fold | Most ideal tumor therapeutic ability | [6][7] |
| Small-sized ADC with 20kDa PEG linker | Not specified | Complete tumor eradication | [4] |
Drug-to-Antibody Ratio (DAR) and Aggregation
A significant advantage of hydrophilic PEGylated linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers.[3][4] This allows for the production of ADCs with higher DARs without compromising their physical stability. Hydrophobic linkers like SMCC, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy.[4] The use of hydrophilic linkers, such as those containing PEG, can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation or loss of affinity.[4][5]
Chemical Structures and Conjugation Chemistry
Both this compound and SMCC are heterobifunctional crosslinkers, but they differ in their chemical structure and the properties they impart to the final ADC.
Caption: Chemical structures of this compound and SMCC linkers.
The conjugation process for both linkers typically involves a two-step reaction.
Caption: Generalized two-step conjugation workflows for SMCC and this compound.
Experimental Protocols
Antibody-Drug Conjugation with SMCC Linker
This protocol outlines the key steps for preparing ADCs with SMCC, including antibody modification, conjugation, and subsequent purification.
1. Antibody Activation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).[9]
-
Dissolve SMCC in a dry organic solvent like DMSO or DMF to a known concentration.[11]
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[12]
-
Incubate the reaction for 30-60 minutes at room temperature.[12]
2. Removal of Excess SMCC:
-
Immediately after incubation, remove the unreacted SMCC using a desalting column (e.g., Sephadex G-25) or buffer exchange, pre-equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).[9][11]
3. Drug Conjugation:
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.[9]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13]
4. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine.[9]
-
Purify the ADC to remove unreacted drug, drug-linker species, and any protein aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9]
Antibody-Drug Conjugation with this compound Linker
This protocol describes the conjugation of a thiol-containing drug to a reduced antibody using a Bis-Maleimide-PEG linker.
1. Antibody Reduction:
-
Prepare the antibody solution (1-10 mg/mL) in a suitable buffer (e.g., PBS).
-
Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce interchain disulfide bonds.[13]
-
Remove the excess reducing agent using a desalting column.
2. Drug Conjugation:
-
Dissolve the Bis-Maleimide-PEG5 linker and the thiol-containing drug in a compatible solvent (e.g., DMSO).
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG-drug conjugate solution to the reduced antibody solution.[13]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13]
3. Purification:
-
Purify the resulting ADC conjugate using size-exclusion chromatography to remove excess linker-drug and unreacted antibody.[13]
Signaling Pathways and Mechanism of Action
The linker's role is to keep the drug attached to the antibody until it reaches the target cell. For non-cleavable linkers like SMCC, the drug is released after the ADC is internalized and the antibody is degraded in the lysosome.
Caption: General mechanism of action for an ADC.
Conclusion
The selection between a hydrophilic this compound linker and a hydrophobic SMCC linker is a critical decision that depends on the specific antibody, payload, and therapeutic goal. Hydrophilic PEGylated linkers offer significant advantages in improving the pharmaceutical properties of ADCs, particularly when dealing with hydrophobic payloads. Their ability to increase solubility, enable higher drug loading, extend half-life, and improve in vivo efficacy makes them a compelling choice for developing next-generation ADCs with an enhanced therapeutic index. However, SMCC remains a robust and well-validated linker, particularly for payloads where a bystander effect is not desired and for tumors with high and homogenous antigen expression. Careful consideration of the trade-offs between these two linker technologies is essential for the successful development of safe and effective antibody-drug conjugates.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Validating Bis-Maleimide-PEG5 Crosslinking by Mass Spectrometry: A Comparative Guide
For researchers in structural biology and drug development, chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to elucidate protein-protein interactions and map the three-dimensional architecture of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides an objective comparison of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a sulfhydryl-reactive crosslinker, with other common alternatives, supported by experimental data and detailed protocols.
This compound is a homobifunctional crosslinker that specifically targets the thiol groups of cysteine residues. The maleimide (B117702) groups at each end of the polyethylene (B3416737) glycol (PEG) spacer react with sulfhydryl groups via a Michael addition to form stable thioether bonds. This specificity is advantageous for site-specific conjugation, particularly when cysteine residues are strategically located within a protein. The flexible and hydrophilic PEG5 spacer helps to improve the solubility of crosslinked complexes and can span a significant distance, making it suitable for capturing interactions between domains or subunits.
Performance Comparison: this compound vs. Alternative Crosslinkers
The efficiency of a crosslinking experiment is often evaluated by the number of unique crosslinked peptides identified by mass spectrometry. While direct head-to-head quantitative data for every crosslinker under identical conditions is scarce in the literature, we can infer performance based on the properties of different classes of crosslinkers.
Table 1: Comparison of Common Homobifunctional Crosslinkers
| Crosslinker Type | Reactive Group | Target Residue(s) | Spacer Arm Length (Å) | Key Advantages | Key Disadvantages |
| Bis-Maleimide-PEG5 | Maleimide | Cysteine | ~29.3 Å | Highly specific for thiols, hydrophilic PEG spacer improves solubility. | Requires accessible cysteine residues, which are less abundant than lysines. |
| DSS (Disuccinimidyl suberate) | NHS ester | Lysine, N-terminus | 11.4 Å | Reacts with abundant primary amines, well-established protocols. | Less specific than maleimides, can lead to complex mixtures of crosslinked products. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | Lysine, N-terminus | 11.4 Å | Water-soluble version of DSS, ideal for cell surface crosslinking. | Similar to DSS, can be less efficient at penetrating cell membranes. |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | Lysine, N-terminus | 10.1 Å | MS-cleavable, simplifies data analysis by separating peptide chains in the mass spectrometer. | Can have lower crosslinking efficiency compared to non-cleavable analogs.[1] |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | Lysine, N-terminus | 12.5 Å | MS-cleavable, facilitates reliable identification of crosslinks.[2] | May require optimization of fragmentation energies for efficient cleavage. |
Table 2: Representative Quantitative Data from XL-MS Studies
This table presents representative data from different studies to illustrate the number of crosslinks that can be identified with various crosslinker types and enrichment strategies. The actual number of identified crosslinks is highly dependent on the protein system, sample complexity, and analytical workflow.
| Crosslinker | Protein/System | Enrichment Method | Number of Unique Crosslinks Identified | Reference |
| DSS | Mixture of 7 proteins | None | 22 | [3] |
| DSG | Mixture of 7 proteins | None | 10 | [3] |
| DSSO | E. coli lysate | None (stepped-HCD) | >1000 | [4] |
| DSBU | HEK293T cells | IMAC | 2478 | [2] |
| Azide-tagged crosslinker | RNA Polymerase | Affinity Purification | 34 (10 inter-, 24 intra-subunit) | [5] |
Experimental Protocol: Crosslinking with this compound and Mass Spectrometry Analysis
This protocol outlines a general workflow for crosslinking a purified protein complex with this compound, followed by identification of crosslinked peptides by LC-MS/MS.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)
-
This compound crosslinker
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 100 mM L-cysteine or 2-mercaptoethanol)
-
Denaturing buffer (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the purified protein complex is in a buffer free of primary amines and thiols.
-
Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Add the this compound stock solution to the protein solution to achieve a final molar excess (e.g., 25-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein by adding denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.
-
Alkylate free thiols by adding iodoacetamide (B48618) and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 column.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Analyze the enriched (or unenriched) peptide mixture by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set up a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, pLink, MeroX) to identify the crosslinked peptides from the complex MS/MS data.[7]
-
These programs can handle the complexity of searching for two peptide sequences connected by the crosslinker mass.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound crosslinking and mass spectrometry analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Homobifunctional Crosslinkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. Homobifunctional crosslinkers, which possess two identical reactive groups, are invaluable tools for covalently linking molecules with like functional groups in a single-step reaction.[1][2] The choice of crosslinker is dictated by several factors, including the target functional groups on the protein, the desired distance between the linked sites (spacer arm length), and whether a permanent or reversible linkage is required.[1][3]
This guide provides a detailed comparison of common homobifunctional crosslinkers, supported by experimental data and standardized protocols, to aid researchers in selecting the optimal reagent for their specific application.
Comparative Analysis of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are broadly categorized by the functional groups they target. The most common are amine-reactive crosslinkers, which target primary amines on lysine (B10760008) residues and the N-terminus of proteins, and sulfhydryl-reactive crosslinkers, which target the thiol groups of cysteine residues.[4][5][6]
Amine-Reactive Homobifunctional Crosslinkers
Amine-reactive crosslinkers are widely used due to the high abundance of lysine residues on the surface of most proteins.[7] This category is further divided into two main classes based on their reactive groups: N-hydroxysuccinimide (NHS) esters and imidoesters.
N-hydroxysuccinimide (NHS) Esters react with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[8][9] Variations in the spacer arm and the addition of a sulfonate group (Sulfo-NHS) provide a range of options for solubility and membrane permeability.[9][10] Water-insoluble NHS esters like Disuccinimidyl suberate (B1241622) (DSS) are membrane-permeable and suitable for intracellular crosslinking, whereas their water-soluble sulfonated counterparts like Bis(sulfosuccinimidyl) suberate (BS3) are membrane-impermeable and ideal for cell-surface crosslinking.[9][11]
Imidoesters also react with primary amines but form amidine bonds, which are stable at neutral pH but can be cleaved at high pH.[12] A key feature of imidoesters is that they preserve the positive charge of the original amine group at physiological pH, which can be advantageous for maintaining the native structure and function of the protein.[12][13]
The following table summarizes the properties of common amine-reactive homobifunctional crosslinkers:
| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable |
| Disuccinimidyl suberate | DSS | NHS Ester | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS Ester | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | NHS Ester | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | NHS Ester | 12.0 | Yes (by reducing agents) | No | Yes |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS Ester | 12.0 | Yes (by reducing agents) | Yes | No |
| Dimethyl adipimidate | DMA | Imidoester | 8.6 | No | Yes | Yes |
| Dimethyl pimelimidate | DMP | Imidoester | 9.2 | No | Yes | Yes |
| Dimethyl suberimidate | DMS | Imidoester | 11.0 | No | Yes | Yes |
Spacer arm lengths are approximate and can vary based on the method of measurement.[4][14][15][16][17]
Sulfhydryl-Reactive Homobifunctional Crosslinkers
Sulfhydryl-reactive crosslinkers offer high specificity as they target the thiol groups of cysteine residues, which are generally less abundant than primary amines on protein surfaces.[6] This targeted reactivity minimizes side reactions.[6] Maleimide-based crosslinkers are a common type of sulfhydryl-reactive reagent, forming stable thioether bonds with thiols at a pH range of 6.5-7.5.[6]
The following table summarizes the properties of common sulfhydryl-reactive homobifunctional crosslinkers:
| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable |
| Bismaleimidoethane | BMOE | Maleimide | 8.0 | No | No | Yes |
| 1,6-Bismaleimidohexane | BMH | Maleimide | 16.1 | No | No | Yes |
Spacer arm lengths are approximate and can vary based on the method of measurement.[1][6]
Experimental Performance Data
The efficiency of crosslinking can be assessed by techniques such as SDS-PAGE and mass spectrometry.[18][19] On an SDS-PAGE gel, successful intermolecular crosslinking results in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers of the target protein.[18] Mass spectrometry can be used for more quantitative analysis, identifying the specific crosslinked peptides and providing insights into the number of crosslinks formed.[8][20][21]
The following table provides a qualitative comparison of the crosslinking efficiency of several homobifunctional crosslinkers based on typical experimental outcomes.
| Crosslinker | Target Protein | Molar Excess (Crosslinker:Protein) | Analysis Method | Observed Efficiency |
| DSS | Bovine Serum Albumin (BSA) | 20-500x | SDS-PAGE | High, with increasing oligomer formation at higher molar excess.[2] |
| BS3 | Bovine Serum Albumin (BSA) | 20-500x | SDS-PAGE | High, similar to DSS, with increasing oligomer formation at higher molar excess.[2] |
| DSG | Bovine Serum Albumin (BSA) | 20-500x | SDS-PAGE | Moderate, generally lower than DSS and BS3 at the same molar excess.[10] |
| Glutaraldehyde | Various Proteins | 0.5-2% (v/v) | SDS-PAGE | High, often leads to extensive polymerization. |
Experimental Protocols
The following are standardized protocols for using different classes of homobifunctional crosslinkers. Optimization may be necessary for specific proteins and applications.
Protocol 1: Protein Crosslinking with NHS-Ester Crosslinkers (e.g., DSS, BS3)
Materials:
-
Protein sample (0.1-2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[16]
-
NHS-ester crosslinker (e.g., DSS, BS3).
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).[22]
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[22]
Procedure:
-
Sample Preparation: Ensure the protein sample is in an appropriate amine-free buffer.
-
Crosslinker Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10-25 mM) of the NHS-ester crosslinker.[22] For water-insoluble crosslinkers like DSS, dissolve in anhydrous DMSO or DMF.[22] For water-soluble crosslinkers like BS3, dissolve in the reaction buffer.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature to neutralize any unreacted crosslinker.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Protocol 2: Protein Crosslinking with Imidoester Crosslinkers (e.g., DMS)
Materials:
-
Protein sample (1-5 mg/mL) in an amine-free buffer at pH 8.0-9.0 (e.g., 0.2 M triethanolamine, borate (B1201080) buffer).[13][23]
-
Imidoester crosslinker (e.g., DMS).
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or glacial acetic acid.[23]
Procedure:
-
Sample Preparation: Prepare the protein sample in the appropriate amine-free, alkaline buffer.
-
Crosslinker Solution: Immediately before use, dissolve the imidoester crosslinker directly in the reaction buffer to the desired concentration. Do not prepare stock solutions for storage as imidoesters readily hydrolyze.[13][23]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. A 10- to 30-fold molar excess of crosslinker to protein is a typical starting range.[23]
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature.[1]
-
Quenching: Terminate the reaction by adding the quenching solution.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE or other methods.
Visualizations
Experimental Workflow for Protein-Protein Interaction Studies
The following diagram illustrates a typical workflow for identifying protein-protein interactions using homobifunctional crosslinkers, followed by analysis via SDS-PAGE and mass spectrometry.
Signaling Pathway: EGFR Dimerization
Homobifunctional crosslinkers are instrumental in studying the dimerization of cell surface receptors, a key event in many signaling pathways. For instance, the activation of the Epidermal Growth Factor Receptor (EGFR) is initiated by ligand binding, which induces a conformational change and dimerization of the receptor.[8][24][25] This dimerization brings the intracellular kinase domains into close proximity, leading to their activation through trans-autophosphorylation and the initiation of downstream signaling cascades.[26][27][28] The membrane-impermeable crosslinker BS3 can be used to capture this dimerization event on the cell surface for subsequent analysis.
The following diagram illustrates the initial steps of the EGFR signaling pathway, highlighting the role of dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The "Rotation Model" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]
- 14. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 20. In-cellulo chemical cross-linking to visualize protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]
- 26. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 27. researchgate.net [researchgate.net]
- 28. Ligand-independent Dimer Formation of Epidermal Growth Factor Receptor (EGFR) Is a Step Separable from Ligand-induced EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bis-Mal-PEG5: A Superior Crosslinking Reagent for Advanced Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinking reagent is critical to the success of creating stable and functional bioconjugates, from antibody-drug conjugates (ADCs) to complex protein-protein interaction studies. Among the plethora of available reagents, Bis-Maleimide-PEG5 has emerged as a superior option, offering a unique combination of specificity, flexibility, and enhanced physicochemical properties. This guide provides an objective comparison of Bis-Mal-PEG5 with other common maleimide (B117702) reagents, supported by experimental data and detailed protocols, to inform the selection of the optimal crosslinker for your research needs.
The Critical Role of the Linker in Bioconjugation
The linker in a bioconjugate is not merely a passive spacer but a critical component that dictates the stability, solubility, and overall performance of the final molecule. Maleimide-based linkers are widely employed for their highly efficient and specific reaction with thiol groups (-SH) on cysteine residues, forming a stable thioether bond. However, not all maleimide reagents are created equal. The structure of the linker, including the presence and length of a polyethylene (B3416737) glycol (PEG) chain and the number of maleimide groups, significantly impacts the characteristics of the resulting conjugate.
This compound: Structure and Inherent Advantages
This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a five-unit polyethylene glycol chain. This specific architecture confers several key advantages:
-
Homobifunctionality for Crosslinking: The presence of two maleimide groups allows for the covalent crosslinking of two thiol-containing molecules, making it ideal for studying protein-protein interactions, stabilizing protein complexes, or creating multimeric conjugates.
-
Thiol-Specific Reactivity: Maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5, minimizing off-target reactions with other functional groups like amines. This specificity is crucial for site-specific conjugation.
-
Flexible PEG5 Spacer: The five-unit PEG linker provides a hydrophilic and flexible spacer arm. This enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[][2] The flexibility of the PEG chain can also reduce steric hindrance, potentially preserving the biological activity of the conjugated molecules.[3][4]
-
Improved Pharmacokinetics: In the context of drug development, particularly for ADCs, the inclusion of a PEG linker can significantly improve the pharmacokinetic profile of the conjugate. PEGylation is known to increase the in vivo half-life and reduce immunogenicity.[5][6]
Performance Comparison of Maleimide Reagents
The efficacy of a maleimide reagent is determined by its reaction efficiency, the stability of the resulting conjugate, and its impact on the physicochemical properties of the bioconjugate. The following tables summarize the performance of this compound in comparison to other commonly used maleimide reagents.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BMH (Bis-Maleimido-Hexane) |
| Type | Homobifunctional | Heterobifunctional | Homobifunctional |
| Reactive Groups | 2x Maleimide | 1x Maleimide, 1x NHS Ester | 2x Maleimide |
| Target Functionality | Thiols | Thiols and Amines | Thiols |
| Spacer Arm | PEG5 (hydrophilic, flexible) | Cyclohexane (hydrophobic, rigid) | Hexane (hydrophobic, flexible) |
| Water Solubility | High | Low | Low |
| Reaction pH | 6.5 - 7.5 (Thiol-Maleimide) | 7.2-8.5 (Amine-NHS), 6.5-7.5 (Thiol-Maleimide) | 6.5 - 7.5 (Thiol-Maleimide) |
Table 2: Comparative Stability and Performance in Bioconjugation
| Performance Metric | This compound | SMCC | BMH |
| Conjugate Stability | High (Thioether bond) | Moderate (Thioether bond susceptible to retro-Michael reaction)[7] | High (Thioether bond) |
| Potential for Aggregation | Low (due to hydrophilic PEG)[5] | High (with hydrophobic payloads)[5] | Moderate to High (hydrophobic linker) |
| In Vivo Half-Life | Extended (due to PEGylation)[6] | Shorter[5] | Shorter (non-PEGylated) |
| Drug-to-Antibody Ratio (DAR) Achievability | Higher DARs possible without aggregation[5] | Limited DAR to avoid aggregation[5] | Limited DAR to avoid aggregation |
| Off-Target Toxicity | Potentially reduced due to improved pharmacokinetics[5] | Potential for off-target toxicity due to hydrophobicity[5] | Potential for off-target toxicity due to hydrophobicity |
Experimental Protocols
Detailed experimental protocols are essential for the successful application and comparative evaluation of crosslinking reagents. Below are representative protocols for protein crosslinking and assessing the stability of the resulting conjugates.
Protocol 1: Comparative Protein Crosslinking Efficiency using SDS-PAGE
This protocol outlines a general procedure to compare the crosslinking efficiency of this compound and a non-PEGylated counterpart like BMH.
Materials:
-
Purified protein with accessible cysteine residues (e.g., reduced antibody)
-
This compound
-
BMH (or other non-PEGylated bis-maleimide crosslinker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP) if starting with disulfide-bonded proteins
-
SDS-PAGE reagents and equipment
Procedure:
-
Protein Preparation: If necessary, reduce the protein to expose free sulfhydryl groups. Purify the reduced protein from the reducing agent using a desalting column. The final protein concentration should be between 1-10 mg/mL in Conjugation Buffer.
-
Crosslinker Stock Solution: Prepare fresh 10 mM stock solutions of this compound and BMH in a dry, water-miscible solvent like DMSO.
-
Crosslinking Reaction: To separate reaction tubes, add the protein solution. Add the crosslinker stock solution to achieve a final molar excess of crosslinker to protein (e.g., 20:1). Incubate the reactions for 1 hour at room temperature.
-
Quenching: Stop the reactions by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis: Analyze the reaction products by non-reducing SDS-PAGE. The formation of higher molecular weight bands corresponding to crosslinked protein dimers or multimers indicates successful crosslinking. Compare the intensity of these bands between the this compound and BMH treated samples to qualitatively assess crosslinking efficiency.
Protocol 2: In Vitro Plasma Stability Assay for ADCs
This protocol is designed to compare the stability of ADCs prepared with different linkers, such as a PEGylated maleimide linker versus a non-PEGylated one like SMCC.[8]
Materials:
-
Purified ADCs (prepared with this compound and SMCC linkers)
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical instruments (ELISA or LC-MS)
Procedure:
-
Incubation: Incubate the ADCs at a concentration of 100 µg/mL in plasma at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples. The intact ADC will bind to the antigen.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the cytotoxic payload. The signal intensity is proportional to the concentration of intact ADC.[9]
-
-
Quantification of Free Payload (LC-MS):
-
Precipitate proteins from the plasma samples using an organic solvent.
-
Analyze the supernatant by LC-MS to quantify the amount of released cytotoxic drug.[8]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability of the different linkers in plasma.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, visualize a typical ADC mechanism and a comparative experimental workflow.
Conclusion
The selection of an appropriate crosslinking reagent is a critical step in the development of robust and effective bioconjugates. This compound offers a compelling set of advantages over traditional maleimide reagents, particularly for applications requiring high specificity, improved solubility, and enhanced in vivo stability. Its homobifunctional nature makes it an excellent tool for protein crosslinking studies, while the integrated PEG5 linker addresses many of the challenges associated with the hydrophobicity of other crosslinkers, such as SMCC and BMH. For researchers aiming to develop next-generation bioconjugates with an improved therapeutic index and superior physicochemical properties, this compound represents a state-of-the-art solution.
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Tale of Two Environments: Unpacking the Efficacy of Bis-Mal-PEG5 In Vivo vs. In Vitro
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the controlled environment of a petri dish to the complex biological milieu of a living organism is fraught with challenges that can significantly alter its efficacy. This guide provides a comprehensive comparison of the performance of Bis-Maleimide-PEG5 (Bis-Mal-PEG5) and similar maleimide-based linkers in in vitro and in vivo settings, supported by experimental data and detailed protocols.
At the heart of this comparison lies the stability of the thiol-maleimide linkage. While robust under typical in vitro conditions, the thioether bond formed is reversible in vivo, leading to a potential disconnect between predicted and observed efficacy.
The In Vivo Challenge: A Story of Instability
The primary reason for the discrepancy between the in vitro and in vivo performance of bioconjugates using maleimide-based linkers like this compound is the instability of the thiosuccinimide linkage in the physiological environment.[1] This instability stems from two main chemical reactions:
-
Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, where the bond between the thiol (from a cysteine residue on the biomolecule) and the maleimide (B117702) breaks, leading to deconjugation of the payload.[1]
-
Thiol Exchange: Once the payload is released through the retro-Michael reaction, the maleimide can react with other thiol-containing molecules abundant in the bloodstream, most notably serum albumin. This "payload migration" can lead to off-target toxicity and a reduction in the therapeutic concentration of the bioconjugate at the intended site.
The consequences of this in vivo instability are significant, potentially leading to a reduced therapeutic window, off-target toxicities, and diminished overall efficacy compared to what is observed in controlled in vitro experiments.
Quantitative Comparison of Linker Stability
The stability of maleimide-based conjugates can be quantitatively assessed by incubating them in plasma and measuring the amount of intact conjugate over time. The data below, compiled from various studies, illustrates the potential for degradation in vivo.
| Linker Type | Model System | Incubation Time | % Intact Conjugate (Approximate) | Reference |
| Conventional Maleimide-based (Thioether) | Antibody-Drug Conjugate (ADC) in human plasma | 7 days | ~50% | |
| Maleimide-based (at a more stable conjugation site) | Antibody-Drug Conjugate (ADC) in human plasma | 72 hours | ~80% | [1] |
| Maleimide-based (at a more labile conjugation site) | Antibody-Drug Conjugate (ADC) in human plasma | 72 hours | ~20% | [1] |
| "Bridging" Disulfide | Antibody-Drug Conjugate (ADC) in human plasma | 7 days | >95% | |
| Thioether (from Thiol-ene reaction) | Antibody-Drug Conjugate (ADC) in human plasma | 7 days | >90% |
Key Observation: Conventional maleimide-based linkers can exhibit significant degradation in plasma, with as much as half of the conjugate breaking down over a week. However, the stability is highly dependent on the specific site of conjugation on the antibody. More advanced linker technologies show improved stability.
Case Study: Trastuzumab-Emtansine (T-DM1)
Trastuzumab-emtansine (Kadcyla®), an antibody-drug conjugate approved for HER2-positive breast cancer, utilizes a non-cleavable SMCC linker, which contains a maleimide group for conjugation to the antibody. While not a this compound linker, it serves as a relevant example of a maleimide-based conjugate with extensive in vitro and in vivo data.
Studies have demonstrated the superior performance of T-DM1 compared to the unconjugated antibody (Trastuzumab) in both settings:
-
In Vitro : T-DM1 was found to be dramatically more potent in inducing apoptosis against HER2-positive ovarian cancer cell lines compared to the combination of trastuzumab and pertuzumab.[2][3] In one study, after treatment, the percentage of viable cells was 3.01% for T-DM1 compared to 33.24% for the combination of trastuzumab and pertuzumab.[2]
-
In Vivo : In xenograft models of HER2-positive ovarian cancer, T-DM1 was significantly more effective in inhibiting tumor growth compared to trastuzumab alone, pertuzumab alone, or the combination of both.[2][3]
This case study highlights that despite the potential for in vivo instability, maleimide-based linkers can be used to create highly effective therapeutics. The success of T-DM1 underscores the importance of careful design and characterization of the entire ADC, including the antibody, payload, and the specific conjugation site.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for predicting in vivo performance. Below are detailed protocols for evaluating the stability of maleimide-based conjugates.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol is used to determine the stability of a bioconjugate in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Antibody-drug conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Glycine (B1666218) buffer (20mM, 0.1% acetic acid)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, take an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads using a low pH glycine buffer.
-
Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.
-
Plot the average DAR against time to determine the stability profile of the ADC in plasma.
Protocol 2: Assessment of Payload Migration to Albumin
This protocol quantifies the amount of payload that has detached from the antibody and subsequently bound to albumin in the plasma.
Materials:
-
Plasma samples from the in vitro stability assay
-
Anti-albumin beads
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
After capturing the ADC with Protein A beads (from Protocol 1), the supernatant containing the remaining plasma components is collected.
-
Add anti-albumin beads to the supernatant to capture albumin and any albumin-payload adducts.
-
Wash the anti-albumin beads to remove other plasma proteins.
-
Elute the albumin-adducts from the beads.
-
Quantify the amount of migrated payload using a targeted LC-MS/MS assay.
Visualizing Key Processes
The following diagrams illustrate the chemical reactions and experimental workflows central to understanding the in vivo versus in vitro efficacy of maleimide-based bioconjugates.
Conclusion
The efficacy of bioconjugates utilizing this compound or other maleimide-based linkers can differ significantly between in vitro and in vivo settings. The primary driver of this discrepancy is the susceptibility of the thiosuccinimide bond to retro-Michael reaction and thiol exchange in the physiological environment, leading to premature payload release and potential off-target effects. While in vitro assays are essential for initial screening, they may overestimate the ultimate therapeutic efficacy. Therefore, robust in vitro and in vivo stability studies are critical in the development of maleimide-based bioconjugates to ensure that the promising results from the lab translate into safe and effective therapies in the clinic. Strategies to enhance linker stability, such as promoting hydrolysis of the succinimide (B58015) ring or exploring next-generation maleimides, are at the forefront of optimizing the performance of these valuable therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Bis-Maleimide-PEG5 Conjugates
For researchers, scientists, and drug development professionals working with protein conjugates, accurate characterization is paramount. When using bifunctional linkers like Bis-Maleimide-PEG5 (Bis-Mal-PEG5) to create protein homodimers, crosslinked complexes, or antibody-drug conjugates, verifying the reaction's outcome is a critical step. This guide provides a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and its common analytical alternatives, supported by experimental protocols and data interpretation guidelines.
Executive Summary
SDS-PAGE is a widely accessible and rapid method for qualitatively assessing the formation of higher molecular weight species after conjugation with this compound. However, it is prone to inaccuracies in molecular weight estimation and can produce diffuse bands due to the nature of PEGylated proteins. For robust, quantitative, and precise characterization, orthogonal methods such as Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) and Mass Spectrometry (MS) are indispensable. Native PAGE also presents a strong alternative to SDS-PAGE, offering improved resolution by avoiding the problematic interactions between PEG and SDS.
Comparative Analysis of Characterization Techniques
The choice of analytical technique significantly impacts the quality and reliability of the characterization data. Below is a comparison of SDS-PAGE with leading alternatives for the analysis of this compound conjugates.
| Technique | Principle | Pros | Cons | Typical Application |
| SDS-PAGE | Separation by molecular weight in a denaturing polyacrylamide gel matrix. | - Widely available and cost-effective.- Simple and rapid qualitative assessment.- Can resolve monomers, dimers, and some oligomers. | - PEG-SDS interactions cause anomalous migration, leading to overestimated molecular weight.[1][2]- Bands can be smeared or broadened, reducing resolution.[1][3]- Thioether linkage can be unstable at high temperatures during sample prep.[2][4]- Provides apparent, not absolute, molecular weight. | Rapid initial screening of conjugation reactions to confirm the formation of higher molecular weight products. |
| Native PAGE | Separation by size, shape, and native charge in a non-denaturing gel matrix. | - Avoids PEG-SDS interaction, providing better resolution and sharper bands.[1][3]- Separates species based on their native conformation. | - Migration is not solely dependent on molecular weight, making mass estimation difficult.- Requires more optimization than SDS-PAGE. | An excellent alternative to SDS-PAGE for improved resolution and qualitative assessment of conjugation mixtures, especially when SDS-PAGE yields smeared bands.[1][3] |
| SEC-HPLC | Separation based on hydrodynamic radius in a non-denaturing liquid chromatography system. | - High resolution for separating monomers, dimers, and higher-order aggregates.[5][6]- Quantitative analysis of purity and aggregation.- Performed under native conditions, preserving conjugate integrity. | - Requires specialized equipment.- Can be sensitive to mobile phase composition and column choice.[7]- Does not provide absolute mass information directly. | Gold standard for quantitative purity assessment, separating and quantifying monomer, dimer, and aggregate populations in a sample.[5][7] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | - Provides absolute molecular weight confirmation of the conjugate.- Can identify different species (e.g., unconjugated, mono-conjugated, crosslinked).- Native MS can analyze intact, non-covalent complexes.[3][8] | - Requires highly specialized and expensive equipment.- PEG polydispersity can complicate spectra.- Sample preparation is critical; detergents like SDS must be avoided.[9] | Definitive identification of conjugation products by providing precise mass data, confirming the success of the conjugation and the identity of the species observed in other techniques. |
Data Presentation: A Multi-Technique Analysis
To illustrate the data obtained from these techniques, consider a hypothetical 50 kDa protein (Protein X) conjugated with this compound (MW ≈ 0.5 kDa) to form a homodimer.
| Parameter | Unconjugated Monomer (Protein X) | This compound Crosslinked Dimer | Interpretation |
| Theoretical MW | 50 kDa | 100.5 kDa | The calculated mass of two protein molecules plus the linker. |
| SDS-PAGE Apparent MW | ~50 kDa | ~120-140 kDa | The dimer migrates significantly slower than its actual mass suggests due to the hydrodynamic properties of the PEG linker in the presence of SDS.[10] This overestimation is a known artifact. |
| SEC-HPLC Retention Time | 10.5 min | 8.7 min | The larger hydrodynamic radius of the dimer results in an earlier elution time compared to the monomer. SEC separates based on size in solution. |
| Mass Spectrometry (Native MS) | 100,500 Da | The mass spectrum shows a peak corresponding to the precise molecular weight of the crosslinked dimer, providing definitive confirmation. |
Note: SEC retention times are illustrative and depend on the specific column (e.g., Zenix SEC-150, Agilent AdvanceBio SEC), mobile phase, and flow rate used.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
SDS-PAGE Protocol for this compound Conjugates
This protocol includes a critical modification to the standard sample preparation to preserve the integrity of the maleimide-thiol linkage.
-
Materials:
-
NuPAGE™ 4-12% Bis-Tris Protein Gels
-
NuPAGE™ MES SDS Running Buffer
-
NuPAGE™ LDS Sample Buffer (4X)
-
Deionized water
-
Protein molecular weight standards
-
Coomassie stain (e.g., SimplyBlue™ SafeStain) or other suitable stain
-
-
Procedure:
-
Sample Preparation (Modified Temperature):
-
In a microcentrifuge tube, mix your protein sample (1-5 µg) with NuPAGE LDS Sample Buffer (4X) and deionized water to achieve a 1X final concentration.
-
Crucially, incubate the samples at 60°C for 10 minutes. Avoid boiling (95-100°C) as high temperatures can lead to the cleavage of the thioether bond in maleimide (B117702) conjugates, resulting in the apparent loss of the PEG linker.[2][4]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the inner and outer chambers with NuPAGE MES SDS Running Buffer.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 200V) for approximately 35-40 minutes, or until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Wash the gel with deionized water.
-
Add Coomassie stain and incubate for at least 1 hour.
-
Destain the gel with deionized water until clear bands are visible against a faint background.
-
Image the gel using a gel documentation system.
-
-
Size Exclusion HPLC (SEC-HPLC) Protocol
This method is ideal for quantifying the proportion of monomer, dimer, and any aggregates.
-
Materials & Equipment:
-
HPLC or UHPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of your proteins (e.g., Agilent AdvanceBio SEC 300Å, Zenix SEC-150).[1]
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.
-
Filtered and degassed deionized water.
-
-
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for a standard HPLC column) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Inject the prepared sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins).
-
Record the chromatogram for a sufficient duration to allow all species to elute.
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates, dimers, and monomers based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species, providing a quantitative measure of purity and conjugation efficiency.
-
-
Native Mass Spectrometry Protocol
This protocol provides definitive mass confirmation of the intact conjugate.
-
Materials & Equipment:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (optional but recommended for complex mixtures).
-
Buffer for Native MS: Ammonium (B1175870) acetate (B1210297) (e.g., 100 mM, pH 6.9).
-
Sample preparation materials (e.g., buffer exchange columns or centrifuge filters).
-
-
Procedure:
-
Sample Preparation:
-
The sample must be free of non-volatile salts and detergents (like SDS). Exchange the protein conjugate into a volatile buffer such as ammonium acetate using a desalting column or buffer exchange spin filter.
-
The final concentration should be in the low micromolar range (e.g., 1-5 µM).
-
-
Mass Spectrometry Analysis:
-
For direct infusion, load the sample into a nanospray emitter. For LC-MS, inject the sample onto a size exclusion or ion-exchange column equilibrated with the volatile mobile phase.[3]
-
Acquire data in positive ion mode, using instrument settings optimized for native protein analysis (e.g., gentle source conditions to preserve non-covalent interactions).
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks with different charge states for each species in the sample.
-
Use deconvolution software (e.g., ProMass, BioPharma Finder) to process the raw data and calculate the neutral mass of the intact protein species.
-
Compare the measured mass to the theoretical mass of the expected conjugate to confirm its identity.
-
-
Visualizing Workflows and Expected Outcomes
Conjugation and Analysis Workflow
Interpreting SDS-PAGE Results
Conclusion
Characterizing Bis-Maleimide-PEG5 conjugates requires a multi-faceted analytical approach. While SDS-PAGE serves as a valuable initial screening tool, its inherent limitations with PEGylated proteins necessitate the use of more advanced techniques. SEC-HPLC provides robust quantitative data on purity and aggregation, while Mass Spectrometry offers definitive confirmation of the conjugate's identity and absolute mass. For improved electrophoretic resolution, Native PAGE is a highly recommended alternative to SDS-PAGE. By combining these methods, researchers can build a comprehensive and accurate profile of their this compound conjugates, ensuring product quality and enabling confident progression in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Characterization of mAb dimers reveals predominant dimer forms common in therapeutic mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mAb dimers reveals predominant dimer forms common in therapeutic mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Mass Spectrometry Accelerates Biopharmaceutical Drug Development - AnalyteGuru [thermofisher.com]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Bis-Mal-PEG5: Understanding its Cleavability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The linker's stability directly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides an in-depth comparison of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), examining its cleavable nature relative to other common linker technologies, supported by experimental data and detailed protocols.
Is this compound Cleavable or Non-Cleavable? A Conditional Answer
This compound is a homobifunctional crosslinker composed of a five-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two maleimide (B117702) groups. The PEG component of the linker is a flexible, hydrophilic chain that is considered stable and non-cleavable under physiological conditions. The pivotal element determining the linker's stability is the bond formed between the maleimide group and a thiol (sulfhydryl group), typically from a cysteine residue on a protein.
This reaction, a Michael addition, forms a thiosuccinimide linkage. This linkage is not inherently designed to be cleaved by a specific biological trigger (like an enzyme or pH change). However, it is susceptible to a reverse Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the intracellular environment.[1][2] This reaction can lead to the cleavage of the conjugate and exchange of the payload to other thiol-containing molecules, such as serum albumin.[1]
Therefore, the bond formed by a maleimide linker is best described as conditionally cleavable .
A key secondary reaction that dictates the ultimate stability of this linkage is the hydrolysis of the thiosuccinimide ring. This hydrolysis results in a ring-opened, stable maleamic acid thioether that is resistant to the retro-Michael reaction, effectively rendering the linkage non-cleavable .[3][4] The rate of this stabilizing hydrolysis can be slow for standard alkyl-maleimides but can be accelerated by modifying the maleimide structure or adjusting the pH.[3][][6]
-
Initially, the thiosuccinimide linkage is susceptible to cleavage , especially in reducing environments like the cell cytoplasm.
-
Over time, or under specific conditions, the linkage can be hydrolyzed to a stable, non-cleavable form. [3][4]
This conditional stability contrasts with linkers designed with specific cleavage sites (e.g., disulfide bonds) and those designed for maximum stability (e.g., thioethers from SMCC linkers).
Comparative Analysis of Linker Stability
The choice of linker is a critical design element for bioconjugates. The ideal linker should be stable enough to prevent premature payload release in systemic circulation, thus minimizing off-target toxicity, but allow for efficient payload release at the target site.[7] The following table summarizes quantitative data on the plasma stability of various linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Half-life (t½) | Key Considerations |
| Maleimide-Thiol (Unstabilized) | Thiosuccinimide | Retro-Michael reaction (Thiol-exchange) | Highly variable; can be hours to several days (e.g., 50-75% payload loss in 7-14 days).[8][] | Stability is highly dependent on the specific conjugation site on the protein.[4] Susceptible to cleavage in reducing environments. |
| Maleimide-Thiol (Stabilized) | Ring-opened Maleamic Acid Thioether | N/A (Non-cleavable) | Very high; reported as >2 years.[6][10] | Requires a post-conjugation hydrolysis step to ensure stability.[3] |
| Thioether (e.g., from SMCC) | Thioether | N/A (Non-cleavable) | High; ~9-10 days.[8][11] | Considered one of the most stable non-cleavable linkers, requiring complete lysosomal degradation of the antibody to release the payload.[12][13] |
| Disulfide | Disulfide Bond | Reduction (e.g., by Glutathione) | Variable; can be tuned by steric hindrance. Ranges from <3 hours to ~9 days.[14][15] | Designed to be cleaved in the high-glutathione environment of the cell cytoplasm. Stability can be engineered. |
| Hydrazone | Hydrazone Bond | Acid Hydrolysis | pH-dependent; ~7.6 days at pH 7.4, but drops to hours at acidic pH (e.g., 4.4 hours at pH 5).[] Some variants show t½ of ~2 days in plasma.[11] | Exploits the lower pH of endosomes and lysosomes for payload release. Can exhibit some instability in circulation.[16] |
| Peptide (e.g., Val-Cit) | Amide Bonds | Proteolytic Cleavage (e.g., by Cathepsin B) | High in human plasma (>28 days).[17] Can be low in mouse plasma (e.g., ~2.3 hours) due to species-specific enzymes.[18] | Highly stable in circulation but efficiently cleaved by lysosomal proteases. Stability can differ between preclinical species and humans.[17][19] |
Visualizing Linker Strategies and Experimental Workflows
To better understand the concepts of linker cleavability and the methods used to assess stability, the following diagrams have been generated.
Caption: Logical flow of payload release for cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma by quantifying both the remaining intact conjugate and the released payload over time.
1. Objective: To determine the in vitro half-life of a linker in a bioconjugate by measuring its stability in human plasma at physiological temperature.
2. Materials:
-
Purified Antibody-Drug Conjugate (ADC) of known concentration.
-
Cryopreserved human plasma (or other species as required), citrate-anticoagulated.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein A or Protein G magnetic beads.
-
Incubator set to 37°C.
-
Magnetic separation rack.
-
LC-MS grade water, acetonitrile, and formic acid.
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0).
-
Neutralization buffer (e.g., 1M Tris, pH 8.0).
-
Internal standard for payload quantification.
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole).
3. Methodology:
-
Preparation:
-
Thaw human plasma in a 37°C water bath. Once thawed, centrifuge to remove any cryoprecipitate.
-
Spike the purified ADC into the plasma to a final concentration (e.g., 100 µg/mL). Gently mix.
-
Immediately collect the T=0 time point sample. Store the remaining plasma-ADC mixture in an incubator at 37°C.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), draw an aliquot (e.g., 50 µL) of the plasma-ADC mixture.
-
Immediately freeze the samples at -80°C to quench any further reaction until analysis.
-
-
Sample Processing for Released Payload Analysis:
-
Thaw the plasma samples.
-
Add an internal standard to each sample.
-
Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the amount of released payload.
-
-
Sample Processing for Intact ADC Analysis (DAR Measurement):
-
Thaw the plasma samples.
-
Add an aliquot of the sample to a suspension of pre-washed Protein A/G magnetic beads.
-
Incubate with gentle mixing to allow the ADC to bind to the beads.
-
Use a magnetic rack to separate the beads from the plasma. Discard the supernatant.
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
Analyze the eluate by LC-MS (e.g., after reduction with DTT) to determine the average Drug-to-Antibody Ratio (DAR).
-
4. Data Analysis:
-
Released Payload: Generate a standard curve for the payload in plasma. Use this curve to quantify the concentration of released payload at each time point.
-
Intact ADC: Calculate the average DAR for the ADC at each time point. A decrease in DAR over time indicates payload loss.
-
Half-Life Calculation: Plot the percentage of intact ADC (or concentration of released payload) versus time. Fit the data to a suitable kinetic model (e.g., first-order decay) to calculate the in vitro plasma half-life (t½) of the linker.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What are ADC Linkers? | AxisPharm [axispharm.com]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Self-Hydrolyzing Maleimides vs. Bis-Mal-PEG5 in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. The choice of linker technology can significantly impact the efficacy, safety, and pharmacokinetic profile of therapeutic and diagnostic agents. This guide provides an in-depth, objective comparison between self-hydrolyzing maleimides and the conventional bis-maleimide crosslinker, Bis-Mal-PEG5, supported by experimental data and detailed protocols.
The development of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs), is critically dependent on the linker used to attach a payload to a biomolecule. Maleimide-based linkers have been a popular choice for their high reactivity and specificity towards thiol groups found in cysteine residues. However, the resulting thiosuccinimide linkage in traditional maleimide (B117702) conjugates is susceptible to a retro-Michael reaction, leading to premature cleavage of the payload and potential off-target toxicity.[1][2][3] To address this instability, self-hydrolyzing maleimides have emerged as a promising alternative.
This guide will delve into the chemical mechanisms, performance characteristics, and experimental considerations for both self-hydrolyzing maleimides and this compound, a homobifunctional crosslinker featuring two maleimide groups separated by a polyethylene (B3416737) glycol (PEG) spacer.
Mechanism of Action: A Tale of Two Stabilities
The fundamental difference between self-hydrolyzing maleimides and traditional maleimides like those in this compound lies in the fate of the thiosuccinimide ring formed after conjugation to a thiol group.
Self-Hydrolyzing Maleimides: These next-generation maleimides are engineered to undergo rapid and efficient intramolecular hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether.[2][4] This ring-opening is often facilitated by a strategically placed neighboring group that acts as an intramolecular catalyst.[2] Once hydrolyzed, the ring-opened structure is no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the biomolecule and enhancing the overall stability of the conjugate.[2][4]
This compound: As a conventional maleimide linker, the thiosuccinimide linkages formed by this compound are prone to a reversible retro-Michael reaction, especially in the presence of competing thiols like glutathione (B108866) in the plasma.[1][5] This can lead to the gradual deconjugation of the crosslinked molecules over time, reducing the in vivo stability and potentially leading to off-target effects. The PEG5 spacer in this compound primarily serves to increase the hydrophilicity and solubility of the conjugate.
Performance Comparison: A Quantitative Look at Stability
The enhanced stability of self-hydrolyzing maleimides has been demonstrated in several studies. The following table summarizes key quantitative data comparing the performance of self-hydrolyzing maleimides with traditional maleimide linkers.
| Performance Metric | Self-Hydrolyzing Maleimide Conjugate | Traditional Maleimide Conjugate (e.g., this compound) | References |
| Thiosuccinimide Hydrolysis Half-life | Rapid (e.g., ~2-4 hours at pH 7.4) | Very slow (can be days) | [6] |
| Stability in Plasma | High (>90% intact after several days) | Moderate to Low (~50% intact after 7 days) | [4][5] |
| Deconjugation via Retro-Michael Reaction | Minimal to none after hydrolysis | Significant, especially in the presence of thiols | [1][2] |
| In Vivo Efficacy of ADCs | Improved antitumor activity and reduced neutropenia | Standard efficacy, potential for off-target toxicity | [2] |
Visualizing the Chemistry and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of bioconjugate stability. The following are representative protocols for key experiments.
Protocol 1: Bioconjugation with Maleimide Linkers
Objective: To conjugate a thiol-containing biomolecule with either a self-hydrolyzing maleimide or this compound.
Materials:
-
Thiol-containing biomolecule (e.g., antibody, protein)
-
Self-hydrolyzing maleimide reagent or this compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP by SEC or dialysis.
-
Linker Preparation: Dissolve the maleimide reagent in a water-miscible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 2-fold molar excess of the quenching reagent relative to the maleimide to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis against an appropriate storage buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assessment by LC-MS
Objective: To determine the stability of the bioconjugate in plasma over time.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash Buffer: PBS
-
Elution Buffer: Low pH buffer (e.g., 0.1% formic acid)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
Procedure:
-
Sample Preparation: Spike the bioconjugate into plasma to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect an aliquot of the plasma sample.
-
Immunoaffinity Capture: Add immunoaffinity capture beads to the plasma aliquot and incubate for 1-2 hours at 4°C with gentle mixing to capture the antibody-containing species.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured bioconjugate from the beads using the elution buffer.
-
LC-MS Analysis: Analyze the eluted samples by LC-MS to separate and identify the intact conjugate, deconjugated antibody, and any other degradation products.
-
Data Analysis: Quantify the relative abundance of the intact conjugate at each time point compared to the t=0 sample to determine the stability profile and calculate the half-life of the conjugate in plasma.[1][7][8]
Conclusion
The choice between self-hydrolyzing maleimides and this compound hinges on the desired stability of the final bioconjugate. For applications requiring high in vivo stability, such as the development of therapeutic ADCs, self-hydrolyzing maleimides offer a clear advantage by minimizing premature drug release through the prevention of the retro-Michael reaction.[2][4] The rapid and efficient hydrolysis of the thiosuccinimide ring provides a robust and stable linkage.
This compound remains a useful tool for crosslinking applications where high stability is not the primary concern or for in vitro applications. The PEG spacer can be beneficial for improving the solubility and reducing the aggregation of the resulting conjugate.
Ultimately, the selection of the appropriate linker technology requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. The experimental protocols provided in this guide offer a framework for the empirical evaluation of these critical parameters, enabling researchers to make informed decisions in the design and development of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Optimizing Bis-Maleimide-PEG5 Performance in Different Buffer Systems
For researchers, scientists, and drug development professionals, the successful implementation of bioconjugation strategies is paramount. Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a widely utilized homobifunctional crosslinker, prized for its ability to specifically couple molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins. However, the efficiency of the conjugation and the stability of both the linker and the final conjugate are critically dependent on the reaction environment, particularly the buffer system.
This guide provides an objective comparison of this compound performance in various buffer systems, supported by established chemical principles and experimental data. We will delve into the critical factors influencing the maleimide-thiol reaction and provide detailed protocols to help you achieve optimal results in your research.
The Chemistry of Maleimide-Thiol Conjugation
The utility of this compound lies in the high reactivity and specificity of its maleimide (B117702) groups towards thiol groups. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[1] This reaction is most efficient and specific within a narrow pH range.
Key Factors Influencing Performance:
-
pH: This is the most critical parameter. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3] At a pH below 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[4] Furthermore, at basic pH, maleimides can react with primary amines (e.g., lysine (B10760008) residues), reducing the specificity of the conjugation.[4][5]
-
Buffer Composition: Buffer components should not contain competing nucleophiles like primary amines or thiols.[4] Additives like EDTA are often recommended to chelate metal ions, which can catalyze the oxidation of thiols to disulfides, a form that does not react with maleimides.[5]
-
Stability: The maleimide ring itself can hydrolyze in aqueous solutions, a process that is accelerated at higher pH.[4] The resulting thioether bond, while generally stable, can undergo a retro-Michael reaction, especially in the presence of other thiols. Post-conjugation hydrolysis of the succinimide (B58015) ring can increase the stability of the linkage by preventing this reversal.[3][6][7]
Data Presentation: Performance of this compound in Common Buffer Systems
The choice of buffer directly impacts the success of a conjugation reaction. The following table summarizes the suitability of various common buffer systems for use with this compound.
| Buffer System | Recommended pH Range | Advantages | Disadvantages & Considerations |
| Phosphate (B84403) (PBS, PB) | 6.5 - 7.5 | Widely available, provides good buffering capacity in the optimal pH range for maleimide-thiol reactions.[8][9] | Can participate in some enzymatic reactions. It's crucial to use degassed buffers and add a chelating agent like EDTA (1-2 mM) to prevent metal-catalyzed oxidation of thiols.[5] |
| HEPES | 7.0 - 7.5 | Good buffering capacity in the ideal range, generally considered non-interfering with many biological molecules.[8][9] | More expensive than phosphate buffers. |
| MOPS | 7.0 - 7.5 | An alternative to phosphate and HEPES, suitable for the maleimide reaction pH range.[10] | Similar considerations to HEPES regarding cost. |
| Tris | 7.0 - 7.5 (with caution) | Commonly used in biochemistry. | Contains a primary amine which can compete with thiols for reaction with the maleimide, especially at pH > 7.5.[4] Its use is generally discouraged or requires careful pH control. |
| Borate (B1201080) | Not Recommended | Useful for other chemistries at higher pH. | The typical pH range for borate buffers (pH > 8) promotes rapid hydrolysis of the maleimide group and non-specific side reactions with amines.[6] |
| Citrate / Acetate | Not Recommended | Used for maintaining stability at acidic pH.[10] | The acidic pH range of these buffers (typically pH < 6) significantly slows down the maleimide-thiol conjugation reaction rate. |
Experimental Protocols
The following section provides a detailed methodology for a typical protein-protein crosslinking experiment using this compound.
Protocol: Protein Crosslinking with this compound
This protocol outlines the conjugation of two different proteins, one of which must possess free thiol groups.
1. Materials:
-
Thiol-containing Protein (Protein A)
-
Target Protein (Protein B, to be modified if no thiols are present)
-
This compound linker
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[11] Include 1-2 mM EDTA.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before conjugation.[2]
-
Quenching Reagent: L-cysteine or N-acetylcysteine.[2]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the this compound.[8][9]
-
Purification column (e.g., size-exclusion chromatography).
2. Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein (Protein A) in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8][9]
-
If the protein's thiols are in the form of disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2] If using DTT, it must be removed by desalting before adding the maleimide linker.
-
-
Linker Preparation:
-
Conjugation Reaction (Two-Step):
-
Step 1 (Protein A + Linker): Add a 10- to 20-fold molar excess of the dissolved this compound solution to the prepared Protein A solution.[2]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2][3]
-
Remove the excess, unreacted this compound linker using a desalting or size-exclusion chromatography column. This is critical to prevent unwanted polymerization in the next step.
-
Step 2 (Linker-Protein A + Protein B): If Protein B does not have a free thiol, it must be thiolated first using a reagent like Traut's Reagent (2-iminothiolane). After thiolation and purification, add the maleimide-activated Protein A to the thiolated Protein B at an appropriate molar ratio (e.g., 1:1, optimization may be required).
-
Incubate for another 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol like L-cysteine to a final concentration of ~10 mM to react with any remaining maleimide groups.[2] Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the critical influence of pH on the reaction.
Caption: Experimental workflow for a two-step protein conjugation using this compound.
Caption: The effect of pH on this compound reactivity and stability trade-offs.
Alternatives to Standard Maleimide Linkers
While effective, the thioether bond formed by traditional N-alkyl maleimides can exhibit instability in vivo, potentially leading to deconjugation.[3] To address this, next-generation alternatives have been developed:
-
N-Aryl Maleimides: These linkers form a thioether bond where the subsequent succinimide ring hydrolyzes much faster, resulting in a more stable, ring-opened structure that prevents the retro-Michael reaction.[3]
-
Vinyl Sulfones: These react rapidly and selectively with thiols at a slightly higher pH range (7-9) to form a highly stable, irreversible thioether bond.[3]
The choice between these linkers depends on the required stability of the final conjugate for its specific application.
Conclusion
Optimizing the performance of this compound hinges on careful control of the reaction conditions, with the buffer system being the most influential factor. For maximum efficiency and specificity, a degassed phosphate or HEPES buffer at a pH of 7.0-7.5, supplemented with a chelating agent like EDTA, is highly recommended. By understanding the interplay between pH, buffer composition, and linker stability, researchers can confidently and successfully employ this compound in their bioconjugation workflows, leading to the reliable creation of well-defined molecular constructs for research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Protein Structural Analysis: A Comparative Look at Bis-Mal-PEG5 and Alternative Cross-Linking Reagents
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins, the selection of an appropriate chemical cross-linker is a critical decision that profoundly impacts the quality and depth of the resulting structural insights. This guide provides a detailed comparison of Bis-Maleimide-PEG5 (Bis-Mal-PEG5), a thiol-reactive cross-linker, with commonly used amine-reactive and carboxyl-reactive alternatives. We present a side-by-side evaluation of their performance characteristics, supported by detailed experimental protocols, to empower you in making an informed choice for your specific research needs.
Cross-linking mass spectrometry (CXMS) has emerged as a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes. By covalently linking amino acid residues that are in close proximity, cross-linkers provide distance constraints that are invaluable for computational modeling and understanding protein function. The choice of cross-linker, however, is not a one-size-fits-all scenario. Factors such as the abundance and location of targetable amino acid residues, the desired specificity, and the biophysical properties of the cross-linker itself must be carefully considered.
This guide focuses on a comparative analysis of three major classes of cross-linking reagents:
-
Thiol-Reactive Cross-Linkers: Represented by This compound , these reagents specifically target the sulfhydryl groups of cysteine residues.
-
Amine-Reactive Cross-Linkers: Featuring Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) , these are the most widely used cross-linkers, targeting primary amines on lysine (B10760008) residues and protein N-termini.
-
Zero-Length Cross-Linkers: Exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , this reagent facilitates the direct conjugation of carboxyl groups to primary amines without becoming part of the final cross-link.
At a Glance: Comparative Overview of Cross-Linking Reagents
The selection of a cross-linking reagent is dictated by the specific scientific question and the nature of the protein system under investigation. The following table summarizes the key characteristics of this compound and its alternatives to aid in this decision-making process.
| Feature | This compound | DSS / BS3 | EDC (with NHS/Sulfo-NHS) |
| Target Residues | Cysteine (-SH) | Lysine (-NH2), N-terminus | Aspartic Acid (-COOH), Glutamic Acid (-COOH) to Lysine (-NH2), N-terminus |
| Specificity | High (targets less abundant Cysteine) | Moderate (targets abundant Lysine) | High (forms a direct amide bond) |
| Spacer Arm Length | ~29.3 Å | DSS: 11.4 Å | 0 Å (zero-length) |
| Reactivity | Maleimide (B117702) reacts with sulfhydryls at pH 6.5-7.5 | NHS ester reacts with primary amines at pH 7-9 | Carbodiimide chemistry, optimal activation at pH 4.5-6.0, coupling at pH 7.2-7.5 |
| Key Advantages | Site-specific cross-linking to engineered or rare cysteines; PEG spacer enhances solubility and reduces aggregation. | Targets abundant and surface-exposed lysines, good for initial screening. BS3 is water-soluble. | Creates a native-like amide bond with no spacer arm, providing precise distance constraints. |
| Key Limitations | Requires the presence of accessible cysteine residues, which are often rare or involved in disulfide bonds. | Can lead to a high number of cross-links, potentially complicating data analysis. DSS has low aqueous solubility. | Requires accessible carboxyl and amine groups in close proximity; multi-step protocol. |
Delving Deeper: Performance and Applications
This compound: Precision in Thiol-Reactive Cross-Linking
This compound offers a highly specific approach to protein structural analysis by targeting the sulfhydryl groups of cysteine residues. This specificity is a double-edged sword. On one hand, it allows for precise, site-directed cross-linking, especially when cysteines are strategically introduced into the protein sequence. This is invaluable for probing specific domains or interfaces. The polyethylene (B3416737) glycol (PEG) spacer not only defines the distance constraint but also imparts favorable biophysical properties, such as increased water solubility and reduced aggregation of the cross-linked species. On the other hand, the low natural abundance of cysteine residues (approximately 1.9% in the human proteome) can limit the number of identifiable cross-links in proteins without engineered cysteines.
DSS and BS3: The Workhorses of Amine-Reactive Cross-Linking
Disuccinimidyl suberate (DSS) and its water-soluble counterpart, Bis(sulfosuccinimidyl) suberate (BS3), are the most popular cross-linkers for CXMS studies. Their utility stems from their reactivity towards primary amines, which are abundant on the surface of proteins due to the prevalence of lysine residues (approximately 5.9% in the human proteome) and the N-terminus of each polypeptide chain. This makes them excellent tools for obtaining a broad overview of protein topology and for initial screening of protein-protein interactions. However, their broad reactivity can sometimes lead to a complex mixture of cross-linked products, which can be challenging to analyze. DSS is membrane-permeable, making it suitable for in vivo cross-linking, while the charged nature of BS3 restricts it to extracellular or cell-surface targets.
EDC: The Zero-Length Cross-Linker for High-Resolution Insights
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) operates through a distinct mechanism. It is a "zero-length" cross-linker, meaning it facilitates the formation of a direct amide bond between a carboxyl group (from aspartic or glutamic acid) and a primary amine (from lysine or the N-terminus) without being incorporated into the final structure. This provides a very precise distance constraint, essentially capturing a "molecular snapshot" of interacting residues. The reaction is typically performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate. The requirement for both a carboxyl and an amine group to be in close proximity can limit the number of cross-links, but those identified provide high-confidence structural information.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of successful cross-linking experiments. Below are representative protocols for each class of cross-linker, which should be optimized for your specific protein system.
Protocol 1: Thiol-Reactive Cross-Linking with this compound
This protocol outlines the general steps for cross-linking proteins using this compound for subsequent mass spectrometry analysis.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5, free of reducing agents).
-
This compound (prepare a fresh stock solution in a compatible organic solvent like DMSO).
-
Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol).
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer at the optimal pH for the maleimide reaction (pH 6.5-7.5). If necessary, perform a buffer exchange. The protein concentration should be optimized, typically in the range of 0.1-1 mg/mL.
-
Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically a 20-50 fold molar excess over the protein). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein by adding denaturing buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate free cysteines by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Amine-Reactive Cross-Linking with DSS/BS3
This protocol provides a general procedure for cross-linking with DSS or BS3.
Materials:
-
Protein of interest in a non-amine containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.
-
DSS (prepare a fresh stock solution in anhydrous DMSO or DMF) or BS3 (prepare a fresh stock solution in aqueous buffer).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Standard reagents for protein digestion and sample cleanup as listed in Protocol 1.
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at the optimal pH for the NHS-ester reaction (pH 7-9). Protein concentration should be optimized (e.g., 0.1-5 mg/mL).
-
Cross-Linking Reaction: Add the DSS or BS3 stock solution to the protein sample. A 10- to 50-fold molar excess of the cross-linker is a common starting point. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[2]
-
Sample Preparation for Mass Spectrometry: Follow the same steps for denaturation, reduction, alkylation, digestion, and cleanup as outlined in Protocol 1.
Protocol 3: Zero-Length Cross-Linking with EDC/Sulfo-NHS
This protocol describes a two-step procedure for cross-linking with EDC and Sulfo-NHS.
Materials:
-
Protein of interest in an amine and carboxylate-free buffer (e.g., MES buffer), pH 4.5-6.0 for the activation step.
-
EDC (prepare fresh).
-
Sulfo-NHS (prepare fresh).
-
Coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Quenching solution (e.g., hydroxylamine-HCl).
-
Standard reagents for protein digestion and sample cleanup as listed in Protocol 1.
Procedure:
-
Activation of Carboxyl Groups: Dissolve the protein in the activation buffer. Add EDC and Sulfo-NHS to the protein solution (e.g., final concentrations of 2-4 mM EDC and 5-10 mM Sulfo-NHS). Incubate for 15-30 minutes at room temperature.[4][5]
-
Coupling to Amine Groups: Adjust the pH of the reaction mixture to 7.2-7.5 by adding the coupling buffer. If cross-linking two different proteins, add the second protein at this stage. Incubate for 1.5-3 hours at room temperature.[5]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 5-15 minutes at room temperature.[4]
-
Sample Preparation for Mass Spectrometry: Follow the same steps for denaturation, reduction, alkylation, digestion, and cleanup as outlined in Protocol 1.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for cross-linking mass spectrometry.
Caption: Decision tree for selecting a cross-linking reagent.
Conclusion
The structural analysis of proteins and their complexes is a dynamic field, and the strategic use of chemical cross-linking is a powerful approach to unraveling their intricate architectures. This compound, with its specificity for cysteine residues and the beneficial properties of its PEG spacer, provides a high-precision tool for targeted structural investigations. In contrast, the amine-reactive cross-linkers DSS and BS3 offer a broader, more general approach suitable for initial screening and the study of proteins rich in surface-exposed lysines. For studies demanding the highest level of precision in distance constraints, the zero-length cross-linker EDC is an excellent choice.
Ultimately, the optimal cross-linking strategy may involve the use of multiple reagents with different specificities to maximize the number of distance restraints and achieve a more comprehensive structural model. By understanding the distinct advantages and limitations of each class of cross-linker and employing rigorous experimental protocols, researchers can confidently select the most appropriate tools to illuminate the complex world of protein structures.
References
Head-to-Head Comparison: Bis-Mal-PEG5 vs. DTME Crosslinkers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates. Among the myriad of available reagents, homobifunctional maleimide (B117702) crosslinkers are frequently employed for their specificity towards sulfhydryl groups found in cysteine residues. This guide provides an in-depth, head-to-head comparison of two such crosslinkers: Bis-Maleimide-PEG5 (Bis-Mal-PEG5) and Dithiobismaleimidoethane (DTME). This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make an informed decision for their specific application.
Introduction to this compound and DTME
This compound is a homobifunctional crosslinker featuring two maleimide groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the solubility and stability of the resulting conjugate, making it a popular choice in the development of therapeutics like antibody-drug conjugates (ADCs).[][2] The maleimide groups react with thiol groups via a Michael addition to form a stable thioether bond.[3]
DTME (Dithiobismaleimidoethane) is another homobifunctional crosslinker with two sulfhydryl-reactive maleimides. A key feature of DTME is the presence of a reducible disulfide bond within its spacer arm.[4] This allows for the cleavage of the crosslink under reducing conditions, a valuable attribute for applications requiring the release of conjugated molecules or the analysis of crosslinked proteins.[4]
Performance Comparison: this compound vs. DTME
The selection of an appropriate crosslinker depends on a variety of factors, including reaction efficiency, the stability of the resulting conjugate, and the desired physicochemical properties of the final product. The following table summarizes the key performance characteristics of this compound and DTME, based on available data for maleimide-containing and PEGylated molecules.
| Feature | This compound | DTME (Dithiobismaleimidoethane) |
| Target Specificity | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Reaction Chemistry | Michael Addition | Michael Addition |
| Resulting Linkage | Stable Thioether Bond | Thioether Bond with internal Disulfide |
| Cleavability | Non-cleavable | Cleavable with reducing agents (e.g., DTT, TCEP)[4] |
| Spacer Arm Length | ~21.7 Å | ~13.3 Å |
| Hydrophilicity | High (due to PEG spacer)[2] | Low (hydrocarbon spacer) |
| Solubility | Soluble in aqueous buffers and organic solvents[5] | Requires organic solvent (e.g., DMSO, DMF) for initial dissolution |
| Reaction pH | Optimal at pH 6.5-7.5[6] | Optimal at pH 6.5-7.5[4] |
| Reaction Time | Typically 1-2 hours at room temperature[6] | Typically 1 hour at room temperature or 2 hours at 4°C[4] |
| Conjugate Stability | High (stable thioether bond)[7] | Thioether bond is stable; disulfide bond is labile to reducing agents[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are general protocols for protein-protein crosslinking and subsequent analysis.
Protocol 1: Protein-Protein Crosslinking with this compound or DTME
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES)
-
This compound or DTME
-
Anhydrous DMSO or DMF (for DTME)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5 or free cysteine)
-
Reducing agent (for DTME cleavage, e.g., DTT or TCEP)
Procedure:
-
Protein Preparation: Prepare a solution of Protein A and Protein B at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.0.[5]
-
Crosslinker Preparation:
-
This compound: Immediately before use, dissolve the required amount of this compound in the reaction buffer.
-
DTME: Dissolve DTME in anhydrous DMSO or DMF to create a stock solution (e.g., 20 mM).[4]
-
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[5] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle mixing.[4][5]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]
-
Cleavage of DTME (if applicable): To cleave the disulfide bond in DTME crosslinks, add a reducing agent such as DTT (final concentration 10-100 mM) or TCEP (final concentration 10-100 mM) and incubate.[4] Heating in SDS-PAGE sample buffer containing a reducing agent will also cleave the crosslink.[4]
-
Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or dynamic light scattering.
Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins
Materials:
-
Polyacrylamide gels of appropriate percentage
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight markers
-
Coomassie Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with an equal volume of 2x SDS-PAGE sample loading buffer. For analyzing DTME cleavage, prepare two samples: one with non-reducing loading buffer and one with reducing loading buffer (containing DTT or β-mercaptoethanol).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: Stain the gel with Coomassie Blue and destain to visualize the protein bands. Crosslinked proteins will appear as higher molecular weight bands compared to the individual uncrosslinked proteins.[9] For DTME, the high molecular weight band should disappear or decrease in intensity in the lane with the reducing sample buffer.
Protocol 3: Mass Spectrometry for Identification of Crosslinked Peptides
Mass spectrometry is a powerful tool to identify the specific amino acid residues involved in the crosslink.
General Workflow:
-
In-gel or In-solution Digestion: Excise the crosslinked protein band from the SDS-PAGE gel or use the solution from the crosslinking reaction and digest the proteins with a protease (e.g., trypsin).
-
Enrichment of Crosslinked Peptides: Due to their low abundance, it is often necessary to enrich for crosslinked peptides using techniques like strong cation exchange chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software accounts for the mass of the crosslinker and the masses of the two linked peptides.[10][11][12]
Protocol 4: Dynamic Light Scattering (DLS) for Conjugate Analysis
DLS is used to determine the hydrodynamic radius of the protein conjugate, providing information on its size, aggregation state, and the success of the conjugation.[13][14]
Procedure:
-
Sample Preparation: Filter the protein conjugate solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates.
-
Measurement: Place the sample in a DLS cuvette and perform the measurement according to the instrument's instructions.
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh compared to the unconjugated protein indicates successful crosslinking. A low PDI value suggests a homogenous sample with minimal aggregation.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow of protein-protein crosslinking.
Caption: Cleavage of DTME crosslinked proteins.
Caption: Decision tree for selecting a crosslinker.
Conclusion
Both this compound and DTME are effective homobifunctional crosslinkers for targeting sulfhydryl groups. The choice between them hinges on the specific requirements of the experiment. This compound is the preferred choice when enhanced solubility, stability, and a non-cleavable linkage are desired, which is often the case in the development of therapeutic protein conjugates.[2] In contrast, DTME is the ideal reagent for applications where the ability to cleave the crosslink is essential, such as in the analysis of protein-protein interactions or for drug delivery systems that require the release of a payload under reducing conditions. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the optimal crosslinker to achieve their scientific goals.
References
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 12. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Dynamic Light Scattering Instrumentation (DLS) | Biophysical Resource [medicine.yale.edu]
Safety Operating Guide
Proper Disposal of Bis-Mal-PEG5: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Bis-Maleimide-PEG5 are provided to ensure laboratory safety and regulatory compliance. This document outlines immediate safety protocols, step-by-step disposal procedures, and waste management workflows for researchers, scientists, and drug development professionals.
Bis-Maleimide-PEG5 (Bis-Mal-PEG5) is a bifunctional crosslinking agent commonly utilized in bioconjugation and drug development. The presence of two reactive maleimide (B117702) groups necessitates specific handling and disposal procedures to mitigate potential hazards. While the polyethylene (B3416737) glycol (PEG) core is generally of low toxicity, the maleimide functional groups are thiol-reactive and can pose risks if not handled and disposed of correctly. Maleimides are known to be toxic if ingested, can cause severe skin and eye irritation, and may lead to skin sensitization. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including the disposal process, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body Protection | Standard laboratory coat |
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive, step-by-step guide for the safe disposal of this compound waste. This procedure is in line with standard laboratory practices and emphasizes the deactivation of the reactive maleimide groups prior to final disposal.
Step 1: Deactivation of Reactive Maleimide Groups
To minimize the reactivity of the waste, the maleimide groups should be "quenched" by reacting them with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of either β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the thiol reagent should be in significant molar excess (e.g., 10-fold) to the estimated amount of this compound waste.
-
Reaction/Quenching: Carefully add the this compound waste to the quenching solution in a designated, properly labeled hazardous waste container.
-
Incubation: Gently mix the solution and allow it to react for a minimum of two hours at room temperature. This incubation period ensures the complete reaction and deactivation of the maleimide groups.[1]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.
-
Waste Identification: All this compound waste, including the deactivated solution and any contaminated materials (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.
-
Segregation: This waste stream must be kept separate from other laboratory waste, including non-hazardous trash and other chemical waste streams. Do not mix with strong acids, bases, or oxidizing agents.
Step 3: Containerization and Labeling
The use of appropriate and clearly labeled containers is a critical component of safe waste management.
-
Container Selection: Collect all deactivated this compound waste in a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Deactivated this compound waste". The label should also include the composition of the waste mixture (e.g., "this compound reacted with β-mercaptoethanol in PBS") and the date of accumulation.
Step 4: Storage and Final Disposal
Proper storage of hazardous waste pending pickup is essential for maintaining a safe laboratory environment.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound or its deactivated waste down the drain or in the regular trash.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS department.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: A flowchart illustrating the key steps in the proper disposal of this compound.
Caption: A diagram showing the logical relationship between the chemical hazard and the required disposal actions.
References
Personal protective equipment for handling Bis-Mal-PEG5
Essential Safety and Handling Guide for Bis-Mal-PEG5
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with maleimide-containing compounds include skin and eye irritation, potential for allergic skin reactions, and respiratory irritation.[1][3][4] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
|---|---|---|
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves.[1][5] |
| Body Protection | Laboratory Coat / Gown | A full-length lab coat is required. For procedures with a higher risk of splashes, a solid-front, back-closing disposable gown is recommended.[4][5][6] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory at all times.[4][5] A face shield should be worn over goggles during procedures with a high risk of splashing.[5] |
| Respiratory Protection | Engineering Controls & Respirator | All handling of the solid compound and initial solution preparation must occur in a certified chemical fume hood.[5][6] For procedures that may generate dust or aerosols where a fume hood is not feasible, a fit-tested N95 respirator is the minimum requirement. A powered air-purifying respirator (PAPR) may be necessary for extensive handling.[5] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is essential to minimize exposure risk. All procedures involving the solid compound or concentrated solutions should be performed within a chemical fume hood.[5]
Preparation and Engineering Controls
-
Designated Area: Conduct all work in a designated area, preferably a certified chemical fume hood, to control airborne particles.[5][6]
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and operational before starting work.[4]
-
Pre-Donning PPE: Assemble all necessary materials and reagents before putting on the full required PPE as outlined in Table 1.
Handling the Compound (Solid)
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[3][5] Use dedicated, non-sparking tools for weighing and transferring.[5]
-
Weighing: Weigh the compound within the fume hood.
-
Solution Preparation: Add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately sized to avoid spills.
During the Reaction
-
Closed System: Whenever possible, maintain the reaction in a closed or contained system.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Ventilation: Ensure continuous ventilation throughout the experiment.
Post-Handling Decontamination
-
Surface Cleaning: After handling, decontaminate all surfaces and equipment. Clean the area with a suitable detergent solution, followed by a water rinse.[1] Collect all cleaning materials as hazardous waste.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use items in the designated solid waste container. Wash hands thoroughly after removing gloves.[3][7]
Logistical and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental compliance.
Storage
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Many PEG-Maleimide compounds require storage at -20°C.[8][9][10]
-
Incompatibilities: Keep away from strong acids, alkalis, and strong oxidizing/reducing agents.[3][7]
Waste Disposal
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[1][4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.[1][5] Do not pour down the drain.[1]
-
Solid Waste: Dispose of all contaminated PPE (gloves, gowns), bench paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4][5]
Table 2: Logistical Data for PEG-Maleimide Compounds
| Parameter | Specification | Notes |
|---|---|---|
| Storage Temperature | -20°C | Avoid frequent freeze-thaw cycles.[8][10] |
| Solubility | Aqueous solutions, DMSO, DMF, DCM | Varies by specific PEG length and modifications.[8][9] |
| Reaction pH | 6.5 - 7.5 | Maleimide (B117702) groups are unstable and hydrolyze at alkaline pH (>7.5).[11] The reaction with thiols proceeds readily at neutral pH.[8][10] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | This is a general guideline; specific reaction times may vary.[8][10] |
Experimental Protocol: General Bioconjugation with this compound
This protocol provides a general methodology for conjugating this compound to a thiol-containing biomolecule (e.g., a protein with cysteine residues).
Materials
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2).
-
This compound.
-
Conjugation Buffer: Thiol-free buffer, such as PBS, pH 7.0-7.2.[8][10]
-
Desalting column or dialysis equipment for purification.
Procedure
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to free thiols, a pre-reduction step with a reagent like DTT or TCEP is required, followed by removal of the reducing agent.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the conjugation buffer to create a stock solution. A concentration of 10 mg/mL is often a good starting point.[8][10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[8][10] The exact ratio should be optimized for the specific application.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8][10]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine can be added.
-
Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using size exclusion chromatography (e.g., a desalting column) or dialysis.[8][10]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting, from initial planning to final waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bis-PEG5-PFP ester|MSDS [dcchemicals.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. encapsula.com [encapsula.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
